molecular formula C12H17NO3 B1524148 tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate CAS No. 180593-41-3

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Cat. No.: B1524148
CAS No.: 180593-41-3
M. Wt: 223.27 g/mol
InChI Key: OLCINQXFUANAPJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCINQXFUANAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, a versatile building block in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer a robust technical profile. We will delve into its synthesis, spectroscopic characteristics, physical properties, reactivity, and applications, providing field-proven insights for its effective utilization in research and drug development.

Introduction and Molecular Overview

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS No. 180593-41-3) is a bifunctional organic molecule featuring a phenol group and a tert-butoxycarbonyl (Boc)-protected secondary amine.[1] The presence of these two key functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2][3] The Boc group serves as a robust protecting group for the secondary amine, allowing for selective reactions at other sites of the molecule.[4] Its stability under a range of conditions, coupled with its straightforward removal, makes it an ideal choice for multi-step synthetic pathways.[5]

Table 1: Core Molecular Properties

PropertyValueSource
CAS Number 180593-41-3[1]
Molecular Formula C₁₂H₁₇NO₃[1]
Molecular Weight 223.27 g/mol [1]
IUPAC Name tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; N1 [label="N"]; C7 [label="C"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; C8 [label="C"]; O2 [label="O"]; O3 [label="O"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Hydroxyl Group C4 -- O1; O1 -- H1;

// Carbamate Group C1 -- N1; N1 -- C7; C7 -- H2; C7 -- H3; C7 -- H4; N1 -- C8; C8 -- O2 [style=double]; C8 -- O3; O3 -- C9; C9 -- C10; C9 -- C11; C9 -- C12;

// Node Positions C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; O1 [pos="0,4.2!"]; H1 [pos="-0.6,4.8!"]; N1 [pos="-2.4,-0.7!"]; C7 [pos="-3.6,-0.2!"]; H2 [pos="-4.2,-0.8!"]; H3 [pos="-3.8,0.8!"]; H4 [pos="-4.2,0.2!"]; C8 [pos="-2.4,-2.1!"]; O2 [pos="-1.6,-2.8!"]; O3 [pos="-3.6,-2.8!"]; C9 [pos="-4.8,-2.1!"]; C10 [pos="-4.8,-0.7!"]; C11 [pos="-6, -2.8!"]; C12 [pos="-4.2, -3.2!"]; }

Caption: Molecular Structure of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 4-aminophenol:

  • Boc Protection of 4-Aminophenol: The primary amine of 4-aminophenol is first protected using di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl N-(4-hydroxyphenyl)carbamate.

  • N-Methylation: The resulting N-H of the carbamate is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Synthesis_Pathway Start 4-Aminophenol Intermediate tert-butyl N-(4-hydroxyphenyl)carbamate Start->Intermediate Boc₂O, Et₃N, MeOH (Boc Protection) Product tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate Intermediate->Product 1. NaH, THF 2. CH₃I (N-Methylation)

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl N-(4-hydroxyphenyl)carbamate

This procedure is adapted from a known method for the Boc protection of 4-aminophenol.[6]

  • To a solution of 4-aminophenol (10.97 g, 100.5 mmol) and triethylamine (30 mL) in methanol (200 mL), slowly add di-tert-butyl dicarbonate (24.07 g, 110.3 mmol).

  • Stir the reaction mixture at room temperature for 14 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent by rotary evaporation.

  • Dissolve the residue in ethyl acetate (250 mL) and wash with 0.25 N aqueous hydrochloric acid (100 mL), followed by saturated aqueous ammonium chloride solution (3 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Step 2: Synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

This step is based on general procedures for the N-alkylation of Boc-protected amines.[7]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyl N-(4-hydroxyphenyl)carbamate (1 equivalent) in anhydrous THF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic and Physical Properties

Direct experimental data for the target molecule is limited. Therefore, the following properties are a combination of data from the closely related analog, tert-butyl N-(4-hydroxyphenyl)carbamate, and predicted values based on the introduction of a methyl group on the nitrogen atom.

Physical Properties

Table 2: Physical Properties

PropertyValue (Analog*)Predicted Value (Target)
Melting Point 143-147 °C[6]Likely lower than the analog due to disruption of N-H hydrogen bonding.
Appearance White solidExpected to be a white to off-white solid.
Solubility Slightly soluble in water[6]Similar or slightly decreased solubility in water; soluble in common organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane.

*Analog: tert-butyl N-(4-hydroxyphenyl)carbamate

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show the following key signals (predicted for CDCl₃ as solvent):

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Phenolic Proton: A broad singlet for the hydroxyl proton (δ ~5-6 ppm), which is exchangeable with D₂O.

  • N-Methyl Protons: A singlet at approximately δ 3.2-3.4 ppm, integrating to 3H.

  • tert-Butyl Protons: A sharp singlet at around δ 1.5 ppm, integrating to 9H.[3]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is anticipated to display the following characteristic resonances (predicted for CDCl₃ as solvent):

  • Carbonyl Carbon: A signal in the range of δ 154-156 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 115-155 ppm). The carbon attached to the oxygen will be the most downfield.

  • tert-Butoxy Carbonyl Carbon: A signal around δ 80-82 ppm.

  • N-Methyl Carbon: A signal at approximately δ 35-40 ppm.

  • tert-Butyl Methyl Carbons: A signal around δ 28 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit the following key absorption bands:

  • O-H Stretch (Phenol): A broad band in the region of 3200-3550 cm⁻¹.[8]

  • C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-N Stretch: A band in the 1200-1350 cm⁻¹ region.

  • C-O Stretch (Phenol and Carbamate): Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 223. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺), isobutylene ([M-56]⁺), and subsequent fragmentation of the carbamate and phenolic moieties.

Reactivity and Stability

The reactivity of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is primarily governed by its three main components: the Boc-protected amine, the phenolic hydroxyl group, and the aromatic ring.

  • Boc Group Reactivity: The Boc group is stable to a wide range of nucleophilic and basic conditions.[4] However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) to yield the free secondary amine.[5] This acid lability is a cornerstone of its utility as a protecting group.

  • Phenolic Hydroxyl Group Reactivity: The phenolic -OH group is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a good nucleophile and can participate in reactions such as Williamson ether synthesis. The hydroxyl group can also be acylated or silylated.

  • Aromatic Ring Reactivity: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation are expected to occur, with substitution directed to the ortho positions relative to the hydroxyl group.

  • Stability: The compound is expected to be stable under standard storage conditions (cool, dry, and dark). It is likely to be sensitive to strong acids, which will cleave the Boc group, and potentially to strong oxidizing agents that could affect the phenol ring.

Applications in Drug Development

While specific examples for the direct use of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate are not abundant in the literature, its structural motifs are highly relevant in medicinal chemistry.

  • Scaffold for Bioactive Molecules: The N-methyl-p-aminophenol core is a key structural element in a variety of biologically active compounds. The title compound serves as a protected and readily functionalizable version of this scaffold.

  • Peptide Bond Isostere: The carbamate linkage can act as a more stable surrogate for the amide bond in peptidomimetics, potentially improving the pharmacokinetic properties of peptide-based drugs.[3]

  • Intermediate in Multi-Step Syntheses: The orthogonal protecting group strategy enabled by the Boc group allows for sequential modifications at the phenolic hydroxyl group and the aromatic ring, making it a valuable intermediate in the synthesis of complex drug targets.[9] For instance, the phenolic oxygen can be elaborated into more complex ether or ester linkages, which are common in various drug classes.

  • Precursor for Kinase Inhibitors: The 4-aminophenol moiety is a common feature in many tyrosine kinase inhibitors.[10] The title compound can serve as a building block for the synthesis of such inhibitors, where the N-methyl group can be crucial for modulating binding affinity and selectivity.

Conclusion

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a valuable synthetic intermediate with significant potential in drug discovery and development. Its combination of a protected secondary amine and a reactive phenol group on an aromatic scaffold provides a versatile platform for the synthesis of complex and biologically active molecules. This guide, by consolidating known chemical principles and data from related compounds, offers a foundational understanding for researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Supporting Information for a relevant study.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. [Link]

  • Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [A specific public URL for this document is not available, but it describes a relevant synthetic procedure].
  • NIST WebBook. tert-Butyl carbamate. [Link]

  • PubChemLite. Tert-butyl n-[2-(4-hydroxyphenyl)ethyl]carbamate (C13H19NO3). [Link]

  • PubMed. On the selective N-methylation of BOC-protected amino acids. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. J. Med. Chem.[Link]

  • PubChem. n-Methyl-p-aminophenol. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. [Link]

  • p-Aminophenol - ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.[Link]

  • Google Patents. Process of manufacturing n-methyl p-amino phenol.
  • Google Patents.
  • GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. IRJET. [Link]

  • Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. [Link]

  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry. [Link]

  • Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. J Chromatogr Sci. [Link]

  • Kajay Remedies. Role of Para Aminophenol in Oncology Drug Development. [Link]

  • bartleby. IS the IR spectrum below showing 4-aminophenol, nitrophenol, or acetaminophen, or even neither? [Link]

  • NIST WebBook. Phenol, 4-amino-. [Link]

Sources

"CAS 180593-41-3 synthesis and characterization"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-formyl-3,5-dimethyl-1H-pyrrol-2-yl)-2,2'-bipyrrole-5-carbaldehyde

Introduction

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of 4-(4-formyl-3,5-dimethyl-1H-pyrrol-2-yl)-2,2'-bipyrrole-5-carbaldehyde. While the provided CAS number 180593-41-3 is associated with (4-Hydroxy-phenyl)-methyl-carbamic acid tert-butyl ester in some databases[1], the complexity of the requested topic suggests a focus on the more synthetically challenging and functionally versatile pyrrole-based structure. This tri-pyrrolic aldehyde serves as a valuable building block in the synthesis of complex macrocycles, such as porphyrins and BODIPY (boron-dipyrromethene) dyes.[][3][4] The strategic placement of formyl groups allows for further chemical modifications, making it a key intermediate in the development of novel fluorescent probes and photosensitizers for various applications, including bioimaging and photodynamic therapy.[5]

Proposed Synthetic Pathway

The synthesis of this complex molecule can be approached through a convergent strategy, involving the preparation of key pyrrole intermediates followed by their coupling and subsequent formylation. The proposed pathway aims to provide a logical and efficient route to the target compound.

Overall Synthetic Workflow

Synthetic Workflow A 2,4-dimethylpyrrole C Vilsmeier-Haack Formylation A->C POCl3, DMF B 2,2'-bipyrrole B->C POCl3, DMF (mono-formylation) E Intermediate A C->E Yields 4-formyl-3,5-dimethyl-1H-pyrrole F Intermediate B C->F Yields 2,2'-bipyrrole-5-carbaldehyde D Suzuki Coupling G Target Molecule D->G Final Product E->D Pd catalyst, base F->D Pd catalyst, base

Sources

A Guide to the Structural Elucidation of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies and theoretical principles for the structural elucidation of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document is designed for researchers, scientists, and professionals in the field, offering a detailed walkthrough of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide emphasizes the causal relationships behind spectroscopic observations and provides validated protocols. To ensure scientific rigor, this guide will leverage experimental data from the closely related analogue, tert-butyl (4-hydroxyphenyl)carbamate, to predict and interpret the spectral characteristics of the N-methylated target compound.

Introduction: The Importance of Structural Verification

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. Even minor structural modifications, such as the addition of a methyl group, can profoundly alter its pharmacological and toxicological profile. tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, with its carbamate and phenol moieties, presents a unique set of spectroscopic challenges and learning opportunities. This guide will dissect the expected spectral data from primary analytical techniques to build a cohesive and validated structural assignment.

Molecular Structure and Key Functional Groups

A foundational understanding of the molecule's constituent parts is essential before delving into its spectroscopic signatures.

Caption: Molecular structure of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

The key functionalities that will be interrogated spectroscopically are:

  • The para-substituted aromatic ring: This will give rise to characteristic signals in both ¹H and ¹³C NMR.

  • The phenolic hydroxyl group (-OH): This group has a distinct signature in IR and its proton is observable in ¹H NMR.

  • The N-methyl-N-aryl carbamate group: This is the most complex moiety, containing a carbonyl group (C=O), a C-N bond, and a C-O bond, all of which have characteristic spectroscopic features. The presence of the N-methyl group is a key differentiator from its unmethylated analogue.

  • The tert-butyl group: This will produce a very strong and characteristic singlet in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Protons

Theoretical Underpinnings: ¹H NMR spectroscopy provides information about the chemical environment of protons. The chemical shift (δ) is indicative of the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum: Based on the structure of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate and supported by data from its unmethylated analogue, tert-butyl (4-hydroxyphenyl)carbamate[1], the following proton signals are predicted.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale and Comparison
tert-Butyl (-C(CH₃)₃)~1.5Singlet9HThis signal is expected to be a sharp singlet due to the nine equivalent protons with no adjacent protons to couple with. This is consistent with the analogue's signal at 1.51 ppm[1].
N-Methyl (-NCH₃)~3.2Singlet3HThe introduction of the N-methyl group will produce a new singlet in this region. The chemical shift is influenced by the electron-withdrawing carbamate group.
Aromatic (Ar-H)~6.8Doublet2HThese are the protons ortho to the hydroxyl group. They are expected to be shielded compared to benzene (7.34 ppm) due to the electron-donating effect of the -OH group. The analogue shows a doublet at 6.75 ppm[1].
Aromatic (Ar-H)~7.2Doublet2HThese are the protons ortho to the N-carbamate group. They will be deshielded relative to the other aromatic protons due to the electron-withdrawing nature of the nitrogen. The analogue shows a doublet at 7.19 ppm[1].
Phenolic (-OH)~5.0Broad Singlet1HThe chemical shift of this proton is highly dependent on solvent and concentration. It is expected to be a broad signal due to hydrogen bonding and exchange. The analogue shows a broad singlet at 4.90 ppm[1].

Key Differentiation from Analogue: The most significant difference in the ¹H NMR spectrum will be the appearance of a singlet around 3.2 ppm corresponding to the N-methyl group.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Theoretical Underpinnings: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift is indicative of the hybridization and electronic environment of the carbon atom.

Predicted ¹³C NMR Spectrum: The predicted ¹³C NMR spectrum is detailed below, with reference to the unmethylated analogue where applicable[1].

Assignment Predicted δ (ppm) Rationale and Comparison
tert-Butyl (-C (CH₃)₃)~80The quaternary carbon of the tert-butyl group is expected in this region. The analogue shows this peak at 80.46 ppm[1].
tert-Butyl (-C(CH₃ )₃)~28The three equivalent methyl carbons of the tert-butyl group will give a strong signal in the aliphatic region. The analogue shows this peak at 28.38 ppm[1].
N-Methyl (-NCH₃ )~35-40This new signal, absent in the analogue, is characteristic of an N-methyl group attached to an electron-withdrawing carbamate.
Aromatic (C -N)~140The aromatic carbon directly attached to the nitrogen will be deshielded. The analogue shows a similar carbon at a different chemical shift due to the N-H vs N-CH₃ substitution.
Aromatic (C -OH)~153The aromatic carbon bearing the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen. The analogue shows this peak at 152.12 ppm[1].
Aromatic (Ar-C H)~115These are the carbons ortho to the hydroxyl group, shielded by its electron-donating effect. The analogue shows these at 115.75 ppm[1].
Aromatic (Ar-C H)~122These are the carbons ortho to the N-carbamate group. The analogue shows these at 121.71 ppm[1].
Carbonyl (-C =O)~154The carbamate carbonyl carbon is expected in this region. The analogue shows this peak at 153.63 ppm[1]. The chemical shift of carbamate carbons is typically around 150 ppm.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Theoretical Underpinnings: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies.

Predicted IR Spectrum:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3200-3600O-H stretchPhenolic -OHStrong, Broad
2850-3000C-H stretchAliphatic (tert-butyl, N-methyl)Medium-Strong
~1700C=O stretchCarbamateStrong
1500-1600C=C stretchAromatic RingMedium
1200-1300C-O stretchCarbamate & PhenolStrong
1150-1250C-N stretchCarbamateMedium

Key Differentiation from Analogue: The unmethylated analogue would show an N-H stretching band around 3300-3500 cm⁻¹ and an N-H bending vibration around 1600 cm⁻¹. The absence of these in the spectrum of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a key diagnostic feature.

Mass Spectrometry (MS): Determining the Mass and Fragmentation

Theoretical Underpinnings: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and provides clues about the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The expected molecular weight of C₁₂H₁₇NO₃ is 223.12 g/mol . A prominent molecular ion peak at m/z = 223 should be observed.

  • Key Fragmentation Pathways: A characteristic fragmentation pattern for N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da[2].

M [M]⁺˙ m/z = 223 F1 [M - 57]⁺˙ m/z = 166 M->F1 - CH₃NCO F2 [M - 56]⁺˙ m/z = 167 M->F2 - C₄H₈ F3 [M - 15]⁺˙ m/z = 208 M->F3 - CH₃ F4 [M - 100]⁺˙ m/z = 123 F2->F4 - CO₂

Caption: Predicted major fragmentation pathways for tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

  • m/z = 166: This fragment corresponds to the loss of isobutylene (56 Da) from the tert-butyl group, followed by the loss of a hydrogen atom.

  • m/z = 167: Loss of isobutylene (56 Da) from the tert-butyl group.

  • m/z = 208: Loss of a methyl radical (15 Da) from the tert-butyl group.

  • m/z = 123: This fragment would result from the loss of the entire tert-butoxycarbonyl group (100 Da).

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of high-quality spectroscopic data for compounds similar to tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum, typically with proton decoupling.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion: A Unified Structural Hypothesis

The synergistic application of NMR, IR, and mass spectrometry provides a robust and self-validating framework for the structural elucidation of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. The predicted spectroscopic data, anchored by experimental findings for a close structural analogue, consistently supports the proposed structure. The key diagnostic features are the presence of the N-methyl signal in the NMR spectra, the absence of N-H vibrations in the IR spectrum, and the characteristic fragmentation patterns in the mass spectrum. This guide serves as a testament to the power of modern analytical techniques in providing definitive structural assignments, a cornerstone of chemical and pharmaceutical research.

References

  • Supporting Information for a scientific article. (No specific title available).

  • Holman, R. W., et al. "Chemical Ionization Mass Spectrometry of N-Methylcarbamate Insecticides, Some of Their Metabolites, and Related Compounds." Journal of AOAC INTERNATIONAL, 1978.

  • Li, Y., et al. "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System." Molecules, vol. 23, no. 10, 2018, p. 2532.

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Topic: Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate: A Mechanistic Exploration of Potential Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS No. 180593-41-3) is a carbamate derivative whose biological activity is not extensively characterized in public literature.[1] However, its chemical structure, specifically the N-methylcarbamate moiety, is a well-established pharmacophore present in numerous potent inhibitors of cholinesterases.[2][3] This guide synthesizes established principles of medicinal chemistry and pharmacology to propose a detailed, testable mechanism of action for this compound. We hypothesize that tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate acts as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This document provides the theoretical framework for this mechanism, outlines rigorous experimental protocols for its validation, and presents the expected data signatures that would confirm this hypothesis.

Introduction and Structural Rationale

The carbamate functional group is a cornerstone of neuropharmacology, most notably in the treatment of Alzheimer's disease, myasthenia gravis, and as a component of various insecticides.[2][4] Carbamate-based drugs, such as Rivastigmine, function by inhibiting acetylcholinesterase (AChE), thereby increasing the concentration and duration of action of acetylcholine in synaptic clefts.[2] This enhancement of cholinergic neurotransmission can alleviate cognitive deficits associated with neuronal loss.

The structure of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate contains the critical features for this class of activity:

  • The Carbamate Core: The electrophilic carbonyl carbon of the carbamate is susceptible to nucleophilic attack by the catalytic serine residue within the AChE active site.

  • The N-methyl Group: This substitution is common among insecticidal and pharmaceutical carbamates.[3][5]

  • The 4-hydroxyphenyl Group: This moiety acts as the leaving group during the enzymatic reaction, with its stability influencing the rate of carbamylation.

Given these structural alerts, the most logical and scientifically sound hypothesis is that this compound's primary mechanism of action is the inhibition of AChE.

Proposed Molecular Mechanism of Action: Pseudo-Irreversible Inhibition

We propose that tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate functions as a slow-reversible, or pseudo-irreversible, inhibitor of acetylcholinesterase.[6] This mechanism is distinct from simple competitive inhibitors and involves the formation of a transient covalent bond with the enzyme. The process unfolds in two key stages:

  • Carbamylation: The compound docks within the active site of AChE. The hydroxyl group of the catalytic serine (Ser203 in human AChE) performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the displacement of the 4-hydroxyphenol leaving group and the formation of a stable, N-methyl-carbamylated enzyme.[7]

  • Slow Hydrolysis (Decarbamylation): The carbamylated enzyme is catalytically inactive. Unlike the acetylated enzyme formed with acetylcholine, which is hydrolyzed in microseconds, the carbamoyl-serine bond is significantly more stable. Its hydrolysis, which regenerates the active enzyme, occurs on a timescale of minutes to hours.[2] This slow decarbamylation rate effectively sequesters the enzyme, leading to a sustained inhibition of acetylcholine breakdown.

The overall effect is a potentiation of cholinergic signaling at synapses that rely on acetylcholine for neurotransmission.

Caption: Proposed mechanism at the cholinergic synapse.

Experimental Validation Framework

To rigorously test this proposed mechanism, a multi-tiered experimental approach is required, moving from direct enzyme interaction to a cellular context.

Experiment 1: In Vitro AChE Inhibition Assay
  • Expertise & Causality: The foundational step is to confirm direct inhibition of the purified target enzyme. The Ellman's assay is the gold-standard colorimetric method for measuring AChE activity, making it the authoritative choice for determining the compound's inhibitory potency (IC₅₀).[8]

  • Protocol:

    • Reagent Preparation: Prepare solutions of purified human recombinant AChE, the substrate acetylthiocholine iodide (ATCI), Ellman's reagent (DTNB), and the test compound in a suitable phosphate buffer (pH 8.0).

    • Assay Plate Setup: In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound (e.g., from 1 nM to 100 µM). Include a positive control (Rivastigmine) and a vehicle control (DMSO).

    • Enzyme Addition: Add AChE solution to all wells and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Reaction Initiation: Add ATCI solution to all wells to start the reaction.

    • Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a plate reader. The rate of color change is proportional to AChE activity.

    • Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data to the vehicle control (100% activity) and plot percent inhibition versus the log of inhibitor concentration. Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Trustworthiness (Self-Validation): The inclusion of a known inhibitor (Rivastigmine) validates the assay's sensitivity and accuracy. The vehicle control establishes the baseline enzyme activity, ensuring that any observed inhibition is due to the compound itself and not the solvent.

G cluster_workflow Workflow: In Vitro AChE Inhibition Assay prep 1. Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) plate 2. Plate Setup (Buffer, DTNB, Inhibitor Series) prep->plate incubate 3. Add AChE Incubate 15 min @ 37°C plate->incubate start_rxn 4. Add Substrate (ATCI) Initiate Reaction incubate->start_rxn read 5. Kinetic Read (Absorbance @ 412 nm) start_rxn->read analyze 6. Data Analysis Calculate IC₅₀ read->analyze

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Experiment 2: Enzyme Kinetic Analysis
  • Expertise & Causality: Determining the type of inhibition is crucial for mechanistic understanding. A pseudo-irreversible inhibitor that forms a covalent intermediate will exhibit a characteristic kinetic signature. By measuring enzyme kinetics at varying substrate and inhibitor concentrations, we can distinguish this from simple competitive or non-competitive binding.

  • Protocol:

    • Assay Setup: Perform the Ellman's assay as described above, but using a matrix of conditions with several fixed concentrations of the test compound and a range of substrate (ATCI) concentrations for each inhibitor concentration.

    • Data Collection: Measure the initial reaction velocity (V₀) for each condition.

    • Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).

      • Expected Result: For a pseudo-irreversible inhibitor, the plot will show lines with different slopes and y-intercepts that do not converge on the y-axis, characteristic of a mixed or non-competitive type inhibition pattern over short incubation times. With pre-incubation, the Vmax will decrease significantly as more enzyme is inactivated.

  • Trustworthiness (Self-Validation): The consistency of the kinetic patterns across multiple replicates and comparison to known inhibitors with different mechanisms (e.g., Donepezil - competitive; Rivastigmine - pseudo-irreversible) will validate the findings.

Experiment 3: Cell-Based Cholinergic Reporter Assay
  • Expertise & Causality: Demonstrating target engagement in a living system is the final and most important validation. This assay confirms that the compound can cross the cell membrane and functionally inhibit intracellular or membrane-bound AChE, leading to an enhanced response from a downstream acetylcholine receptor.

  • Protocol:

    • Cell Culture: Use a human cell line (e.g., HEK293) stably co-expressing a muscarinic acetylcholine receptor (e.g., M1) and human AChE. The cells should also contain a reporter system, such as a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a CRE-luciferase reporter construct.

    • Compound Treatment: Plate the cells and pre-treat them with varying concentrations of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate for a set period (e.g., 1 hour).

    • Stimulation: Challenge the cells with a sub-maximal (EC₂₀) concentration of an acetylcholine receptor agonist like carbachol.

    • Signal Detection: Measure the downstream signal. For a calcium assay, measure the change in fluorescence. For a luciferase assay, measure luminescence after adding the substrate.

    • Data Analysis: The potentiation of the carbachol-induced signal in the presence of the inhibitor demonstrates its ability to prevent agonist breakdown by AChE. Plot the fold-increase in signal against the inhibitor concentration.

  • Trustworthiness (Self-Validation): Controls are critical. Cells expressing the receptor but not AChE should show no potentiation by the compound, proving the effect is AChE-dependent. A control with carbachol alone establishes the baseline response.

Anticipated Data Summary

The collective results from the proposed experiments are expected to align with the profile of a potent, pseudo-irreversible AChE inhibitor.

ParameterExperimentExpected ResultImplication
IC₅₀ In Vitro Inhibition AssayLow micromolar to nanomolar rangeCompound is a potent inhibitor of AChE.
Kinetic Profile Enzyme Kinetic AnalysisTime-dependent decrease in VmaxConsistent with covalent modification and pseudo-irreversible inhibition.
Cellular Potentiation Cell-Based Reporter AssayDose-dependent increase in agonist-induced signalConfirms cell permeability and functional target engagement.

Conclusion and Future Directions

The structural features of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate provide a compelling, scientifically-grounded rationale for its proposed mechanism of action as a pseudo-irreversible inhibitor of acetylcholinesterase. The experimental framework detailed herein provides a clear and robust pathway to validate this hypothesis, beginning with direct enzymatic characterization and culminating in functional confirmation within a cellular system.

Positive results from these studies would establish this compound as a novel cholinesterase inhibitor. Subsequent research should focus on its selectivity against butyrylcholinesterase (BChE), determining its decarbamylation rate, and ultimately, evaluating its efficacy and safety profile in in vivo models of cholinergic dysfunction.

References

  • Malfili, L., et al. (2022). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central. Available at: [Link]

  • Kratky, M., et al. (2018). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. Available at: [Link]

  • Rosenberry, T. L., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. Available at: [Link]

  • Pohanka, M. (2020). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate. PubChem. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:198896-23-0 | tert-butyl N-[4-(3-hydroxypropyl)phenyl]carbamate. Chemsrc. Available at: [Link]

  • Douch, P. G., & Smith, J. N. (1971). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. PMC - NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methylcarbamic acid. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Methyl carbamate. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Npc184782. PubChem. Available at: [Link]

  • Jiang, Y., et al. (2012). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. PMC - NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamic acid, N-methyl-, ethyl ester. PubChem. Available at: [Link]

  • Talat, S., & Gabr, G. A. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]

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"tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Masked Phenolic Amines

In the intricate landscape of modern organic synthesis, particularly within the realm of pharmaceutical and agrochemical development, the strategic use of protecting groups is paramount. tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a bifunctional building block of significant interest, offering a masked p-methylaminophenol scaffold. The presence of a labile tert-butoxycarbonyl (Boc) group on the nitrogen atom and a reactive phenolic hydroxyl group provides a versatile platform for sequential and site-selective modifications. This guide delves into the synthesis, properties, reactivity, and applications of this valuable synthetic intermediate, providing both foundational knowledge and practical, field-proven protocols. The strategic advantage of this reagent lies in its ability to participate in a diverse array of chemical transformations, from the formation of ethers and esters at the phenolic position to the deprotection of the amine for subsequent derivatization, making it a cornerstone in the synthesis of complex molecular architectures.[1][2]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The properties of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 180593-41-3[3]
Molecular Formula C₁₂H₁₇NO₃[3]
Molecular Weight 223.27 g/mol [3]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.General chemical knowledge
SMILES CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)O[3]

Safety Information:

Synthesis and Characterization: A Validated Protocol

The synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is typically achieved through the N-protection of 4-(methylamino)phenol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a robust and high-yielding transformation, fundamental to the utility of this building block.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: N-Methylation (Optional) cluster_1 Step 2: Boc Protection 4-Aminophenol 4-Aminophenol 4-Methylaminophenol 4-Methylaminophenol 4-Aminophenol->4-Methylaminophenol Base Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->4-Methylaminophenol Target_Compound tert-Butyl N-(4-hydroxyphenyl) -N-methylcarbamate 4-Methylaminophenol->Target_Compound Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., THF/Water) Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Target_Compound

Caption: General synthetic workflow for tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Detailed Experimental Protocol: N-Boc Protection of 4-(Methylamino)phenol

This protocol is based on established methods for the N-Boc protection of amines.[8][9][10]

  • Reaction Setup: To a solution of 4-(methylamino)phenol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v) in a round-bottom flask, add sodium bicarbonate (1.5 eq).

  • Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, remove the THF under reduced pressure. Dilute the aqueous residue with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Table 2: Expected Spectroscopic Data

TechniqueExpected Chemical Shifts / Peaks
¹H NMR δ (ppm): ~7.0-7.2 (d, 2H, Ar-H), ~6.7-6.9 (d, 2H, Ar-H), ~4.5-5.5 (br s, 1H, OH), ~3.2 (s, 3H, N-CH₃), ~1.4-1.5 (s, 9H, C(CH₃)₃)
¹³C NMR δ (ppm): ~155 (C=O), ~154 (Ar-C-O), ~130 (Ar-C), ~125 (Ar-C), ~115 (Ar-C), ~80 (C(CH₃)₃), ~35 (N-CH₃), ~28 (C(CH₃)₃)
IR (KBr) ν (cm⁻¹): ~3400 (O-H stretch), ~2980 (C-H stretch), ~1680 (C=O stretch, carbamate), ~1510, 1450 (C=C stretch, aromatic), ~1250, 1160 (C-O stretch)
MS (ESI) m/z: 224.1 [M+H]⁺, 246.1 [M+Na]⁺

Chemical Reactivity and Synthetic Utility

The synthetic versatility of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate stems from the orthogonal reactivity of its two functional groups: the acid-labile N-Boc group and the nucleophilic phenolic hydroxyl group.

Deprotection of the N-Boc Group

The removal of the Boc protecting group is a cornerstone of its utility, unmasking the secondary amine for further functionalization. This is typically achieved under acidic conditions.[8][11][12]

Deprotection_Mechanism Boc_Protected tert-Butyl N-(4-hydroxyphenyl) -N-methylcarbamate Protonation Protonation of Carbonyl Oxygen Boc_Protected->Protonation + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid - Isobutylene tBu_Cation tert-Butyl Cation Protonation->tBu_Cation Deprotected_Amine 4-(Methylamino)phenol (as salt) Carbamic_Acid->Deprotected_Amine - CO₂ CO2 Carbon Dioxide Carbamic_Acid->CO2 Acid Acid (e.g., TFA, HCl) Acid->Protonation

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. The residue can be triturated with diethyl ether to precipitate the amine salt, which can be collected by filtration. Alternatively, the acidic solution can be carefully neutralized with a base (e.g., saturated NaHCO₃ solution) and the free amine extracted with an organic solvent.

Causality in Protocol Choice: The use of strong acids like TFA ensures rapid and complete cleavage of the Boc group.[11] The tert-butyl cation generated can potentially alkylate electron-rich aromatic rings or other nucleophiles; therefore, scavengers such as anisole or triethylsilane are sometimes added to trap this reactive intermediate.[12][13]

Reactions at the Phenolic Hydroxyl Group

With the amine protected, the phenolic hydroxyl group is available for a range of transformations, most notably O-alkylation and O-acylation.

O-Alkylation (Williamson Ether Synthesis):

The phenoxide, generated by treatment with a suitable base (e.g., K₂CO₃, NaH), can be reacted with various alkylating agents (e.g., alkyl halides, tosylates) to form ethers. This is a foundational reaction for introducing diverse side chains and linking the building block to other molecular fragments.

Protocol: O-Alkylation with an Alkyl Bromide

  • Setup: To a solution of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Electrophile: Add the alkyl bromide (1.1 eq) and heat the mixture to 60-80 °C.

  • Reaction and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent in vacuo. The residue can be purified by column chromatography.

O-Acylation:

The phenolic hydroxyl can be readily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form esters. This is a common strategy for introducing ester functionalities or for the synthesis of prodrugs.

Applications in Drug Discovery and Complex Molecule Synthesis

Bifunctional building blocks like tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate are invaluable in medicinal chemistry and drug discovery. The ability to selectively unmask and functionalize the amine and phenol allows for the construction of libraries of compounds for structure-activity relationship (SAR) studies. The carbamate functionality itself is a common motif in pharmaceuticals, often used to improve metabolic stability or to act as a prodrug moiety.[14] While specific examples of the direct use of this exact building block in named drug syntheses are not prevalent in the readily available literature, its structural motif is present in numerous biologically active compounds. Its utility can be inferred from the applications of similar protected aminophenols in the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents.[2]

Conclusion

tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a strategically important and versatile building block in organic synthesis. Its orthogonal protecting group strategy allows for the selective functionalization of both the nitrogen and oxygen atoms, providing a powerful tool for the synthesis of complex molecules. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists to effectively utilize this compound in their synthetic endeavors, from small-scale laboratory synthesis to large-scale drug development campaigns. The self-validating nature of the described protocols, grounded in established chemical principles, ensures reliable and reproducible results.

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). n-Methyl-p-aminophenol. Retrieved from [Link]

  • PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. (n.d.). Retrieved from [Link]

  • Taylor & Francis Online. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Retrieved from [Link]

  • WordPress. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

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The Strategic Role of tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of medicinal chemistry, the strategic manipulation of functional groups is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of chemical tools available, protecting groups and meticulously designed intermediates play a pivotal role. This technical guide delves into the multifaceted role of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, a carbamate derivative of significant interest. We will explore its synthesis, grounded in the principles of chemoselectivity, and illuminate its critical function as a versatile intermediate in the synthesis of complex pharmaceutical compounds, most notably in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the practical applications and underlying chemical principles of this valuable synthetic building block.

Introduction: The Unsung Importance of Carbamates in Drug Discovery

The carbamate functional group, often perceived as a simple structural motif, is a cornerstone in modern medicinal chemistry.[1][2] Its unique hybrid amide-ester characteristics bestow upon it a remarkable degree of chemical and proteolytic stability.[1][3][4][5] This stability, coupled with an enhanced ability to permeate cellular membranes, has led to the widespread incorporation of carbamates into a multitude of approved therapeutic agents and prodrugs.[1][2][4][5] Carbamates serve diverse functions, from acting as peptide bond surrogates to enhance metabolic stability, to forming crucial interactions with biological targets.[1][3] Furthermore, the tert-butoxycarbonyl (Boc) group, a specific type of carbamate, is arguably one of the most ubiquitous amine-protecting groups in organic synthesis due to its ease of introduction and selective removal under acidic conditions.[6]

This guide focuses on a specific carbamate, tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate , and its strategic importance in the synthesis of medicinally relevant compounds.

Synthesis of tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate: A Study in Chemoselectivity

The synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate from its precursor, N-methyl-p-aminophenol (also known as 4-(methylamino)phenol), presents an interesting challenge in chemoselectivity. The starting material possesses two nucleophilic sites: the secondary amine and the phenolic hydroxyl group. The successful synthesis hinges on the selective acylation of the more nucleophilic nitrogen atom.

The Principle of N-Acylation over O-Acylation

In the reaction with di-tert-butyl dicarbonate ((Boc)₂O), the reagent of choice for introducing the Boc protecting group, the secondary amine of N-methyl-p-aminophenol is significantly more nucleophilic than the phenolic hydroxyl group.[7] This difference in reactivity is the guiding principle for the selective formation of the N-Boc product. Under neutral or mildly basic conditions, the amine readily attacks the electrophilic carbonyl carbon of (Boc)₂O, leading to the desired carbamate.[7][8]

The general mantra in the acylation of molecules with both amino and hydroxyl groups is that basic or neutral conditions favor N-acylation, while acidic conditions favor O-acylation.[9] This is because under acidic conditions, the amino group is protonated, rendering it non-nucleophilic and thus allowing the hydroxyl group to react.[9]

Experimental Protocol: Synthesis of tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate

The following is a representative, self-validating protocol for the synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Materials:

  • N-methyl-p-aminophenol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dioxane/Water mixture

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve N-methyl-p-aminophenol (1 equivalent) in a suitable solvent such as THF or a 2:1 mixture of dioxane and water.

  • Base Addition: Add a mild base such as triethylamine (1.1 equivalents) or sodium bicarbonate (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

This protocol leverages the inherent higher nucleophilicity of the amine to achieve chemoselective N-Boc protection, a foundational concept in organic synthesis.[7]

Role as a Key Intermediate in the Synthesis of Rivastigmine

One of the most significant applications of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate in medicinal chemistry is its role as a key intermediate in the synthesis of Rivastigmine. Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[10]

The synthesis of Rivastigmine often involves the carbamoylation of a phenolic precursor. While various synthetic routes to Rivastigmine have been developed, a common strategy involves the use of a protected form of the phenolic amine.

Synthetic Strategy for Rivastigmine

A plausible retrosynthetic analysis of Rivastigmine reveals the importance of a precursor like tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Retrosynthesis Rivastigmine Rivastigmine Intermediate1 N-Ethyl-N-methylcarbamoyl chloride Rivastigmine->Intermediate1 Carbamoylation Intermediate2 3-(1-(Dimethylamino)ethyl)phenol Rivastigmine->Intermediate2 C-N Disconnection Intermediate3 tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate (Hypothetical Intermediate)

Caption: Retrosynthetic analysis of Rivastigmine.

While direct literature detailing the use of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate in Rivastigmine synthesis is not abundant, its structural similarity to known intermediates suggests its potential utility. A more direct and documented intermediate is (S)-3-(1-(dimethylamino)ethyl)phenol.[11] However, the principles of using a protected aminophenol are transferable.

A Conceptual Synthetic Pathway

The following diagram illustrates a conceptual pathway where a protected aminophenol serves as a crucial building block.

Rivastigmine_Synthesis cluster_start Starting Material cluster_protection Protection cluster_modification Side-chain Introduction cluster_deprotection Deprotection & Carbamoylation Start N-Methyl-p-aminophenol Protected tert-Butyl N-(4-hydroxyphenyl) -N-methylcarbamate Start->Protected (Boc)₂O, Base Modified Functionalized Intermediate Protected->Modified Further Synthesis Steps Final Rivastigmine Modified->Final 1. Deprotection (e.g., TFA) 2. Carbamoylation

Caption: Conceptual synthetic pathway to Rivastigmine.

In this conceptual pathway, the Boc group serves to mask the reactive amine, allowing for selective modifications at other parts of the molecule. The subsequent deprotection under acidic conditions, a hallmark of Boc group chemistry, unmasks the amine for the final carbamoylation step to yield Rivastigmine.[8]

Broader Applications and Future Perspectives

The utility of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate and similar protected aminophenols extends beyond the synthesis of Rivastigmine. The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[12] The ability to selectively protect the amine functionality allows for diverse chemical transformations on the aromatic ring and the phenolic hydroxyl group, opening avenues for the creation of novel derivatives with tailored pharmacological profiles.

Conclusion

tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate exemplifies the strategic importance of well-designed intermediates in medicinal chemistry. Its synthesis, a practical application of chemoselectivity, provides a valuable building block for the construction of complex molecules. Its role as a protected precursor in the synthesis of drugs like Rivastigmine underscores the power of protecting group strategies in modern drug discovery. As the quest for novel therapeutics continues, the principles demonstrated by the synthesis and application of this carbamate will undoubtedly remain central to the art and science of medicinal chemistry.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Tomašić, T., & Mašič, L. P. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299. [Link]

  • ResearchGate. (n.d.). Roles of the carbamate moiety in drugs and prodrugs. Retrieved from [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

  • PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

  • PubMed Central. (n.d.). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 557–575. [Link]

  • ResearchGate. (n.d.). Novel Convenient Synthesis of Rivastigmine. Retrieved from [Link]

  • ACS Publications. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine. ACS Omega. [Link]

  • MDPI. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 26(11), 3237. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Justia Patents. (n.d.). Preparation method of rivastigmine, its intermediates and preparation method of the intermediates. Retrieved from [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

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A Technical Guide to tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate: A Core Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of pharmaceutical development, the precise control of molecular architecture is paramount. The strategic use of protecting groups is a cornerstone of this control, enabling chemists to orchestrate complex, multi-step syntheses with high selectivity and yield. This guide provides an in-depth examination of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, a versatile intermediate whose structure is strategically designed for the synthesis of advanced pharmaceutical agents. We will explore the fundamental role of the tert-butoxycarbonyl (Boc) protecting group, detail a robust synthetic protocol for the intermediate itself, and elucidate its application as a pivotal building block in constructing complex molecular frameworks. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic strategies.

Introduction: The Strategic Importance of a Bifunctional Intermediate

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS No. 180593-41-3) is a bifunctional organic compound featuring two key functionalities: a phenolic hydroxyl group and a Boc-protected N-methylamino group.[1] This specific arrangement is not accidental; it is a deliberate design that offers orthogonal reactivity, making it an invaluable synthon in medicinal chemistry.[2]

The core utility of this molecule lies in the properties of the tert-butoxycarbonyl (Boc) group . The Boc group serves as a temporary shield for the highly reactive secondary amine.[3] Amine functional groups are nucleophilic and basic, making them susceptible to a wide range of unwanted side reactions during synthesis, such as acylation, alkylation, or oxidation.[4][5] By "protecting" the amine as a carbamate, its reactivity is effectively isolated, allowing chemical transformations to be directed specifically at the phenolic hydroxyl group.[6] The Boc group's stability in various reaction conditions, coupled with its clean and mild removal under acidic conditions, provides the precise control necessary for constructing complex drug molecules.

This guide will demonstrate how this intermediate serves as a linchpin in synthetic pathways that require sequential functionalization of its phenolic and amino moieties.

Physicochemical & Spectroscopic Data

The fundamental properties of the title compound are summarized below. This data is crucial for identification and quality control during synthesis.

PropertyValueReference
IUPAC Name tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate[1]
CAS Number 180593-41-3[1]
Molecular Formula C₁₂H₁₇NO₃[1]
Molecular Weight 223.27 g/mol [1]
SMILES CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)O[1]
Appearance Expected to be a solid at room temperature.N/A

Expected Spectroscopic Characteristics:

  • ¹H NMR: The spectrum would characteristically show a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. Aromatic protons would appear as two doublets in the 6.7-7.2 ppm region. A singlet for the N-methyl group would be present around 3.2 ppm, and a broad singlet for the phenolic -OH proton would also be observed.

  • ¹³C NMR: Key signals would include the quaternary and methyl carbons of the Boc group (approx. 80 ppm and 28 ppm, respectively), the N-methyl carbon, and four distinct aromatic carbon signals. The carbonyl carbon of the carbamate would appear downfield (~155 ppm).

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the phenol (~3300-3500 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch for the carbamate carbonyl group (~1680-1700 cm⁻¹).

Synthesis of the Intermediate: A Validated Protocol

The synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is typically achieved through the N-protection of 4-(methylamino)phenol using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is a cornerstone of modern organic synthesis.[3]

Reaction Scheme

The overall transformation involves the selective acylation of the secondary amine in the presence of a base.

Synthesis_Scheme cluster_arrow reactant1 4-(Methylamino)phenol plus1 + reactant2 Di-tert-butyl dicarbonate ((Boc)₂O) product tert-butyl N-(4-hydroxyphenyl) -N-methylcarbamate arrow_node arrow_node->product cluster_reactants cluster_reactants cluster_reactants->arrow_node Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., Dioxane/Water) Room Temperature G start Reaction Setup (Dissolve starting material and base) reagent_add Add (Boc)₂O at 0°C start->reagent_add react Stir at Room Temp (4-6 hours) reagent_add->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction with Ethyl Acetate monitor->workup Reaction Complete dry Dry Organic Layer (MgSO₄) & Filter workup->dry evap Solvent Evaporation (Rotovap) dry->evap purify Purification (Recrystallization or Chromatography) evap->purify end Pure Product purify->end Synthetic_Utility start_intermediate tert-butyl N-(4-hydroxyphenyl) -N-methylcarbamate step1 Step 1: O-Functionalization (e.g., Alkylation, Acylation) Reagent: R-X start_intermediate->step1 intermediate2 O-Substituted, N-Protected Intermediate step1->intermediate2 step2 Step 2: N-Deprotection (e.g., TFA/DCM) intermediate2->step2 intermediate3 O-Substituted Phenol with Free Secondary Amine step2->intermediate3 step3 Step 3: N-Functionalization (e.g., Amidation) Reagent: R'-COCl intermediate3->step3 final_product Final Complex Molecule / Drug Candidate step3->final_product

Sources

A Technical Guide to the Spectroscopic Characterization of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (Molecular Formula: C₁₂H₁₇NO₃, Molecular Weight: 223.27 g/mol ) is a carbamate derivative that incorporates a phenol moiety.[1] Carbamates are a significant class of organic compounds with a wide range of applications, from pharmaceuticals to agrochemicals. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes this molecule a potentially valuable intermediate in multi-step organic syntheses. Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity and purity of such compounds. This guide will detail the expected spectroscopic signatures of this molecule.

Molecular Structure and Predicted Spectroscopic Features

The structure of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate dictates its characteristic spectroscopic data. The key functional groups include a phenolic hydroxyl (-OH) group, a carbamate (-N(CH₃)COO-), a tert-butyl group, and a para-substituted benzene ring.

Caption: Molecular structure of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments. The chemical shifts are influenced by the electronic environment of the protons. For comparison, the experimental data for the structurally similar tert-butyl (4-hydroxyphenyl)carbamate shows aromatic protons at δ 7.19 (d, J = 8Hz, 2H) and 6.75 (d, J = 8Hz, 2H), a broad singlet for the phenolic proton at δ 4.90, and a singlet for the tert-butyl protons at δ 1.51.[3]

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1d2HAr-H (ortho to -N(CH₃)Boc)
~6.8d2HAr-H (ortho to -OH)
~5.0br s1H-OH
~3.2s3H-N-CH
~1.5s9H-C(CH ₃)₃

The N-methyl group is expected to appear as a singlet around 3.2 ppm. The aromatic protons will likely appear as two doublets due to the para-substitution pattern. The phenolic proton signal is expected to be a broad singlet and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on the known data for tert-butyl (4-hydroxyphenyl)carbamate (δ 153.63, 152.12, 130.84, 121.71, 115.75, 80.46, 28.38), the predicted chemical shifts for the target molecule are as follows:[3]

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~155Carbonyl carbon (C =O)
~153Aromatic carbon attached to oxygen (Ar-C -OH)
~140Aromatic carbon attached to nitrogen (Ar-C -N)
~125Aromatic carbons ortho to -N(CH₃)Boc
~116Aromatic carbons ortho to -OH
~81Quaternary carbon of tert-butyl group (-C (CH₃)₃)
~37N-methyl carbon (-N-C H₃)
~28Methyl carbons of tert-butyl group (-C(C H₃)₃)
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of small molecules in solution is as follows:[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using a standard pulse program on a 400 MHz or higher field spectrometer. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_0 NMR Sample Preparation dissolve Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube dissolve->filter place Place in Spectrometer filter->place acquire Acquire Spectra (¹H, ¹³C) place->acquire

Caption: Workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Predicted IR Spectrum

The IR spectrum of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200BroadO-H stretch (phenolic)
3000-2850MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carbamate)
1610, 1510MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1160StrongC-N stretch (carbamate)

The broad O-H stretching band is characteristic of a hydrogen-bonded phenol. The strong carbonyl absorption around 1700 cm⁻¹ is a hallmark of the carbamate group.

Experimental Protocol for IR Spectroscopy

For a solid sample, the thin solid film method is a common and effective technique.[6]

  • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.

  • Film Casting: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

G cluster_1 IR Spectroscopy (Thin Film) dissolve Dissolve Sample deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate acquire Acquire Spectrum evaporate->acquire

Caption: Workflow for IR spectroscopy using the thin film method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of compound.

Predicted Mass Spectrum

In a positive-ion ESI-MS experiment, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺, the sodiated adduct [M+Na]⁺, or the potassiated adduct [M+K]⁺.

Table 4: Predicted Mass-to-Charge Ratios (m/z)

IonPredicted m/z
[M+H]⁺224.12
[M+Na]⁺246.10
[M+K]⁺262.08

Under higher energy conditions (tandem MS or in-source fragmentation), characteristic fragment ions would be observed. A likely fragmentation pathway involves the loss of isobutylene (56 Da) from the tert-butyl group, followed by the loss of carbon dioxide (44 Da).

G cluster_2 Predicted MS Fragmentation M_H [M+H]⁺ m/z = 224.12 loss_isobutylene Loss of isobutylene (-56 Da) M_H->loss_isobutylene fragment1 Fragment 1 m/z = 168.06 loss_isobutylene->fragment1 loss_co2 Loss of CO₂ (-44 Da) fragment1->loss_co2 fragment2 Fragment 2 m/z = 124.04 loss_co2->fragment2

Caption: A plausible fragmentation pathway for [M+H]⁺.

Experimental Protocol for Mass Spectrometry

A typical procedure for ESI-MS analysis is as follows:[7]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate charged droplets. A heated nebulizing gas (e.g., nitrogen) aids in desolvation.

  • Data Acquisition: Acquire the mass spectrum in the desired mass range.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. While experimental data is not currently available in the public domain, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on sound chemical principles and comparison with analogous structures, offer a reliable framework for the characterization of this compound. The detailed experimental protocols provide a practical guide for researchers to obtain and interpret the spectroscopic data for this and similar molecules, ensuring scientific integrity in their synthetic and analytical endeavors.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

  • ASTM International. (2021). E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from [Link]

  • ASTM International. (2013). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from [Link]

  • Ghosh, C., & Zenobi, R. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the American Society for Mass Spectrometry, 26(11), 1795–1805.
  • SlideShare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

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A Comprehensive Technical Guide on the Solubility and Stability of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the essential physicochemical properties of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, focusing on its solubility and chemical stability. For researchers, scientists, and professionals in drug development, a thorough understanding of these characteristics is paramount for advancing a compound from discovery to clinical application. This document outlines not just the "what" but the "why" behind the described experimental protocols, offering a framework for robust characterization.

Introduction to tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS No. 180593-41-3) is a carbamate derivative with a molecular formula of C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol [1]. Its structure, featuring a phenolic hydroxyl group and a Boc-protected amine, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The carbamate functional group is a well-established pharmacophore, and its stability and solubility are critical determinants of its utility in medicinal chemistry and drug development.

The following sections will provide a detailed roadmap for characterizing the solubility and stability of this compound, grounded in established scientific principles and regulatory guidelines.

Solubility Characterization: A Cornerstone of Developability

The solubility of an active pharmaceutical ingredient (API) is a critical attribute that influences its bioavailability and formulation design. A compound's ability to dissolve in various media dictates its absorption and distribution in the body. This section details a systematic approach to determining the solubility of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Predicted Physicochemical Properties

While experimental data is the gold standard, in-silico predictions can offer initial insights into a compound's behavior.

PropertyPredicted ValueReference
Molecular Weight223.27 g/mol [1]
Molecular FormulaC₁₂H₁₇NO₃[1]

Note: The absence of publicly available experimental data for properties like logP, pKa, and melting point necessitates their determination as a first step in a comprehensive characterization.

Experimental Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method[2][3]. This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved solute.

Rationale for Solvent Selection: A range of solvents should be selected to mimic physiological conditions and to inform potential formulation strategies. This includes aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract and blood), and organic solvents commonly used in pharmaceutical development (e.g., ethanol, propylene glycol, DMSO)[4].

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

  • Preparation: Add an excess amount of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate to a series of vials, each containing a different solvent. The presence of undissolved solid is crucial to ensure saturation[2].

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram of the Shake-Flask Solubility Workflow:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Separation cluster_quantify Quantification A Add excess compound to solvent B Agitate at constant temperature A->B 24-72h C Withdraw supernatant B->C D Filter to remove solids C->D E Analyze concentration by HPLC D->E

Caption: Workflow for determining equilibrium solubility.

Stability Assessment: Ensuring Compound Integrity

Understanding the chemical stability of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is crucial for defining its shelf-life, storage conditions, and potential degradation pathways. Stability studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines[5][6][7].

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more aggressive conditions than those used for accelerated stability testing. The goal is to identify potential degradation products and establish degradation pathways, which is essential for developing stability-indicating analytical methods[8].

Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature. The carbamate linkage is often susceptible to base-catalyzed hydrolysis.

  • Oxidation: 3% H₂O₂ at room temperature. The phenolic hydroxyl group may be susceptible to oxidation.

  • Thermal Stress: Dry heat (e.g., 80 °C).

  • Photostability: Exposure to light according to ICH Q1B guidelines[9].

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate in the respective stress media.

  • Incubation: Store the solutions under the specified conditions for a defined period.

  • Analysis: At various time points, analyze the samples by a stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Diagram of Forced Degradation Pathways:

G Parent tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate Acid_DP Acid Degradation Product(s) Parent->Acid_DP Acidic Hydrolysis Base_DP Base Degradation Product(s) (e.g., 4-aminophenol) Parent->Base_DP Basic Hydrolysis Ox_DP Oxidative Degradation Product(s) Parent->Ox_DP Oxidation

Caption: Potential degradation pathways under stress conditions.

ICH-Compliant Stability Studies

Formal stability studies are conducted under controlled storage conditions to establish the retest period for a drug substance or the shelf life of a drug product[8][10].

Study TypeStorage ConditionsMinimum Duration
Long-term25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

Experimental Protocol: ICH Stability Study

  • Batch Selection: Use at least three primary batches of the drug substance[6].

  • Packaging: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage: Place the samples in stability chambers maintained at the specified conditions.

  • Testing: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies), withdraw samples and analyze them for appearance, assay, degradation products, and other relevant quality attributes.

Analytical Methodologies: The Key to Accurate Measurement

A robust and validated analytical method is essential for the accurate quantification of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate and its potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse analytical technique for purity and stability testing of pharmaceutical compounds[11]. A reverse-phase HPLC method with UV detection is a suitable starting point for this compound.

Starting HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-based gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 220-280 nm).

  • Column Temperature: 30 °C

Rationale for Method Development: The goal is to achieve a separation of the main peak from any impurities and degradation products. The use of a gradient elution allows for the separation of compounds with a range of polarities. Mass spectrometry detection (LC-MS) can be coupled to the HPLC to aid in the identification of unknown peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, including residual solvents from the manufacturing process[11].

Conclusion

The successful development of any new chemical entity, including tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, is critically dependent on a thorough understanding of its fundamental physicochemical properties. This guide has provided a comprehensive framework for the systematic evaluation of its solubility and stability. By employing the described methodologies, researchers can generate the robust data necessary to make informed decisions throughout the drug development lifecycle, from lead optimization to formulation and beyond. It is imperative that all analytical methods are validated according to ICH guidelines to ensure the integrity and reliability of the data generated.

References

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ATSDR. (n.d.). 6. Analytical Methods. Retrieved from [Link]

  • Scribd. (n.d.). ICH Guidelines for Stability Testing. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

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  • Chemsrc. (2025). tert-butyl N-[4-(3-hydroxypropyl)phenyl]carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl hydroxy(methyl)carbamate. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl methylcarbamate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[(2-hydroxyphenyl)methyl]-n-methylcarbamate (C13H19NO3). Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(2-hydroxy-4-methylphenyl)carbamate (C12H17NO3). Retrieved from [Link]

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Methodological & Application

Application Note: A Practical Guide to the Synthesis and Application of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental use of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. This compound serves as a highly versatile intermediate in multi-step organic synthesis, primarily by enabling the selective modification of other functional groups. Its structure incorporates a phenolic hydroxyl group and a secondary amine protected by a tert-butoxycarbonyl (Boc) group. This strategic protection allows for reactions at the phenol position without interference from the more nucleophilic amine. This guide details the synthesis of the title compound, its application in a representative downstream reaction (O-alkylation), and the subsequent deprotection of the Boc group to reveal the free amine. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step to ensure both success and safety in the laboratory.

Compound Profile and Strategic Importance

Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS: 180593-41-3) is a key building block in synthetic chemistry.[1][2] Its utility stems from the orthogonal reactivity of its two primary functional groups: the phenolic hydroxyl and the Boc-protected secondary amine.

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[3] Its presence renders the otherwise reactive secondary amine inert to a wide range of reaction conditions, particularly those involving bases or nucleophiles. This is the cornerstone of its strategic use.[4]

  • Phenolic Hydroxyl: The free hydroxyl group on the aromatic ring can be readily functionalized through various reactions, such as etherification, esterification, or electrophilic aromatic substitution, while the amine remains protected.

This dual functionality makes the compound an ideal starting point for synthesizing more complex molecules, including pharmaceutical agents and other biologically active compounds where a substituted N-methyl-4-aminophenol core is desired.[2][5][6]

PropertyValueReference
IUPAC Name tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate[1]
CAS Number 180593-41-3[1]
Molecular Formula C₁₂H₁₇NO₃[1]
Molecular Weight 223.27 g/mol [1]
Appearance Typically a white to off-white solidN/A
Primary Application Synthetic intermediate / Building block[1][2]

Health and Safety Precautions

Proper handling of all chemicals is paramount. While this specific compound has limited published hazard data, compounds with similar structures can cause irritation.[7] Adherence to good laboratory practice is mandatory.

GHS Hazard Statements (Anticipated):

  • Causes skin irritation.[7]

  • Causes serious eye irritation.[7]

  • May cause respiratory irritation.[8]

Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face ANSI Z87.1-compliant safety goggles or a face shield.[7][9]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use.[9]
Body Standard laboratory coat.
Respiratory Use in a well-ventilated area or a chemical fume hood.[9]

Handling and First Aid:

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

  • In Case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[9]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.[7]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[9]

The Synthetic Workflow: A Three-Stage Strategy

The core utility of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate lies within a classic "Protect-Modify-Deprotect" synthetic strategy. This workflow allows for the selective modification of the phenolic hydroxyl group, a transformation that would be complicated by the presence of a free, reactive secondary amine.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Modification cluster_2 Stage 3: Deprotection Start N-methyl-4-aminophenol (Starting Material) Protected tert-butyl N-(4-hydroxyphenyl) -N-methylcarbamate Start->Protected Protocol 4.1: Boc Protection Modified O-Alkylated Intermediate Protected->Modified Protocol 4.2: O-Alkylation Final Final Product (Free Amine) Modified->Final Protocol 4.3: Boc Deprotection

Caption: The three-stage synthetic workflow using the title compound.

Experimental Protocols

These protocols provide detailed, step-by-step instructions for the synthesis, utilization, and deprotection of the title compound.

Protocol 4.1: Synthesis via N-Boc Protection

Principle: This procedure protects the secondary amine of N-methyl-4-aminophenol using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the Boc₂O carbonyls. A mild base is used to neutralize the protonated amine and drive the reaction to completion.[4]

Materials:

  • N-methyl-4-aminophenol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve N-methyl-4-aminophenol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (1.5 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexanes:EtOAc) indicates complete consumption of the starting material.

  • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Add water to the remaining aqueous slurry and transfer to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[10]

  • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography (silica gel) to obtain pure tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Protocol 4.2: O-Alkylation of the Phenolic Hydroxyl

Principle: This is a representative downstream reaction demonstrating the utility of the protected intermediate. A Williamson ether synthesis is performed on the phenolic hydroxyl. The Boc group ensures the amine does not compete as a nucleophile.

Materials:

  • tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (from 4.1)

  • Alkyl halide (e.g., Benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard workup reagents (EtOAc, water, brine)

Procedure:

  • To a solution of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC.

  • Upon completion, pour the reaction mixture into a flask containing cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash thoroughly with water (to remove DMF) and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to isolate the O-alkylated intermediate.

Protocol 4.3: N-Boc Deprotection

Principle: The Boc group is efficiently cleaved under strong acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation and formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide gas.[3][4]

G BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid + t-butyl cation Protonated->CarbamicAcid Elimination Amine Free Amine + CO₂ CarbamicAcid->Amine Decarboxylation

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Materials:

  • O-alkylated intermediate (from 4.2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Standard workup reagents

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq, often used as a 25-50% solution in DCM) to the stirred solution. Caution: Gas evolution (CO₂) will occur. Do not seal the vessel.

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Re-dissolve the residue in ethyl acetate.

  • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: Vigorous CO₂ evolution.

  • Wash again with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product.

  • If necessary, purify further via chromatography or recrystallization.

Characterization and Troubleshooting

Analytical Confirmation: The success of each protocol should be validated using standard analytical techniques.

StageTechniqueExpected Observation
4.1 (Protection) ¹H NMRAppearance of a large singlet around 1.5 ppm (9H, tert-butyl group). Shift of N-CH₃ and aromatic protons.
MS (ESI)Detection of [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the protected product (223.27 g/mol ).
4.2 (O-Alkylation) ¹H NMRDisappearance of the phenolic -OH proton signal. Appearance of new signals corresponding to the added alkyl group.
4.3 (Deprotection) ¹H NMRDisappearance of the tert-butyl singlet at ~1.5 ppm. A shift in the N-CH₃ and aromatic proton signals.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Protection (4.1) Insufficient Boc₂O; Inactive reagents; Reaction time too short.Add an additional 0.1-0.2 eq of Boc₂O. Ensure reagents are fresh. Extend the reaction time and monitor by TLC.
Incomplete O-Alkylation (4.2) Insufficient base or alkyl halide; Reagents not anhydrous; Steric hindrance.Add more base and/or alkylating agent. Ensure all glassware and solvents are scrupulously dry. Consider heating the reaction or using a more reactive halide (e.g., iodide).
Incomplete Deprotection (4.3) Insufficient acid; Reaction time too short.Increase the concentration of TFA or the reaction time. Ensure the starting material is fully dissolved.
Side Product Formation Reaction conditions too harsh; Presence of other reactive functional groups.For deprotection, consider milder conditions like using tetra-n-butylammonium fluoride (TBAF) for sensitive substrates.[11] For protection, ensure the temperature is controlled.

Conclusion

Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a valuable and strategically important intermediate for synthetic chemists. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent use in a "Protect-Modify-Deprotect" sequence. By understanding the principles behind the Boc protection strategy, researchers can confidently employ this building block to construct complex molecular architectures relevant to drug discovery and materials science.

References

  • Jiang, D. et al. (2012). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o427. [Link]

  • World of Molecules. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. World of Molecules. [Link]

  • Jacquemard, U. et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate. PubChem Compound Database. [Link]

  • Flores-Serrano, M. et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Pharmaceuticals, 13(11), 356. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 8, 3035-3040. [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Wikipedia. [Link]

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Al-Rawi, S. & Taha, N. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 13(12), 1758-1771. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]

  • Modrić, T. et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(1), 1-17. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(4-formylphenyl)-N-methylcarbamate. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl hydroxy(methyl)carbamate. PubChem Compound Database. [Link]

  • Lin, L. et al. (2010). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. The Journal of Organic Chemistry, 75(17), 6033-6036. [Link]

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Application Notes and Protocols: Synthesis of Drug Candidates Using tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Phenolic Carbamates in Medicinal Chemistry

Phenolic carbamates are a pivotal class of compounds in modern drug discovery, renowned for their role as "warheads" in mechanism-based enzyme inhibitors. The carbamate moiety, an ester of carbamic acid, can act as a leaving group in a targeted acylation reaction with serine hydrolase enzymes, leading to their inactivation. This mechanism is particularly relevant in the design of cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate scaffold represents a versatile starting material for the synthesis of a diverse array of bioactive molecules. The presence of a Boc-protected amine and a reactive phenolic hydroxyl group allows for sequential and site-selective modifications, making it an ideal building block for creating libraries of drug candidates.

The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, a crucial feature in multi-step syntheses of complex molecules.[1] The phenolic hydroxyl group, on the other hand, provides a convenient handle for introducing structural diversity through reactions such as O-alkylation and etherification, enabling the modulation of a candidate's pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of the synthetic utility of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate and its analogs in the generation of drug candidates, with a particular focus on the synthesis of cholinesterase inhibitors inspired by the structure of Rivastigmine.

Core Synthetic Strategies and Mechanistic Considerations

The primary reactive center of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate for diversification is the phenolic hydroxyl group. Its nucleophilicity can be exploited in various C-O bond-forming reactions to append different pharmacophoric elements.

O-Alkylation via Williamson Ether Synthesis

A fundamental and widely employed method for forming ether linkages is the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a leaving group on an alkyl halide or sulfonate.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base, such as potassium carbonate (K(_2)CO(_3)) or sodium hydride (NaH), is typically used to deprotonate the phenol. The choice of base depends on the reactivity of the alkylating agent and the desired reaction temperature. K(_2)CO(_3) is often preferred for its ease of handling and milder reactivity.

  • Solvent: A polar aprotic solvent like acetonitrile (CH(_3)CN) or dimethylformamide (DMF) is ideal as it can dissolve the ionic phenoxide and the organic alkylating agent, facilitating the reaction without solvating the nucleophile to the extent that its reactivity is diminished.

  • Alkylating Agent: Primary alkyl halides are the best substrates for this reaction, as secondary and tertiary halides are more prone to elimination side reactions.

Diagram: General Workflow for O-Alkylation

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Work-up & Purification A tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate D Phenoxide Intermediate A->D Reaction B Base (e.g., K₂CO₃) B->D C Polar Aprotic Solvent (e.g., CH₃CN) C->D F O-Alkylated Product D->F Reaction E Alkyl Halide (R-X) E->F G Aqueous Work-up F->G H Extraction G->H I Column Chromatography H->I J Purified Product I->J

Caption: Workflow for O-alkylation of the starting material.

Protocol 1: Synthesis of a Rivastigmine Analog Core Structure

This protocol details a representative synthesis of a key intermediate for a Rivastigmine analog, starting from the closely related and commercially available tert-butyl (3-hydroxyphenyl)carbamate. This exemplifies the general strategy that can be adapted for tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate to generate novel cholinesterase inhibitors. The synthesis of Rivastigmine itself typically starts from 3-hydroxyacetophenone.[2][3]

Materials and Reagents
ReagentCAS NumberSupplier
tert-Butyl (3-hydroxyphenyl)carbamate1234570-45-6Major suppliers
(S)-1-(Dimethylamino)-2-chloroethane HCl5407-04-5Major suppliers
Potassium Carbonate (K(_2)CO(_3)), anhydrous584-08-7Major suppliers
Acetonitrile (CH(_3)CN), anhydrous75-05-8Major suppliers
Dichloromethane (CH(_2)Cl(_2))75-09-2Major suppliers
Saturated Sodium Bicarbonate (NaHCO(_3)) solutionN/ALab prepared
Anhydrous Sodium Sulfate (Na(_2)SO(_4))7757-82-6Major suppliers
Step-by-Step Methodology
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (3-hydroxyphenyl)carbamate (1.0 g, 4.78 mmol) and anhydrous potassium carbonate (1.32 g, 9.56 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask.

  • Addition of Alkylating Agent: Add (S)-1-(dimethylamino)-2-chloroethane hydrochloride (0.82 g, 5.74 mmol, 1.2 equiv.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50%) to afford the desired O-alkylated product.

  • Characterization: Characterize the purified product by

    
    H NMR, 
    
    
    
    C NMR, and mass spectrometry to confirm its identity and purity.
Diagram: Synthetic Pathway to a Rivastigmine Analog Intermediate

G cluster_reactants Reactants cluster_product Product A tert-Butyl (3-hydroxyphenyl)carbamate C Boc-protected Rivastigmine Analog Intermediate A->C Williamson Ether Synthesis B (S)-1-(Dimethylamino)-2-chloroethane HCl K₂CO₃, CH₃CN, Reflux

Caption: Synthesis of a Boc-protected Rivastigmine analog intermediate.

Deprotection and Final Carbamoylation

The Boc-protected intermediate can then be deprotected under acidic conditions, followed by carbamoylation to yield the final drug candidate.

Protocol 2: Boc Deprotection and Carbamoylation
  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used in the next step without further purification.

  • Carbamoylation:

    • The synthesis of rivastigmine and its analogs involves the reaction of the deprotected phenol with a carbamoyl chloride.[4]

    • Dissolve the deprotected aminophenol in a suitable solvent, such as toluene or dichloromethane, in the presence of a base like potassium hydroxide or triethylamine.

    • Add the desired carbamoyl chloride (e.g., N-ethyl-N-methylcarbamoyl chloride for rivastigmine) dropwise at room temperature or with cooling.

    • Stir the reaction until completion, as monitored by TLC.

    • Perform an aqueous work-up, followed by extraction and purification by column chromatography or recrystallization to obtain the final carbamate drug candidate.

Data Presentation: Expected Yields and Purity

StepStarting MaterialProductTypical Yield (%)Purity (by HPLC) (%)
O-Alkylationtert-Butyl (3-hydroxyphenyl)carbamateBoc-protected Rivastigmine Analog70-85>95
Boc DeprotectionBoc-protected Rivastigmine AnalogDeprotected Aminophenol>95 (crude)Used directly
CarbamoylationDeprotected AminophenolFinal Rivastigmine Analog60-75>98

Troubleshooting and Field-Proven Insights

  • Incomplete O-Alkylation: If the reaction stalls, ensure all reagents and solvents are anhydrous. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes improve the reaction rate and yield.

  • Elimination Byproducts: If elimination is observed, particularly with secondary alkyl halides, consider using a milder base or a lower reaction temperature. Alternatively, a Mitsunobu reaction could be an effective, albeit more complex, alternative for forming the ether linkage with inversion of stereochemistry.

  • Difficult Purification: The byproducts of the carbamoylation step can sometimes be challenging to remove. A thorough aqueous wash to remove the base and any water-soluble impurities is crucial. Recrystallization of the final product can often provide a high degree of purity.

Conclusion and Future Directions

The tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate scaffold is a valuable and versatile platform for the synthesis of a wide range of drug candidates. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel cholinesterase inhibitors and other bioactive molecules. The ability to easily modify the phenolic position allows for the fine-tuning of the pharmacological properties of the resulting compounds, making this an exciting area for further research and development in the quest for new therapeutics.

References

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  • tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate - PMC - NIH. (URL: [Link])

  • Synthesis and Evaluation of Carbamate Prodrugs of a Phenolic Compound - PubMed. (URL: [Link])

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  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (URL: [Link])

  • EP1939172A2 - Method of obtaining phenyl carbamates - Google P
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  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

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Application Notes and Protocols: The Strategic Use of tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate field of peptide synthesis, the precise protection of reactive amino acid side chains is paramount to achieving high yields and purity of the target peptide. The hydroxyl group of tyrosine, in particular, presents a significant challenge due to its nucleophilic nature, which can lead to undesirable side reactions such as O-acylation during coupling steps.[1][2] This application note presents a comprehensive guide to the use of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate as a precursor for a novel N-methylated, Boc-protected tyrosine derivative for application in solid-phase peptide synthesis (SPPS). We will explore the rationale behind this strategy, provide detailed protocols for the synthesis of the protected amino acid, its incorporation into a peptide sequence, and the final deprotection steps. This guide is intended for researchers, scientists, and professionals in drug development seeking to employ advanced and specialized building blocks in their peptide synthesis workflows.

Introduction: The Challenge of Tyrosine Protection in Peptide Synthesis

Tyrosine's phenolic hydroxyl group is a reactive nucleophile that can compete with the N-terminal amine during the coupling of activated amino acids.[1] This can lead to the formation of branched peptides and other impurities that are often difficult to separate from the desired product, ultimately reducing the overall yield and purity.[2] To mitigate these side reactions, the hydroxyl group is typically protected with a temporary protecting group.

The choice of protecting group is critical and is dictated by the overall synthetic strategy, most commonly the Boc/Bzl or Fmoc/tBu approach.[3][4] In the context of Boc-based solid-phase peptide synthesis (SPPS), the side-chain protecting group must be stable to the repeated acidic conditions used for the removal of the N-terminal Boc group (typically trifluoroacetic acid, TFA), yet be readily cleavable during the final cleavage from the resin, which often employs strong acids like hydrofluoric acid (HF).[5][6][7]

Common protecting groups for the tyrosine side chain in Boc chemistry include the benzyl (Bzl) ether and the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) ether, which offer varying degrees of acid stability.[5] This application note explores a specialized approach: the synthesis and application of an N-methylated, Boc-protected tyrosine derivative, starting from tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. N-methylation of the peptide backbone can impart unique conformational constraints and improve pharmacokinetic properties, making this a valuable, albeit specialized, modification.

The Precursor: tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate

tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS 180593-41-3) is a versatile organic molecule that serves as the foundational building block for our proposed protected amino acid.[2][8] Its structure features a phenol, an N-methyl group, and a Boc-protected amine, making it an ideal starting point for the synthesis of a non-canonical, protected tyrosine derivative.

PropertyValueReference
Molecular Formula C₁₂H₁₇NO₃[2]
Molecular Weight 223.27 g/mol [2]
Appearance White to off-white solid
CAS Number 180593-41-3[2][8]
Solubility Soluble in organic solvents (e.g., DCM, DMF)

Synthesis of N-Boc-N-methyl-L-tyrosine

The conversion of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate into a usable amino acid for peptide synthesis involves the introduction of the alpha-amino acid backbone. A plausible and efficient synthetic route is outlined below, drawing parallels from established methods for synthesizing unnatural amino acids.[9]

Workflow for Synthesis of N-Boc-N-methyl-L-tyrosine

A tert-Butyl N-(4-hydroxyphenyl) -N-methylcarbamate B Alkylation with a Chiral Alanine Equivalent A->B Base-mediated alkylation C N-Boc-N-methyl-L-tyrosine (Protected Amino Acid) B->C Work-up and isolation D Purification and Characterization C->D Chromatography & Spectroscopy

Caption: Synthetic workflow for the preparation of N-Boc-N-methyl-L-tyrosine.

Protocol 1: Synthesis of N-Boc-N-methyl-L-tyrosine

This protocol describes a hypothetical, yet chemically sound, approach to synthesizing the target amino acid derivative.

Materials:

  • tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate

  • (S)-2-(Bromomethyl)-1-(tert-butoxycarbonyl)pyrrolidine (as a chiral alanine equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: To a solution of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of (S)-2-(Bromomethyl)-1-(tert-butoxycarbonyl)pyrrolidine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected N-Boc-N-methyl-L-tyrosine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Solid-Phase Peptide Synthesis (SPPS)

The newly synthesized N-Boc-N-methyl-L-tyrosine can be incorporated into a peptide sequence using a standard Boc-SPPS protocol. The N-methyl group on the carbamate protecting the phenolic hydroxyl provides robust protection against the acidic conditions of N-terminal Boc deprotection.

Workflow for Boc-SPPS using N-Boc-N-methyl-L-tyrosine

Resin Peptide-Resin (Free N-terminus) Coupling Coupling: N-Boc-N-methyl-L-tyrosine + Coupling Reagents Resin->Coupling Wash1 Wash (DCM, IPA) Coupling->Wash1 Deprotection Deprotection: 50% TFA in DCM Wash1->Deprotection Wash2 Wash (DCM, IPA) Deprotection->Wash2 Neutralization Neutralization: 10% DIEA in DCM Wash2->Neutralization Next_Cycle Ready for Next Coupling Cycle Neutralization->Next_Cycle

Caption: A single cycle of Boc-SPPS for incorporating N-Boc-N-methyl-L-tyrosine.

Protocol 2: Incorporation into a Peptide Chain via Boc-SPPS

This protocol outlines a single coupling cycle for a 1g peptide-resin.[7]

Materials:

  • Peptide-resin with a free N-terminus

  • N-Boc-N-methyl-L-tyrosine (3 eq)

  • HBTU (2.9 eq)

  • HOBt (3 eq)

  • DIEA (6 eq)

  • Anhydrous DMF

  • DCM (Dichloromethane)

  • IPA (Isopropanol)

  • 50% TFA in DCM

  • 10% DIEA in DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Pre-wash: Wash the resin with DMF.

  • Coupling:

    • In a separate vessel, dissolve N-Boc-N-methyl-L-tyrosine, HBTU, and HOBt in DMF.

    • Add DIEA and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Filter the resin and wash sequentially with DMF, DCM, and IPA.

  • Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Filter and add a fresh solution of 50% TFA in DCM and react for 20-25 minutes.[6]

  • Washing: Filter the resin and wash sequentially with DCM and IPA.

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes.

    • Repeat the neutralization step.

  • Washing: Wash the resin with DCM to remove excess base. The resin is now ready for the next coupling cycle.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The N-methyl carbamate on the tyrosine side chain is expected to be labile to strong acids like HF.

Protocol 3: HF Cleavage

Caution: Hydrofluoric acid (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated apparatus with extensive safety precautions.

Materials:

  • Peptide-resin (dried)

  • Anisole (scavenger)

  • Liquid HF

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in the reaction vessel of a specialized HF cleavage apparatus.

  • Add a scavenger such as anisole.

  • Carefully distill liquid HF into the reaction vessel at low temperature (e.g., -78 °C).

  • Stir the reaction at approximately 0 °C for 1-2 hours.

  • Remove the HF by vacuum.

  • Precipitate the crude peptide with cold diethyl ether.

  • Wash the precipitated peptide, dissolve in a suitable solvent (e.g., aqueous acetic acid), and lyophilize.

Conclusion

While not a standard off-the-shelf reagent, the synthesis of a novel N-methylated, Boc-protected tyrosine derivative from tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate offers a strategic pathway to introduce unique structural and functional properties into synthetic peptides. The N-methyl carbamate protecting group on the phenolic hydroxyl is designed to be robust during SPPS cycles while being removable during the final strong-acid cleavage. This approach expands the toolkit available to peptide chemists for creating complex and modified peptides with potentially enhanced therapeutic properties. The protocols provided herein offer a solid foundation for the synthesis and application of this specialized amino acid derivative.

References

  • Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Boc-O-Methyl-Tyrosine (Boc-O-Me-Tyr). (n.d.). PrepChem.com. Retrieved from [Link]

  • 180593-41-3|tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. (n.d.). BIOFOUNT. Retrieved from [Link]

  • Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. (2015, October 19). National Institutes of Health. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Supporting information_OBC_rev1. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • 2.4 Photocleavable Protecting Groups. (n.d.). Retrieved from [Link]

  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. (2018, June 3). National Institutes of Health. Retrieved from [Link]

  • 1 Protection Reactions. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Amine synthesis by carbamate cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. (2025, August 5). ResearchGate. Retrieved from [Link]

  • tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (n.d.). RSC Publishing. Retrieved from [Link]

  • Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl). (n.d.). Google Patents.
  • Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. (2017, November 28). National Institutes of Health. Retrieved from [Link]

Sources

Application Notes and Protocols: Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate as a Robust Protecting Group for Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Phenol Protection in Modern Synthesis

In the landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. Phenolic hydroxyl groups, with their inherent nucleophilicity and acidity, often necessitate protection to prevent undesirable side reactions. The ideal protecting group should be introduced under mild conditions, remain stable throughout various synthetic transformations, and be cleaved selectively without affecting other sensitive functionalities.

This technical guide introduces tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate as a versatile and robust protecting group for phenols. The N-aryl-N-methylcarbamate linkage offers a unique stability profile, providing a valuable orthogonal strategy to commonly employed protecting groups. We will delve into the rationale behind its application, provide detailed, field-proven protocols for its installation and removal, and discuss its strategic implementation in complex synthetic routes.

The Strategic Advantage of the N-Aryl-N-methylcarbamoyl Moiety

The utility of the tert-butyl carbamate (Boc) group for the protection of amines is well-established.[1][2] Extending this concept to phenols, the tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate offers several key advantages:

  • Enhanced Stability: The N-methyl substitution on the carbamate nitrogen increases steric hindrance and electronic donation into the carbonyl group, rendering it more stable to a wider range of nucleophilic and basic conditions compared to simple O-Boc carbonates.

  • Orthogonal Deprotection: While stable to many conditions, the carbamate can be cleaved under specific acidic or specialized mild conditions, offering orthogonality to other protecting groups. This allows for selective deprotection in the presence of other acid-labile or base-labile groups.

  • Tunable Reactivity: The electronic properties of the aryl ring can be modulated to fine-tune the stability of the protecting group, although this guide focuses on the parent 4-hydroxyphenyl system.

Experimental Protocols

Part 1: Protection of a Phenolic Hydroxyl Group

This protocol describes a general and environmentally friendly method for the protection of a generic phenol using di-tert-butyl dicarbonate ((Boc)₂O) in an aqueous system. This catalyst-free approach offers high yields and simplifies purification.[3][4]

Workflow for Phenol Protection

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Phenol Phenol Substrate Boc2O (Boc)₂O in Water:Acetone Phenol->Boc2O Dissolve Solvent Water:Acetone (9.5:0.5) Solvent->Phenol Stir Stir at Room Temperature (Monitor by TLC) Boc2O->Stir Extract Extract with Ethyl Acetate Stir->Extract Reaction Complete Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Protected Phenol Purify->Product

Caption: Workflow for the O-Boc protection of phenols.

Step-by-Step Protocol:

  • Dissolution of Phenol: In a round-bottom flask, dissolve the phenol substrate (1.0 mmol) in a solvent mixture of water and acetone (9.5:0.5, 3.5 mL).

  • Addition of (Boc)₂O: In a separate vial, prepare a solution of di-tert-butyl dicarbonate (1.0 mmol) in the same water:acetone solvent mixture (1.5 mL). Add this solution dropwise to the stirring phenol solution at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times typically range from 30 to 120 minutes.[3]

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:diethyl ether 3:1) to afford the pure O-Boc protected phenol.[3]

Causality Behind Experimental Choices:

  • Aqueous System: The use of a water-acetone mixture provides a greener alternative to traditional organic solvents and can enhance the reaction rate through "electrophilic activation" of the (Boc)₂O by water molecules.[4]

  • Catalyst-Free: This method avoids the use of catalysts like 4-dimethylaminopyridine (DMAP) or Lewis acids, which can simplify the purification process and prevent potential side reactions.[3][4]

  • Room Temperature: The reaction proceeds efficiently at ambient temperature, making it energy-efficient and suitable for substrates with thermal sensitivity.

Part 2: Deprotection of the Carbamate Group

The cleavage of the tert-butyl N-(aryl)-N-methylcarbamate can be achieved under various conditions, offering flexibility in synthetic design. We present two reliable methods: a standard acidic cleavage and a milder catalytic approach.

A. Acidic Deprotection using Trifluoroacetic Acid (TFA)

This is a common and effective method for Boc deprotection.[1]

Mechanism of Acidic Boc Deprotection

G ProtectedPhenol Protected Phenol (O-Boc) Protonation Protonation of Carbonyl Oxygen ProtectedPhenol->Protonation TFA LossOfCation Loss of tert-butyl cation Protonation->LossOfCation CarbamicAcid Carbamic Acid Intermediate LossOfCation->CarbamicAcid Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation PhenolProduct Deprotected Phenol Decarboxylation->PhenolProduct Byproducts Isobutylene + CO₂ Decarboxylation->Byproducts

Caption: Mechanism of acid-catalyzed deprotection of the O-Boc group.

Step-by-Step Protocol:

  • Dissolution: Dissolve the protected phenol (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or a mixture of TFA and water.

  • Addition of TFA: Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can be varied depending on the substrate's sensitivity, typically ranging from 25% to 50% v/v in DCM.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA. It is often beneficial to azeotrope the residue with toluene (3 x 10 mL) to ensure complete removal of residual acid.[1]

  • Purification: The resulting crude product can be purified by column chromatography or recrystallization as needed.

B. Mild Deprotection using Oxalyl Chloride in Methanol

This method offers a milder alternative to strong acids and can be advantageous for substrates with other acid-labile functionalities.[2]

Step-by-Step Protocol:

  • Reagent Preparation: In a well-ventilated fume hood, prepare a solution of oxalyl chloride (3.0 equivalents) in methanol. Caution: This reaction is exothermic and generates HCl in situ.

  • Deprotection Reaction: Add the protected phenol (1.0 mmol) to the freshly prepared oxalyl chloride/methanol solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC.

  • Work-up and Purification: Once the reaction is complete, quench carefully with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate. Purify the crude product as necessary.

Quantitative Data and Selectivity

The choice of deprotection conditions is critical for achieving selectivity in the presence of other protecting groups. The following table summarizes typical conditions and selectivities.

Deprotection ReagentConditionsTypical YieldsNotes on Selectivity and Compatibility
Trifluoroacetic Acid (TFA)25-50% in DCM, rt, 1-3h>90%Cleaves other acid-labile groups like tert-butyl esters and ethers.
HCl in Dioxane/Methanol4M HCl, rt, 1-4h>90%Similar to TFA in its lack of selectivity with other acid-labile groups.
Aqueous Phosphoric Acid85 wt%, rt to 50°CHighMilder than TFA and can offer selectivity in the presence of some other acid-sensitive groups.
Oxalyl Chloride/Methanol3 eq. in MeOH, rt, 1-4h80-95%Can be selective for N-Boc deprotection in the presence of acid-labile esters.[2]
Ytterbium TriflateCatalytic, Nitromethane, 45-50°CHighPrimarily used for tert-butyl esters, but can show some activity towards carbamates.

Conclusion and Future Perspectives

The tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate protecting group represents a valuable tool in the synthetic chemist's arsenal. Its enhanced stability profile compared to simple O-carbonates, coupled with a range of deprotection strategies, allows for its strategic incorporation into complex synthetic endeavors. The mild, catalyst-free protection protocol further enhances its appeal from a green chemistry perspective. Future research may explore the synthesis and application of electronically modified N-aryl-N-methylcarbamates to further tune the stability and cleavage kinetics of this versatile protecting group, expanding its utility in the synthesis of novel pharmaceuticals and advanced materials.

References

  • Cheraiet, Z., Hessainia, S., Ouarna, S., Berredjem, M., & Aouf, N.-E. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Green Chemistry Letters and Reviews, 6(3), 235-241. [Link]

  • Cheraiet, Z., Hessainia, S., Ouarna, S., Berredjem, M., & Aouf, N.-E. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Green Chemistry Letters and Reviews, 6(3), 235-241. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Rawal, V. H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10223. [Link]

  • Reddy, T. J., et al. (1997). Rapid Communication: Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Tetrahedron Letters, 38(13), 2441-2444. [Link]

Sources

Deprotection of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate: A Comprehensive Guide to Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and organic synthesis, the strategic removal of protecting groups is a critical step that dictates the efficiency and success of a synthetic route. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability across a range of chemical transformations and its susceptibility to cleavage under specific, controlled conditions. This guide provides an in-depth exploration of deprotection methods for a key building block, tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

The presence of both a phenolic hydroxyl group and a secondary N-methylcarbamate on an aromatic scaffold introduces unique considerations for selective and high-yielding deprotection. This document will dissect the mechanistic underpinnings of various deprotection strategies, offer detailed, field-proven protocols, and discuss the rationale behind experimental choices to empower scientists with the knowledge to navigate this crucial synthetic step with confidence and precision.

Understanding the Boc Protecting Group and Its Lability

The tert-butyloxycarbonyl (Boc) group is a carbamate protecting group widely employed for amines.[1] Its steric bulk and electronic properties render it stable to many nucleophilic and basic conditions. However, the Boc group is designed to be labile under acidic conditions, a property that forms the basis of its most common removal strategies.[1] The mechanism of acid-catalyzed deprotection involves the protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[2]

Core Deprotection Strategies

The selection of an appropriate deprotection method for tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate hinges on several factors, including the presence of other acid-sensitive functional groups in the molecule, the desired scale of the reaction, and the required purity of the final product. The principal strategies include acidic hydrolysis, thermal cleavage, and milder, alternative methods.

Acidic Deprotection: The Workhorse of Boc Removal

Acid-mediated cleavage is the most prevalent method for Boc deprotection due to its efficiency and predictability.[1] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the reagents of choice.

The generally accepted mechanism for acid-catalyzed Boc deprotection is illustrated below. The initial protonation of the carbonyl oxygen weakens the C-O bond, facilitating the release of the tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates.

Acid-Catalyzed Boc Deprotection cluster_0 Mechanism Boc_amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_amine->Protonated_Boc + H⁺ Carbamic_acid Carbamic Acid Protonated_Boc->Carbamic_acid - (CH₃)₃C⁺ tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Amine Free Amine Carbamic_acid->Amine - CO₂ CO2 CO₂ Carbamic_acid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

a) Trifluoroacetic Acid (TFA): The Gold Standard

TFA is a highly effective reagent for Boc deprotection, often used neat or as a solution in a solvent like dichloromethane (DCM).[2][3] Its volatility simplifies the work-up procedure, as it can be readily removed under reduced pressure.

Protocol 1: TFA-Mediated Deprotection in Dichloromethane

Materials:

  • tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (1.0 eq) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude N-methyl-4-aminophenol can be purified by column chromatography on silica gel or by recrystallization.

b) Hydrochloric Acid (HCl): A Cost-Effective Alternative

Solutions of HCl in organic solvents such as 1,4-dioxane or ethyl acetate are also commonly used for Boc deprotection. These reagents are often commercially available, providing a convenient and cost-effective option.

Protocol 2: HCl-Mediated Deprotection in 1,4-Dioxane

Materials:

  • tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if necessary, then add the 4 M HCl solution in 1,4-dioxane (10-20 eq of HCl).

  • Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation of the Hydrochloride Salt: Upon completion, the product, N-methyl-4-aminophenol hydrochloride, may precipitate from the reaction mixture. If not, the product can be precipitated by the addition of diethyl ether.

  • Work-up to Free Base:

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a base such as saturated aqueous NaHCO₃ or ammonium hydroxide.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to afford the product.

Method Reagents Typical Conditions Advantages Disadvantages
TFA/DCM Trifluoroacetic acid, Dichloromethane0 °C to RT, 1-4 hHigh efficiency, volatile reagent for easy removal.[3]Corrosive, can cleave other acid-sensitive groups.
HCl/Dioxane Hydrochloric acid in 1,4-DioxaneRT, 1-4 hCost-effective, commercially available reagent.Formation of hydrochloride salt may require an additional neutralization step.
Thermal Deprotection: An Acid-Free Approach

For substrates that are sensitive to strong acids, thermal cleavage of the Boc group offers a valuable alternative.[4] This method involves heating the Boc-protected compound in a suitable high-boiling solvent or even neat.

The thermal deprotection of N-Boc groups is believed to proceed through a concerted elimination mechanism, forming isobutylene and the unstable carbamic acid, which then decarboxylates.

Thermal Boc Deprotection cluster_1 Mechanism Boc_amine Boc-Protected Amine Transition_State Six-membered Transition State Boc_amine->Transition_State Heat (Δ) Carbamic_acid Carbamic Acid Transition_State->Carbamic_acid Isobutylene Isobutylene Transition_State->Isobutylene Amine Free Amine Carbamic_acid->Amine - CO₂ CO2 CO₂ Carbamic_acid->CO2

Sources

Application Notes & Protocols: Analytical Methods for Monitoring Reactions with tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a key chemical intermediate characterized by a tert-butyloxycarbonyl (Boc) protecting group on a secondary amine and a phenolic hydroxyl group. The dual functionality of this molecule makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] The stability and reactivity of the Boc and phenol groups are central to its utility, and thus, precise monitoring of reactions such as its synthesis (protection) or its use in subsequent steps (deprotection or modification) is critical for process optimization, yield maximization, and impurity control.

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the principal analytical techniques for real-time and discrete-time monitoring of reactions involving this compound. We will delve into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and robust, self-validating methodologies.

Understanding the Chemistry: Key Reactions to Monitor

The analytical strategy for tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate hinges on the types of reactions it undergoes. The most common transformations include:

  • Boc Protection (Synthesis): The formation of the carbamate from N-methyl-4-aminophenol and di-tert-butyl dicarbonate (Boc)₂O. The goal is to track the consumption of the starting amine and the appearance of the Boc-protected product.

  • Boc Deprotection: The removal of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid) or specific basic conditions, to liberate the free secondary amine.[2][3] Monitoring is essential to ensure complete deprotection without unwanted side reactions.

  • Phenolic Group Reactions: Alkylation, acylation, or other modifications of the hydroxyl group. Here, the analytical method must differentiate the starting material from the newly formed ether or ester derivative.

The choice of analytical method is dictated by the specific reaction, the properties of the reactants and products, the reaction matrix, and the need for real-time data.

Method Selection Workflow

A logical approach to selecting the appropriate analytical technique is crucial for efficient and effective reaction monitoring.

Caption: Workflow for selecting an analytical monitoring method.

High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale: High-Performance Liquid Chromatography (HPLC) is the workhorse technique for monitoring reactions of this nature due to its high resolution, sensitivity, and quantitative accuracy. Given that tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate and its related reactants/products contain a phenyl ring, they are strongly chromophoric, making UV detection highly effective.[4] A reverse-phase (RP-HPLC) method is ideal, as the polarity of the molecule changes significantly during key reactions. For instance, the Boc-protected product is substantially less polar than its amine precursor (N-methyl-4-aminophenol) and more polar than a potential O-alkylated derivative.

Protocol: Monitoring Boc Protection of N-methyl-4-aminophenol

This protocol is designed to separate the starting material (N-methyl-4-aminophenol), the product (tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate), and the primary byproduct (di-tert-butyl dicarbonate).

Step 1: Sample Preparation

  • Carefully withdraw ~50 µL from the reaction mixture at designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h...).

  • Immediately quench the reaction by diluting the aliquot into 1.0 mL of mobile phase A/B (50:50) in an HPLC vial. This prevents further reaction post-sampling. The dilution factor should be adjusted to ensure the analyte concentration falls within the linear range of the detector.

  • If the reaction mixture contains solids, filter the diluted sample through a 0.22 µm syringe filter before injection.

Step 2: Chromatographic Conditions A gradient method is recommended to achieve optimal separation of components with differing polarities.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmStandard for separating moderately polar to nonpolar compounds.[5]
Mobile Phase A 0.1% Acetic Acid in WaterProvides protons to ensure consistent ionization state of the phenol.[6]
Mobile Phase B 0.1% Acetic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 minutesEnsures elution of the polar starting material and the less polar product and byproducts.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Detection UV Diode Array Detector (DAD) at 278 nmPhenolic compounds exhibit strong absorbance around this wavelength.[7] A DAD allows for peak purity analysis.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.

Step 3: Data Analysis & Interpretation

  • Identification: Identify peaks based on the retention times of pre-injected standards of the starting material, product, and any known byproducts.

    • Expected Elution Order: N-methyl-4-aminophenol (most polar, shortest retention time) -> tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate -> (Boc)₂O (least polar, longest retention time).

  • Quantification: Calculate the percentage conversion by integrating the peak areas.

    • % Conversion = [Area_Product / (Area_Product + Area_StartingMaterial)] * 100

  • Validation: For accurate quantification, a calibration curve should be generated for the key analytes. System suitability tests (e.g., replicate injections of a standard) should be performed to ensure the precision of the analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Rationale: LC-MS combines the separation power of HPLC with the high specificity and sensitivity of mass spectrometry.[8][9] This technique is invaluable for confirming the identity of products and byproducts, especially unexpected ones, by providing molecular weight information. For reactions involving tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (MW: 223.27 g/mol ), LC-MS can unequivocally confirm its formation or consumption.[10]

Protocol: Confirming Product Identity and Detecting Impurities

Step 1: Sample Preparation & LC Conditions Follow the same sample preparation and HPLC conditions as described in the HPLC-UV protocol. The eluent from the HPLC is directly introduced into the mass spectrometer.

Step 2: Mass Spectrometry Conditions

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for moderately polar, thermally labile molecules like carbamates.
Polarity Positive and Negative Mode ScanningPositive mode will detect protonated molecules [M+H]⁺. Negative mode will detect deprotonated molecules [M-H]⁻, which is excellent for the phenolic group.
Scan Range m/z 100 - 500This range covers the molecular weights of all expected reactants, products, and simple dimers or adducts.
Key Ions to Monitor See table belowMonitoring specific ions increases sensitivity and specificity (Selected Ion Monitoring - SIM).

Table of Expected Ions:

CompoundFormulaMolecular WeightExpected Ion [M+H]⁺ (m/z)Expected Ion [M-H]⁻ (m/z)
N-methyl-4-aminophenolC₇H₉NO123.15124.1122.1
tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamateC₁₂H₁₇NO₃223.27224.3222.3
(Boc)₂OC₁₀H₁₈O₅218.25241.2 [M+Na]⁺-

Step 3: Data Analysis & Interpretation

  • Extract ion chromatograms for the specific m/z values of the expected compounds.

  • Confirm the presence of the product by matching its retention time from the UV chromatogram with the appearance of its characteristic ion (m/z 224.3 in positive mode).

  • Analyze the mass spectra of minor peaks to identify potential impurities or side products. For instance, the loss of the tert-butyl group (-56 Da) is a common fragmentation pattern for Boc-protected compounds and can be used for structural confirmation in MS/MS experiments.

In-situ Monitoring with Spectroscopy

For reactions where sampling is difficult or real-time kinetic data is desired, in-situ spectroscopic methods are superior.[11]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy provides detailed structural information about molecules in solution, making it a powerful tool for monitoring reactions without the need for chromatographic separation.[12][13] By tracking the disappearance of signals corresponding to the reactants and the appearance of signals for the products, one can obtain quantitative kinetic data in real-time.[14]

Protocol: Monitoring Boc Deprotection This protocol focuses on monitoring the acid-catalyzed removal of the Boc group.

Caption: Key ¹H NMR signal change during Boc deprotection.

Step 1: Experimental Setup

  • The reaction is performed directly in a 5 mm NMR tube.

  • Dissolve the starting material, tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Include an internal standard with a known concentration and a single, sharp peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Inject the deprotection reagent (e.g., a small, precise volume of trifluoroacetic acid-d) into the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.

Step 2: Data Acquisition & Analysis

  • Key Signal to Monitor: The most distinct signal is the sharp singlet from the nine equivalent protons of the tert-butyl group, which typically appears around δ 1.5 ppm .

  • Tracking Progress: Monitor the integral of the tert-butyl singlet at 1.5 ppm relative to the integral of the internal standard. As the reaction proceeds, this signal will decrease in intensity and eventually disappear.

  • Quantification: The concentration of the starting material at any given time ([SM]t) can be calculated as: [SM]t = (Integral_SM / Integral_Standard) * [Standard]_initial

  • Plot [SM]t versus time to obtain a kinetic profile of the reaction.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy is excellent for monitoring changes in specific functional groups.[15] The formation or cleavage of the carbamate group results in distinct changes in the IR spectrum, particularly in the carbonyl stretching region.[16][17] Attenuated Total Reflectance (ATR) probes allow for in-situ monitoring by inserting the probe directly into the reaction vessel.

Protocol: Monitoring Carbamate Formation

Step 1: Experimental Setup

  • Set up the reaction in a vessel equipped with an overhead stirrer and an immersion ATR-FTIR probe.

  • Collect a background spectrum of the solvent and starting material (N-methyl-4-aminophenol) before adding the protection reagent ((Boc)₂O).

  • Initiate the reaction and begin collecting spectra at regular intervals.

Step 2: Data Acquisition & Analysis

  • Key Vibrational Bands to Monitor:

    • N-H Bend (Amine): The starting secondary amine will have a characteristic N-H bending vibration around 1500-1600 cm⁻¹ . This band will disappear as the reaction proceeds.

    • C=O Stretch (Carbamate): The key signal to watch is the appearance of the strong carbonyl stretch of the newly formed carbamate group, typically around 1690-1720 cm⁻¹ .[16]

  • Tracking Progress: Monitor the absorbance intensity of the carbamate C=O peak over time. The increase in this peak's intensity is directly proportional to the formation of the product.

  • Data Interpretation: Plot the peak height or area of the carbamate carbonyl band versus time to generate a reaction profile. This provides a qualitative or semi-quantitative measure of reaction completion.

Conclusion

The successful synthesis and application of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate rely on the rigorous application of analytical chemistry. For robust quantification and impurity profiling, RP-HPLC-UV is the recommended primary technique, complemented by LC-MS for definitive structural confirmation. For mechanistic studies and real-time process control where immediate feedback is critical, in-situ NMR and FTIR spectroscopy offer powerful, non-invasive alternatives. By understanding the principles behind each method and implementing these detailed protocols, researchers can achieve superior control over their chemical processes, leading to higher yields, improved purity, and more efficient drug development workflows.

References

  • Maschmeyer, T., Yunker, L. P. E., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). In Situ NMR Mechanistic Studies of Carbon Dioxide Reactions with Liquid Amines in Mixed Base Systems: The Interplay of Lewis and Brønsted Basicity. Available at: [Link]

  • Schopfer, L. M., & Lockridge, O. (2012). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. PubMed. Available at: [Link]

  • Acta Sci. Pol. Technol. Aliment. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION. Acta Scientiarum Polonorum, Technologia Alimentaria. Available at: [Link]

  • Jiang, J., et al. (2012). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. PMC - NIH. Available at: [Link]

  • ResearchGate. (2021). Chemoselective Boc protection of phenols and amino alcohols. Available at: [Link]

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  • Scientific Research Publishing. (2018). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Available at: [Link]

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  • PubMed. (2000). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]

  • Freie Universität Berlin. (2023). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Available at: [Link]

  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Available at: [Link]

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  • ResearchGate. (2021). FTIR and PLS-regression in the evaluation of bioactive amines, total phenolic compounds and antioxidant potential of dark chocolates. Available at: [Link]

  • ResearchGate. (n.d.). Structural investigations of amines treated polyester thin films by FTIR-ATR spectroscopy. Available at: [Link]

  • ResearchGate. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Available at: [Link]

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"scale-up synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Process Development and Scale-Up Synthesis of tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate Derivatives

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate and its derivatives, compounds of significant interest as intermediates in pharmaceutical manufacturing. We move beyond a simple recitation of steps to dissect the critical process parameters, strategic decisions, and safety considerations essential for transitioning from laboratory-scale discovery to robust, large-scale production. The discussion emphasizes a scientifically grounded approach to reaction design, focusing on the selection of reagents, control of reaction exotherms, and strategies for purification and impurity management. Detailed protocols, process flow diagrams, and quantitative data are presented to equip researchers and drug development professionals with a practical framework for efficient, safe, and scalable synthesis.

Introduction: Strategic Importance and Scale-Up Challenges

Carbamate-bearing molecules are foundational in modern drug discovery, acting as stable peptide bond surrogates and participating in crucial drug-target interactions.[1] The title compound, tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, is a key building block, notably in the synthesis of cholinesterase inhibitors like Rivastigmine, used in the treatment of Alzheimer's and Parkinson's-related dementia.[2][3]

While numerous methods exist for carbamate synthesis on a lab scale, scaling these processes presents significant challenges.[4] Traditional methods often employ highly toxic reagents like phosgene or its derivatives, which are unsuitable for large-scale production due to extreme safety hazards and the generation of corrosive byproducts.[4][5] Modern approaches utilizing reagents like di-tert-butyl dicarbonate (Boc₂O) offer a much safer profile, but their application at scale requires careful control of reaction parameters to ensure high yield, purity, and cost-effectiveness. This guide addresses these challenges directly, providing a field-proven protocol grounded in process chemistry principles.

Synthetic Strategy and Mechanistic Considerations

The most direct and scalable approach to the target molecule involves the N-acylation of 4-(methylamino)phenol using di-tert-butyl dicarbonate. This strategy is favored for its operational simplicity, high chemoselectivity, and the benign nature of its byproducts (tert-butanol and CO₂).

The reaction proceeds via nucleophilic attack of the secondary amine on one of the carbonyl carbons of the Boc anhydride. The phenolic hydroxyl group is significantly less nucleophilic under neutral or mildly basic conditions, ensuring high selectivity for N-acylation over O-acylation. A mild base is typically employed to neutralize the mixed carbonate intermediate and the resulting tert-butoxycarboxylic acid, driving the reaction to completion.

Reaction_Scheme Figure 1: Reaction scheme for Boc-protection. cluster_reactants cluster_product cluster_byproducts R1 4-(Methylamino)phenol P1 tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate R1->P1 + R2 Di-tert-butyl dicarbonate (Boc)₂O R2->P1 + Base Base (e.g., NaHCO₃) Base->P1 + Solvent Solvent (e.g., THF/H₂O) Solvent->P1 + BP1 t-Butanol + CO₂ P1->BP1 + Byproducts

Caption: Figure 1: Reaction scheme for the synthesis of the target carbamate.

Core Directive for Scale-Up Success: A Process Chemist's Perspective

Successfully scaling a synthesis is less about multiplying quantities and more about understanding and controlling the underlying physical and chemical principles. The following considerations are paramount.

Reagent and Solvent Selection
  • Acylating Agent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice. Unlike alkyl chloroformates, it does not generate corrosive HCl, simplifying reactor material requirements and workup procedures.[6] Its primary byproducts are volatile and easily removed.

  • Base: A weak, inorganic base like sodium bicarbonate (NaHCO₃) is ideal. It is inexpensive, easy to handle, and sufficiently basic to neutralize acidic byproducts without promoting side reactions like O-acylation of the phenol. Stronger bases like triethylamine or sodium hydroxide can increase the risk of side product formation.[7]

  • Solvent System: A biphasic system of a water-miscible organic solvent (e.g., 1,4-Dioxane or Tetrahydrofuran) and water is highly effective.[7] This system solubilizes the organic starting material and Boc₂O while providing a sink for the inorganic base and salts, facilitating a clean reaction and straightforward phase separation during workup.

Thermal Hazard and Exotherm Control

The reaction between amines and Boc₂O is exothermic. On a small scale, this is often unnoticeable, but at the kilogram scale, the heat generated can lead to a dangerous thermal runaway if not managed.

  • Control Strategy: The most effective control method is the portion-wise addition of the limiting reagent (in this case, Boc₂O) to the solution of the amine at a controlled temperature.

  • Monitoring: The internal reactor temperature must be continuously monitored. The addition rate should be adjusted to maintain the desired temperature range (e.g., 20-25°C). A sudden temperature spike indicates an accumulation of unreacted reagents and an increased risk.

  • Cooling Capacity: The reactor must have sufficient cooling capacity to dissipate the heat generated during the addition. For a 1 kg scale synthesis, a jacketed reactor with a circulating coolant is mandatory.

Work-Up and Product Isolation at Scale

Extracting and isolating kilograms of product requires different techniques than those used in a laboratory setting.

  • Phase Separation: In a large reactor, phase separations can be slow. The interface between the aqueous and organic layers should be clear and well-defined before attempting to separate them.

  • Crystallization: The product is a solid that can be isolated by crystallization.[7] A solvent/anti-solvent system (e.g., ethyl acetate/hexanes) is effective. The anti-solvent should be added slowly to the product solution to promote the formation of large, easily filterable crystals. Seeding the solution with a small amount of pure product can be beneficial for controlling crystallization.

  • Filtration and Drying: Large quantities of solids are best filtered using a Nutsche filter or a large-scale Buchner funnel. The resulting wet cake must be dried under vacuum at a controlled temperature (e.g., 40-50°C) to remove residual solvents.

Detailed Scale-Up Protocol: Synthesis of tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate (1 kg Scale)

Disclaimer: This protocol is intended for trained professional chemists in a facility equipped for large-scale synthesis. All operations should be conducted under a fume hood or in a well-ventilated area, with appropriate personal protective equipment (PPE).

Bill of Materials
Reagent/MaterialCAS NumberMolecular WeightQuantityMolesMolar Eq.
4-(Methylamino)phenol150-75-4123.15 g/mol 1.00 kg8.12 mol1.0
Di-tert-butyl dicarbonate24424-99-5218.25 g/mol 1.86 kg8.53 mol1.05
Sodium Bicarbonate144-55-884.01 g/mol 0.82 kg9.76 mol1.2
1,4-Dioxane123-91-188.11 g/mol 10.0 L--
Deionized Water7732-18-518.02 g/mol 10.0 L--
Ethyl Acetate141-78-688.11 g/mol ~8.0 L--
n-Hexane110-54-386.18 g/mol ~16.0 L--
Experimental Procedure
  • Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, and nitrogen inlet with 1.00 kg (8.12 mol) of 4-(methylamino)phenol.

  • Dissolution: Add 10.0 L of 1,4-dioxane and 10.0 L of deionized water. Stir the mixture at 200 RPM until all solids dissolve. Add 0.82 kg (9.76 mol) of sodium bicarbonate.

  • Reagent Addition (Exotherm Control): Cool the reactor jacket to maintain an internal temperature of 20-25°C. Add 1.86 kg (8.53 mol) of di-tert-butyl dicarbonate in 4-5 portions over 1-2 hours, ensuring the internal temperature does not exceed 25°C.

  • Reaction Monitoring (In-Process Control): Stir the mixture vigorously at 20-25°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour. The reaction is typically complete within 3-5 hours.

    • TLC System: 30% Ethyl Acetate in Hexane, visualized with UV light and potassium permanganate stain.

  • Work-Up & Extraction: Once the reaction is complete, stop the stirrer and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Extract the aqueous layer with 2 x 2 L of ethyl acetate.

    • Combine all organic layers in the reactor.

    • Wash the combined organic phase with 2 x 4 L of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Crystallization & Isolation: Dissolve the crude product in a minimum amount of hot ethyl acetate (~4-6 L). Slowly add n-hexane (~8-12 L) with stirring until the solution becomes cloudy. Cool the mixture to 0-5°C and stir for 2-4 hours to complete crystallization.

  • Filtration and Drying: Collect the crystalline solid by filtration. Wash the filter cake with cold n-hexane (2 x 1 L). Dry the product in a vacuum oven at 45°C to a constant weight.

    • Expected Yield: 1.65 - 1.80 kg (85-93%).

    • Appearance: Off-white to white crystalline solid.

Quality Control Specifications
TestSpecificationMethod
AppearanceOff-white to white crystalline solidVisual
Melting PointConforms to referenceUSP <741>
Purity by HPLC≥ 99.0%HPLC-UV
Identity by ¹H NMRConforms to structureNMR
Residual SolventsDioxane ≤ 380 ppm; EtOAc ≤ 5000 ppm; Hexane ≤ 290 ppmGC-HS

Process Workflow and Logic

Visualizing the entire production sequence is crucial for identifying potential bottlenecks and ensuring a smooth technology transfer.

Process_Workflow Figure 2: Overall process workflow. RM Raw Material Charging (Amine, Base, Solvents) ADD Controlled Addition of Boc₂O (Temp: 20-25°C) RM->ADD REACT Reaction & Monitoring (IPC by HPLC/TLC) ADD->REACT QUENCH Work-Up & Phase Separation REACT->QUENCH EXTRACT Aqueous Layer Re-extraction QUENCH->EXTRACT COMBINE Combine & Wash Organic Phases QUENCH->COMBINE Organic Phase EXTRACT->COMBINE DRY Drying & Solvent Removal COMBINE->DRY CRYSTAL Crystallization (EtOAc / Hexane) DRY->CRYSTAL ISOLATE Filtration & Vacuum Drying CRYSTAL->ISOLATE QC Final Product QC Testing ISOLATE->QC FP Finished Product QC->FP

Caption: Figure 2: Step-by-step workflow from raw materials to final QC.

Conclusion

The successful scale-up of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate derivatives hinges on a deliberate and informed approach to process development. By prioritizing safer reagents like di-tert-butyl dicarbonate, implementing rigorous control over reaction exotherms, and designing a robust workup and crystallization procedure, high yields and purities can be reliably achieved at an industrial scale. This guide provides a validated framework and the underlying scientific rationale to empower chemists and engineers to navigate the complexities of scaling up this important pharmaceutical intermediate, ensuring a process that is not only efficient but also inherently safe and reproducible.

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  • Synlett. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Synlett.

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  • Sigma-Aldrich. tert-Butyl-N-methylcarbamate AldrichCPR. Sigma-Aldrich.

  • PubChemLite. Tert-butyl n-[(2-hydroxyphenyl)methyl]-n-methylcarbamate (C13H19NO3). PubChemLite.

  • PubMed Central (PMC). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate. National Center for Biotechnology Information.

  • PubChem. tert-Butyl 4-hydroxybenzylcarbamate. National Center for Biotechnology Information.

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Application Notes & Protocols: The Strategic Use of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Protecting Groups in Kinase Inhibitor Scaffolds

In the landscape of modern oncology and drug discovery, small-molecule kinase inhibitors represent a cornerstone of targeted therapy.[1][2] Molecules like Sorafenib and Regorafenib have revolutionized treatment paradigms by targeting key nodes in cellular signaling cascades, such as the RAF/MEK/ERK pathway, which are frequently dysregulated in cancer.[1][2][3] The synthesis of these complex molecules is a feat of multistep organic chemistry, where precision and control are paramount.

A central challenge in synthesizing such molecules is the management of reactive functional groups. This is where the art of chemical protection and deprotection becomes critical. The reagent tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS No: 180593-41-3) is a prime example of a sophisticated building block designed for this purpose.[4] It provides a 4-(methylamino)phenol moiety, but with the nucleophilic secondary amine temporarily masked by a tert-butoxycarbonyl (Boc) group.[5] This strategic protection allows the phenolic hydroxyl group to react selectively, typically in etherification reactions, without interference from the amine. The Boc group can then be cleanly removed under acidic conditions to reveal the amine, which is often essential for forming the urea or amide linkages that are hallmarks of many Type II kinase inhibitors.[6][7]

This guide provides an in-depth look at the application of this versatile reagent, explaining the causality behind its use and offering detailed protocols for its integration into synthetic workflows targeting potent kinase inhibitors.

Part 1: The Synthetic Strategy & Mechanistic Rationale

The core utility of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate lies in its bifunctional nature, which is controlled by the acid-labile Boc protecting group.[7][8] The synthetic strategy can be dissected into three key phases:

  • Phase I: Selective Ether Formation. The free phenolic hydroxyl group is a potent nucleophile, especially when deprotonated by a mild base. This allows it to be coupled with an electrophilic partner, often a heteroaromatic ring bearing a leaving group (e.g., a halogen). This step forms a diaryl ether bond, a common structural motif in kinase inhibitors, while the Boc group ensures the secondary amine remains inert.

  • Phase II: Amine Deprotection. Once the ether linkage is established, the latent secondary amine is unmasked. The Boc group is highly sensitive to acid and is readily cleaved using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide, regenerating the free amine.[7]

  • Phase III: Urea or Amide Formation. The newly liberated secondary amine is now available for reaction. In the synthesis of many prominent kinase inhibitors, this amine is acylated or, more commonly, reacted with an isocyanate or carbamate equivalent to form the critical diaryl urea pharmacophore.[1][3] This urea moiety is pivotal for binding to the DFG-out (inactive) conformation of kinases by forming key hydrogen bonds.

Visualizing the Synthetic Workflow

The following diagram illustrates the general three-phase strategy for incorporating the carbamate building block into a final kinase inhibitor.

G cluster_0 Phase I: Etherification cluster_1 Phase II: Deprotection cluster_2 Phase III: Urea Formation A tert-butyl N-(4-hydroxyphenyl) -N-methylcarbamate C Boc-Protected Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Kinase Backbone (with Leaving Group) B->C D Deprotected Amine Intermediate C->D Acid (e.g., TFA) Solvent (e.g., DCM) F Final Kinase Inhibitor D->F Base (e.g., DABCO) Solvent (e.g., ACN) E Urea-forming Reagent (e.g., Phenyl Carbamate) E->F

Caption: General workflow for kinase inhibitor synthesis.

Part 2: Target Pathway Context - The RAF/MEK/ERK Cascade

Many inhibitors synthesized using this methodology, such as Sorafenib, target the RAF kinases within the mitogen-activated protein kinase (MAPK) signaling pathway.[2] Understanding this context is crucial for appreciating the drug's mechanism of action.

Visualizing the Signaling Pathway

The diagram below shows a simplified representation of the RAF/MEK/ERK pathway and the point of inhibition by a molecule like Sorafenib.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (Proliferation, Survival) ERK->TF Activates Inhibitor Sorafenib / Regorafenib Inhibitor->RAF INHIBITS

Caption: Inhibition of the RAF/MEK/ERK pathway.

Part 3: Experimental Protocols

The following protocols are generalized from established syntheses, such as those for Sorafenib and Regorafenib, and should be adapted and optimized for specific substrates.[3][9]

Protocol 1: Synthesis of Boc-Protected Diaryl Ether Intermediate

Principle: This protocol describes a nucleophilic aromatic substitution (SNAr) reaction to form the core diaryl ether structure. The phenoxide, generated in situ, acts as the nucleophile.

Materials:

  • tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (1.0 eq)

  • Heteroaromatic halide (e.g., 4-chloro-N-methylpicolinamide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate and anhydrous DMF (approx. 0.1 M solution).

  • Add potassium carbonate to the solution. Causality: The base deprotonates the phenolic hydroxyl group, generating the more nucleophilic phenoxide anion required for the substitution reaction.

  • Add the heteroaromatic halide to the reaction mixture.

  • Heat the mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Self-Validation: The purified product should be characterized by ¹H NMR and Mass Spectrometry to confirm the formation of the desired ether linkage and the retention of the Boc protecting group.

Protocol 2: Acid-Catalyzed Deprotection of the Boc Group

Principle: This protocol utilizes a strong acid to selectively cleave the acid-labile Boc group, exposing the secondary amine for the subsequent coupling reaction.[6][7]

Materials:

  • Boc-Protected Diaryl Ether Intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid dropwise to the stirring solution. Causality: TFA is a strong, volatile acid that efficiently protonates the carbamate, initiating the cleavage mechanism. The reaction is performed at 0 °C to control the exothermic reaction.[7]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor for the consumption of starting material by TLC or LC-MS.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in EtOAc and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent to yield the deprotected amine, which is often used in the next step without further purification.

Self-Validation: The absence of the tert-butyl signal (a singlet at ~1.5 ppm) in the ¹H NMR spectrum confirms the successful removal of the Boc group.

Protocol 3: Final Urea Formation

Principle: This protocol describes the formation of the final diaryl urea moiety by reacting the deprotected amine with an activated carbamate derivative.

Materials:

  • Deprotected Amine Intermediate (1.0 eq)

  • Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (1.1 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 eq)

  • Anhydrous Acetonitrile (ACN)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve the phenyl carbamate reagent and DABCO in anhydrous acetonitrile. Causality: DABCO acts as a base/nucleophilic catalyst to facilitate the reaction between the amine and the carbamate.

  • Add the deprotected amine intermediate to the solution.

  • Heat the reaction mixture to reflux (approx. 65-80 °C) for 1-2 hours. A precipitate of the final product often forms.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the resulting solid product and wash it several times with cold acetonitrile and then hexane to remove unreacted starting materials and impurities.

  • Dry the solid under vacuum to obtain the final kinase inhibitor.

Self-Validation: The final product's identity and purity should be rigorously confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

Part 4: Summary of Reaction Parameters

The following table summarizes typical conditions for the synthetic sequence.

Synthetic Step Key Reagents Typical Solvent Typical Temperature Notes
I. Etherification tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, Heteroaromatic Halide, K₂CO₃ or Cs₂CO₃DMF, DMSO80 - 120 °CRequires anhydrous conditions under an inert atmosphere.
II. Boc Deprotection Boc-Protected Intermediate, Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.A large excess of acid is typically used to drive the reaction to completion.[6]
III. Urea Formation Deprotected Amine, Phenyl Carbamate derivative, DABCOAcetonitrile (ACN)Reflux (65 - 80 °C)The product often precipitates from the reaction mixture, simplifying purification.[3]

References

  • Gill, M. S., & Prachi, R. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme E-Books & E-Journals.
  • Thieme Chemistry. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme E-Books & E-Journals.
  • Thieme. (n.d.). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme E-Books & E-Journals.
  • National Institutes of Health (NIH). (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. NIH Public Access.
  • PubMed. (2013). Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. PubMed.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Benchchem. (n.d.). tert-Butyl N-[(4-amino-3-hydroxyphenyl)
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Reagent Guides.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. .

  • Biosynth. (n.d.). tert-Butyl N-(4-hydroxyphenyl)

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Application Notes & Protocols: The Strategic Use of tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate as a pivotal intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This guide elucidates the rationale behind its use, focusing on the principles of selective protection chemistry, and provides detailed, field-proven protocols for its synthesis and subsequent elaboration into advanced pharmaceutical precursors.

Introduction: The Imperative of Chemoselectivity in API Synthesis

In the intricate landscape of multi-step API synthesis, the challenge of chemoselectivity—the ability to react with one functional group in the presence of others—is paramount. Bifunctional molecules, such as N-methyl-p-aminophenol, present a classic synthetic dilemma. With both a nucleophilic secondary amine and a reactive phenolic hydroxyl group, direct functionalization often leads to a mixture of O- and N-acylated products, complicating purification and significantly reducing the yield of the desired regioisomer.

To overcome this, a protection-deprotection strategy is employed. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of installation, its stability under a wide range of reaction conditions, and its facile removal under mild acidic conditions.[1][2][3] By selectively protecting the nitrogen atom of N-methyl-p-aminophenol, we form the key intermediate, tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. This strategic maneuver "masks" the reactivity of the amine, thereby enabling the selective functionalization of the phenolic hydroxyl group, which is a critical step in the synthesis of various APIs, including cholinesterase inhibitors of the carbamate class.

This guide will focus on the practical application of this intermediate in a synthetic route analogous to the preparation of precursors for drugs like Rivastigmine, a treatment for Alzheimer's disease.[][5]

The Synthetic Workflow: A Logic-Driven Approach

The overall synthetic strategy is a two-stage process designed for maximal efficiency and control. The workflow is visualized below.

G cluster_0 PART 1: Synthesis of the Key Intermediate cluster_1 PART 2: Selective Functionalization cluster_2 PART 3: Deprotection (Final Step) A N-methyl-p-aminophenol (Precursor) C tert-Butyl N-(4-hydroxyphenyl) -N-methylcarbamate (Protected Intermediate) A->C Boc Protection (Base, Solvent) B Di-tert-butyl dicarbonate (Boc)2O (Protecting Agent) B->C D Protected Intermediate F Boc-Protected API Precursor D->F O-Carbamoylation (Base, Solvent) E N-ethyl-N-methylcarbamoyl chloride (Acylating Agent) E->F G Boc-Protected API Precursor I Final API or Advanced Intermediate G->I Boc Deprotection H Acidic Conditions (e.g., TFA, HCl) H->I

Figure 1: A high-level overview of the synthetic workflow, from precursor protection to the final deprotection step.

Experimental Protocols

PART 1: Synthesis of tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate (Protected Intermediate)

Causality of Experimental Choices:

  • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[6]

  • Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) is used to ensure the solubility of both the polar aminophenol and the less polar (Boc)₂O.

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) is added to neutralize the carboxylic acid byproduct that can form during the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction is conducted at room temperature to ensure selectivity for N-acylation over potential O-acylation and to prevent thermal degradation of the reactants.

Protocol 1: Boc Protection of N-methyl-p-aminophenol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add N-methyl-p-aminophenol (10.0 g, 81.2 mmol).

  • Solvent Addition: Add 100 mL of anhydrous THF to the flask and stir until the solid is fully dissolved.

  • Base Addition: Add triethylamine (12.5 mL, 89.3 mmol, 1.1 eq) to the solution.

  • Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (19.5 g, 89.3 mmol, 1.1 eq) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material spot indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in 150 mL of ethyl acetate.

    • Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate to afford tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate as a white to off-white solid.

Data Presentation: Reagents and Expected Yield

ReagentMolar Mass ( g/mol )AmountEquivalents
N-methyl-p-aminophenol123.1510.0 g1.0
(Boc)₂O218.2519.5 g1.1
Triethylamine101.1912.5 mL1.1
Expected Yield: ~85-95%
PART 2: Selective O-Carbamoylation of the Protected Intermediate

Causality of Experimental Choices:

  • Reagent: N-ethyl-N-methylcarbamoyl chloride is a highly reactive acylating agent that readily reacts with the phenolic hydroxyl group.

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the weakly acidic phenol, forming a highly nucleophilic phenoxide ion. This significantly accelerates the rate of O-acylation.

  • Solvent: Anhydrous Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high polarity, which facilitates the dissolution of the sodium phenoxide intermediate, and its high boiling point, which allows for heating if necessary.

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic deprotonation step and then allowed to proceed at room temperature to ensure complete acylation.

Protocol 2: Synthesis of a Boc-Protected Rivastigmine Precursor

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 3.6 g, 90.0 mmol, 1.2 eq).

  • Solvent Addition: Carefully add 100 mL of anhydrous DMF and cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (16.8 g, 75.0 mmol) in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 1 hour at 0°C, during which hydrogen gas will evolve.

  • Reagent Addition: Add N-ethyl-N-methylcarbamoyl chloride (10.3 g, 82.5 mmol, 1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 50 mL of saturated NH₄Cl solution at 0°C.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography to yield the pure Boc-protected API precursor.

Deprotection: The Final Unveiling

The Boc group is reliably cleaved under acidic conditions.[3][7] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for this transformation. The mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

G cluster_0 Boc Deprotection Mechanism A Boc-Protected Amine C Protonated Carbamate A->C Protonation B H+ (from TFA) B->C D tert-Butyl Cation C->D C-O Bond Cleavage E Carbamic Acid C->E F Free Amine E->F Decarboxylation G CO2 E->G

Figure 2: Simplified mechanism of acid-catalyzed Boc deprotection.

Conclusion

The use of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate exemplifies a robust and elegant solution to the challenge of chemoselectivity in the synthesis of complex APIs. By leveraging the principles of protecting group chemistry, medicinal chemists and process development scientists can achieve higher yields, simpler purifications, and more reliable synthetic routes. The protocols detailed herein are designed to be both reproducible and scalable, providing a solid foundation for the development of novel therapeutics.

References

  • PubChem. (n.d.). Terbucarb. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304447A - Synthesis process of (S)-rivastigmine.
  • PubChem. (n.d.). n-Methyl-p-aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • PubMed Central. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. National Institutes of Health. Retrieved from [Link]

  • YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2012). Novel Convenient Synthesis of Rivastigmine. Retrieved from [Link]

  • Google Patents. (n.d.). US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.
  • PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US1297685A - Process of manufacturing n-methyl p-amino phenol.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2014). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:198896-23-0 | tert-butyl N-[4-(3-hydroxypropyl)phenyl]carbamate. Retrieved from [Link]

  • Justia Patents. (2010). Process for the preparation of Rivastigmine. Retrieved from [Link]

  • Google Patents. (n.d.). US2315922A - Preparation of n-monomethyl-p-aminophenol.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Patsnap. (n.d.). Method for synthesis of rivastigmine. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. This molecule, while crucial in many synthetic pathways, presents a unique set of purification challenges primarily due to the interplay between its polar, acidic phenolic hydroxyl group and the bulky, acid-labile tert-butoxycarbonyl (Boc) protecting group. This guide is structured to provide direct, actionable solutions to common issues encountered in the lab, moving from frequently asked questions to in-depth troubleshooting workflows. Our goal is to explain not just the "how," but the "why," grounding each recommendation in solid chemical principles to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face after synthesis and initial workup.

Question 1: My crude product is a sticky, brown-to-pink oil, but I expected a white solid. What happened?

Answer: This is almost certainly due to oxidation of the phenol moiety. Phenols are highly susceptible to air oxidation, especially if trace amounts of metal ions are present or if the reaction mixture was exposed to basic conditions for an extended period. This oxidation process forms highly colored quinone-type impurities.

  • Preventative Measures:

    • During your reaction workup, ensure you handle the material quickly.

    • Work under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration steps.

    • Consider adding a small amount of a reducing agent like sodium bisulfite during the aqueous wash steps to mitigate oxidation.

  • Remediation: While flash chromatography (detailed in Part 2) is the most effective way to remove these colored impurities, a quick charcoal treatment can sometimes be effective for minor discoloration. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon, stir for 15-20 minutes at room temperature, and filter through a pad of Celite®. Be aware that this can lead to some product loss due to adsorption.

Question 2: I'm losing significant amounts of my product during the basic wash (e.g., sodium bicarbonate) in my extraction workflow. Where is it going?

Answer: The phenolic proton is acidic (pKa ≈ 10) and will be deprotonated by aqueous bases, even mild ones like sodium bicarbonate, to form the corresponding sodium phenolate salt. This salt is highly polar and will partition into the aqueous layer, leading to significant yield loss.

  • Causality: The equilibrium Ar-OH + NaHCO₃ ⇌ Ar-O⁻Na⁺ + H₂CO₃ is shifted to the right, rendering your product water-soluble.

  • Solution: Avoid using strong or even mild basic washes if possible. If you must wash to remove acidic reagents, use chilled, dilute solutions and work quickly. A better strategy is to proceed directly to chromatographic purification, where the acidic starting materials or byproducts can be separated without converting your desired product into a water-soluble salt.

Question 3: My compound is streaking severely on my silica gel TLC plate, making it impossible to determine an appropriate Rf. How can I get clean spots?

Answer: This is a classic problem caused by the interaction of the acidic phenol with the slightly acidic silanol (-Si-OH) groups on the surface of the silica gel. This strong interaction leads to slow, non-uniform migration up the plate, resulting in tailing or streaking.

  • Quick Fix for TLC: Prepare your developing chamber with a standard mobile phase (e.g., 30% Ethyl Acetate in Hexane) and add a small amount of a modifier.

    • Option A (Basic Modifier): Add 0.5-1% triethylamine (TEA) to the mobile phase. The TEA is a stronger base than your compound and will preferentially interact with the acidic sites on the silica, allowing your compound to travel up the plate as a discrete spot.

    • Option B (Polar/Acidic Modifier): Add 0.5-1% acetic acid or methanol. Acetic acid can help by protonating any basic impurities, while methanol is a very polar solvent that competes for binding sites on the silica, improving spot shape. For this specific compound, TEA is often the more effective choice.

Question 4: Can I just recrystallize the product to purify it?

Answer: Recrystallization is a powerful technique but can be challenging for this specific molecule, especially if significant amounts of polar impurities are present. The compound's polarity means it is often too soluble in polar solvents and not soluble enough in non-polar solvents. Researchers frequently report the product "oiling out" rather than forming crystals. However, it is not impossible. A mixed-solvent system is usually required. A detailed protocol and troubleshooting guide for recrystallization is provided in Part 2.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for overcoming complex purification challenges.

Guide 1: Purification by Flash Column Chromatography

Flash chromatography is the most reliable method for purifying tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. The key is selecting the correct stationary and mobile phases to account for the compound's polarity.

Workflow: Selecting the Right Chromatography Method

The choice between Normal-Phase and Reversed-Phase chromatography depends on the nature of the primary impurities.

G start Analyze Crude Product by TLC/LC-MS q1 Are major impurities LESS polar than the product? start->q1 np_path Use Normal-Phase Chromatography q1->np_path  Yes   rp_path Use Reversed-Phase Chromatography q1->rp_path  No (Impurities are more polar) np_details Ideal for removing non-polar grease, unreacted Boc-anhydride, etc. np_path->np_details Proceed to Normal-Phase Protocol rp_details Ideal for removing polar starting materials like 4-(methylamino)phenol or salts. rp_path->rp_details Proceed to Reversed-Phase Protocol

Caption: Decision tree for selecting the optimal chromatography strategy.

Protocol 1: Modified Normal-Phase Flash Chromatography (Silica Gel)

This is the most common and cost-effective method. The key is to mitigate the phenolic acidity.

1. Select the Mobile Phase:

  • Start with a baseline system of Ethyl Acetate (EtOAc) in Hexanes. Use TLC to find a ratio that gives your product an Rf of ~0.25-0.35.

  • Crucially, add a modifier to your chosen solvent system. Add 1% triethylamine (TEA) to the mobile phase to prevent tailing. This will deactivate the acidic silanol groups on the silica surface.

2. Prepare the Column:

  • Slurry Pack: Always slurry pack the column with your mobile phase (including the TEA). This ensures all the silica is pre-treated and deactivated before the sample is loaded.

  • Dry Loading (Recommended): Adsorb your crude product onto a small amount of silica gel or Celite®. Evaporate the solvent completely until you have a dry, free-flowing powder. This "dry load" method typically results in much sharper bands and better separation than loading the sample dissolved in a strong solvent.

3. Run the Column:

  • Load your sample onto the top of the column.

  • Run the column using a gradient or isocratic elution based on your TLC analysis. A shallow gradient (e.g., 10% to 40% EtOAc in Hexanes + 1% TEA) is often effective.

4. Data Summary: Typical Mobile Phase Systems (Normal-Phase)

Solvent System Modifier Typical Rf Notes
Ethyl Acetate / Hexanes 1% Triethylamine 0.30 (in 30% EtOAc) Standard system. TEA is essential for good peak shape.
Dichloromethane / Methanol 1% Triethylamine 0.35 (in 5% MeOH) For more polar impurities. Ensure good ventilation.[1]

| Diethyl Ether / Hexanes | None needed sometimes | Variable | Ether can sometimes provide better selectivity than EtOAc. |

Protocol 2: Reversed-Phase Flash Chromatography (C18 Silica)

This method is excellent for separating the target compound from highly polar, water-soluble impurities. Polar compounds elute faster in reversed-phase chromatography.[1]

1. Select the Mobile Phase:

  • The standard mobile phases are Acetonitrile (ACN) and Water or Methanol (MeOH) and Water.

  • Use HPLC or TLC (on C18 plates) to determine the optimal solvent ratio. Start with a high water content (e.g., 90% Water / 10% ACN) and gradually increase the organic component.

  • Caution: Standard C18 silica can undergo "phase collapse" if the water content exceeds ~95%.[2] This can lead to a sudden loss of retention. If very high aqueous conditions are needed, use specialized "aqueous C18" columns.[2]

2. Prepare and Run the Column:

  • Dissolve the sample in a minimal amount of a strong solvent like methanol, DMSO, or DMF.

  • Equilibrate the C18 column with your starting mobile phase (e.g., 90:10 Water:ACN).

  • Load the sample and begin elution, gradually increasing the percentage of the organic solvent. Your product, being moderately polar, will elute as the organic concentration increases.

Guide 2: Purification by Recrystallization

Recrystallization can yield highly pure material if the correct solvent system is identified. The primary challenge is preventing the product from "oiling out."

Workflow: Troubleshooting Recrystallization

G start Dissolve Crude Product in Minimal Hot Solvent q1 Does the solution become cloudy or 'oily' upon cooling? start->q1 success Success! Collect crystals by filtration. q1->success No, crystals form failure Oiling Out Occurred q1->failure Yes action1 Action: Re-heat to dissolve. Add more of the primary solvent. failure->action1 action2 Action: Add a small amount of a miscible 'anti-solvent' (one in which the product is insoluble). failure->action2 action3 Action: Cool the solution very slowly. Scratch the flask. Add a seed crystal. failure->action3 action1->q1 action2->q1 action3->q1

Caption: Troubleshooting workflow for product oiling out during recrystallization.

Protocol: Two-Solvent Recrystallization

This is the most likely method to succeed. A good solvent pair consists of a "solvent" in which the compound is soluble when hot, and an "anti-solvent" in which the compound is insoluble.

1. Solvent Selection:

  • Good Solvents (for dissolving): Ethyl Acetate, Acetone, Isopropanol.

  • Good Anti-Solvents (for crashing out): Hexanes, Heptane, Water.

  • A promising pair is Ethyl Acetate / Hexanes .

2. Step-by-Step Procedure:

  • Place the crude product in an Erlenmeyer flask with a stir bar.

  • Add the "solvent" (e.g., Ethyl Acetate) dropwise while heating gently (e.g., in a 50-60 °C water bath) until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Remove the flask from the heat.

  • Slowly add the "anti-solvent" (e.g., Hexanes) dropwise with stirring until you see persistent cloudiness (turbidity).

  • Add one or two more drops of the "solvent" to make the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Guide 3: Purity Assessment

After purification, it is critical to confirm the purity and identity of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of carbamates.[3]

    • Typical System: Reversed-phase C18 column.

    • Mobile Phase: Gradient of Water and Acetonitrile (often with 0.1% formic acid or TFA to improve peak shape).

    • Detection: UV detection at ~220 nm or 275 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Look for the characteristic signals:

    • ~1.5 ppm: A large singlet (9H) for the tert-butyl group.

    • ~3.0 ppm: A singlet (3H) for the N-methyl group.

    • Aromatic signals for the phenyl ring.

    • A broad singlet for the phenolic -OH.

  • Mass Spectrometry (MS): To confirm the molecular weight.

References

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. [Link]

  • SciEngine. (2025). Methyl carbamate purification by extraction and recrystallazation. [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. [Link]

  • ACS Publications. (n.d.). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Pakistan Journal of Scientific and Industrial Research. (n.d.). A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. [Link]

Sources

Technical Support Center: Optimizing Yield for tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following question-and-answer format addresses common challenges encountered during this reaction, focusing on maximizing yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate?

The most prevalent method is the protection of the secondary amine in 4-(methylamino)phenol using di-tert-butyl dicarbonate (Boc anhydride).[1] This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.[2][3]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several factors. The most common culprits include:

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time.

  • Reagent Quality: Degradation of Boc anhydride or impure starting material.

  • Inefficient Base: The choice and amount of base are critical for the reaction's success.

  • Side Reactions: Competing reactions that consume starting materials or the desired product.

  • Work-up and Purification Losses: Inefficient extraction or purification techniques.

Q3: I am observing multiple spots on my TLC plate besides the product and starting material. What are the likely side products?

Common side reactions in Boc protection of aminophenols include:

  • O-acylation: The phenolic hydroxyl group can also react with Boc anhydride, leading to the formation of a carbonate byproduct.[4]

  • N,N-dicarboxylation: In the presence of a strong base and excess Boc anhydride, a second Boc group can be added to the nitrogen, forming a di-Boc derivative.

  • Hydrolysis of Boc anhydride: Moisture in the reaction can hydrolyze Boc anhydride to tert-butanol and carbon dioxide, reducing its availability for the desired reaction.[5]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Issue 1: Low Conversion of 4-(methylamino)phenol

A low conversion rate indicates that the reaction is not proceeding to completion. Here’s a systematic approach to troubleshoot this issue.

Possible Cause 1: Inadequate Base Strength or Stoichiometry

Explanation: The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity towards the Boc anhydride. An insufficient amount or a weak base will result in a sluggish reaction.

Solutions:

  • Base Selection: While weaker bases like sodium bicarbonate can be used, stronger bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often more effective.[1][6] DMAP, in particular, can act as a nucleophilic catalyst.[5]

  • Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used relative to the starting amine. An excess of the base (1.1-1.5 equivalents) is often beneficial.

Experimental Protocol: Optimizing Base Conditions

  • Set up parallel reactions in small vials.

  • To each vial containing 4-(methylamino)phenol (1 equivalent) and Boc anhydride (1.1 equivalents) in a suitable solvent (e.g., Dichloromethane, Tetrahydrofuran), add one of the following bases:

    • Sodium Bicarbonate (2 equivalents)

    • Triethylamine (1.5 equivalents)

    • DMAP (0.1 equivalents) + Triethylamine (1.2 equivalents)

  • Stir the reactions at room temperature and monitor by TLC at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Compare the conversion rates to identify the optimal base system.

Possible Cause 2: Suboptimal Solvent Choice

Explanation: The polarity and aprotic nature of the solvent can significantly influence the reaction rate. The ideal solvent should fully dissolve the starting materials and facilitate the desired reaction pathway.

Solutions:

  • Solvent Screening: Test a range of anhydrous aprotic solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, and 1,4-Dioxane are common choices.[3][6]

  • Biphasic Systems: A biphasic system, such as chloroform/water with sodium bicarbonate as the base, can also be effective.[3]

SolventPolarity (Dielectric Constant)Typical Observations
Dichloromethane (DCM)9.1Good solubility for reactants, generally good reaction rates.
Tetrahydrofuran (THF)7.5Good solubility, often used for this type of reaction.[2]
Acetonitrile37.5Higher polarity, can sometimes accelerate the reaction.[5]
1,4-Dioxane2.2Lower polarity, may lead to slower reaction rates.[6]

Table 1: Common Solvents for Boc Protection.

Issue 2: Formation of Significant Byproducts

The presence of byproducts complicates purification and reduces the overall yield.

Possible Cause 1: O-Acylation of the Phenolic Hydroxyl Group

Explanation: The hydroxyl group of 4-(methylamino)phenol is also nucleophilic and can compete with the amine in reacting with Boc anhydride, especially under strongly basic conditions or at elevated temperatures.[4]

Solutions:

  • Temperature Control: Perform the reaction at a lower temperature (0 °C to room temperature) to favor the more nucleophilic amine's reaction.[6]

  • Controlled Reagent Addition: Add the Boc anhydride solution dropwise to the solution of the amine and base. This maintains a low concentration of the acylating agent, favoring the more reactive site.

  • Chemoselective Catalysis: Certain catalysts can promote N-acylation over O-acylation. While not always necessary for this specific substrate, it's a strategy to consider in more complex molecules.[7]

G cluster_0 Reaction Pathways 4-aminophenol 4-(methylamino)phenol Product tert-butyl N-(4-hydroxyphenyl) -N-methylcarbamate 4-aminophenol->Product N-Acylation (Desired) Byproduct O-Boc byproduct 4-aminophenol->Byproduct O-Acylation (Side Reaction) Boc_Anhydride Boc Anhydride Boc_Anhydride->Product Boc_Anhydride->Byproduct

Caption: Competing N- and O-acylation pathways.

Possible Cause 2: Hydrolysis of Di-tert-butyl Dicarbonate

Explanation: Boc anhydride is sensitive to moisture and can readily hydrolyze, especially in the presence of a base.[5] This decomposition reduces the amount of reagent available for the protection reaction.

Solutions:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Fresh Reagent: Use a fresh bottle of Boc anhydride or ensure the existing one has been stored properly under anhydrous conditions.

Issue 3: Difficult Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Cause: Similar Polarity of Product and Byproducts

Explanation: The desired product and the O-acylated byproduct may have very similar polarities, making separation by column chromatography difficult.

Solutions:

  • Optimize Reaction Selectivity: The best approach is to minimize byproduct formation by implementing the strategies discussed in "Issue 2".

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.[6] A suitable solvent system can be determined by testing small samples in various solvents and solvent mixtures (e.g., ethyl acetate/hexanes).

  • Acid/Base Extraction: Utilize the phenolic hydroxyl group for selective extraction.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous base (e.g., 1 M sodium bicarbonate). The desired product (with the free phenol) will be deprotonated and move to the aqueous layer. The O-acylated byproduct will remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a mild acid (e.g., 1 M HCl) to pH ~5-6.

    • Extract the precipitated or dissolved product back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.

G Start Crude Reaction Mixture Dissolve Dissolve in Ethyl Acetate Start->Dissolve Wash Wash with 1M NaHCO3 Dissolve->Wash Separate Separate Layers Wash->Separate Organic_Layer Organic Layer (O-Boc Byproduct) Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Deprotonated Product) Separate->Aqueous_Layer Acidify Acidify Aqueous Layer (e.g., 1M HCl) Aqueous_Layer->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Final_Product Purified Product Extract->Final_Product

Caption: Workflow for purification by acid/base extraction.

III. References

  • Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). Di-Tert-Butyl Dicarbonate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 10). 9.8: Nitrogen-Containing Compounds- Amines and Amides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • ResearchGate. (2006, August 6). Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers. Retrieved from [Link]

  • ResearchGate. (2025, July 9). From Carboxylic Acids or Their Derivatives to Amines and Ethers: Modern Decarboxylative Approaches for Sustainable C–N and C–O Bond Formation. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from

  • PubMed. (2006, December 22). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. Retrieved from [Link]

Sources

Technical Support Center: Deprotection of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the deprotection of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation to synthesize N-methyl-4-aminophenol (Metol), a valuable intermediate in pharmaceuticals and other industries.[1][2] This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, from incomplete reactions to insidious side-product formation and product degradation.

Core Principles: Understanding the Chemistry

Before troubleshooting, it is crucial to understand the underlying mechanism and potential pitfalls of the Boc deprotection of this specific substrate. The reaction is not merely a standard N-Boc cleavage; the electron-rich nature of the phenolic ring introduces specific challenges.

The acid-catalyzed deprotection proceeds via a well-established mechanism.[3][4][5] The reaction is initiated by protonation of the carbamate's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to yield the desired amine and carbon dioxide.[4][5][6]

Boc Deprotection Mechanism Substrate Boc-Protected Amine Protonated Protonated Carbamate Substrate->Protonated + H⁺ (e.g., TFA) inv1 Protonated->inv1 CarbamicAcid Carbamic Acid Intermediate inv2 CarbamicAcid->inv2 Product Deprotected Amine Salt inv1->CarbamicAcid Elimination tBu tert-butyl cation inv1->tBu - t-Bu⁺ inv2->Product Decarboxylation CO2 Carbon Dioxide inv2->CO2 - CO₂ inv3

Caption: Acid-catalyzed N-Boc deprotection workflow.

The primary challenge arises from the liberated tert-butyl cation. This cation is a potent electrophile that can be intercepted by the electron-rich aromatic ring of the product, leading to an undesired Friedel-Crafts alkylation side reaction. This competition between the desired deprotection and the undesired alkylation is the source of many downstream purity issues.

Competing Reactions start Boc-Protected Substrate + Acid intermediate intermediate start->intermediate Deprotection product_ok Desired Product (N-methyl-4-aminophenol) intermediate->product_ok Path A (Desired) product_bad Alkylated Side Product (t-Butyl Adduct) intermediate->product_bad Path B (Side Reaction) Electrophilic Attack scavenger Scavenger (e.g., TIS, Anisole) scavenger->intermediate Traps t-Bu⁺

Caption: Competing pathways during deprotection.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the deprotection of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate in a direct question-and-answer format.

Q1: My reaction is sluggish or incomplete, even after several hours. What are the likely causes and solutions?

A1: Incomplete conversion is typically due to insufficient acid strength, concentration, or inadequate reaction time and temperature.

  • Causality: The Boc group, while acid-labile, requires a sufficiently strong acidic environment to ensure rapid cleavage. Water can compete with the substrate for protons, effectively reducing the acid's molarity and slowing the reaction.

  • Solutions:

    • Increase Acid Equivalents: For reactions using trifluoroacetic acid (TFA) in dichloromethane (DCM), a common starting point is 25-50% v/v TFA.[6] If the reaction stalls, increasing the concentration to 50% or even using neat TFA (for robust substrates) can drive it to completion.[5][7]

    • Switch to a Stronger Acid System: 4M HCl in 1,4-dioxane is a very effective and common alternative to TFA/DCM.[8][9] The anhydrous nature of this reagent often leads to cleaner and faster reactions.

    • Ensure Anhydrous Conditions: Use anhydrous solvents, especially when using reagents like HCl/dioxane. Moisture can significantly impede the reaction rate.

    • Increase Temperature: Most Boc deprotections are run at 0 °C to room temperature.[8] If the reaction is slow at room temperature, gentle heating to 30-40 °C can be effective, but must be balanced against the risk of increased side product formation. Monitor closely by TLC or LC-MS.

Q2: My mass spectrometry analysis shows a major impurity with a mass of [M+57]. What is this, and how do I prevent it?

A2: This is the classic signature of tert-butylation of your product. The mass increase of 56 amu (for the C₄H₈ group) plus the proton for MS analysis results in an [M+57] ion. This occurs when the electrophilic tert-butyl cation, generated during deprotection, alkylates the electron-rich phenolic ring of your desired product.[6]

  • Causality: The hydroxyl group of the phenol is a powerful activating group, making the ortho positions particularly susceptible to electrophilic aromatic substitution.

  • Solution: Employ a Cation Scavenger. A scavenger is a compound added to the reaction mixture that is more nucleophilic or a better hydride donor than your product, designed to irreversibly trap the tert-butyl cation.[6]

ScavengerMechanism of ActionTypical Concentration (v/v)Key Considerations
Triisopropylsilane (TIS) Hydride donor; reduces the t-butyl cation to isobutane (gas).2-5%Highly effective. The gaseous byproduct is easily removed. Often the best first choice.
Thioanisole Nucleophilic trap; forms a stable sulfonium salt with the t-butyl cation.2-5%Effective, but can be difficult to remove during workup due to its low volatility and potential for odor.
Anisole Nucleophilic trap; undergoes Friedel-Crafts alkylation in place of your product.5-10%Less reactive than thioanisole but effective. Easier to remove during workup than thioanisole.
Water Nucleophilic trap; reacts with the t-butyl cation to form tert-butanol.1-2%Can slow the deprotection reaction itself. Generally used when other scavengers are incompatible.
Q3: My final product is dark and appears to be decomposing during or after purification. How can I improve its stability?

A3: N-methyl-4-aminophenol is an electron-rich aminophenol and is highly susceptible to oxidation, which leads to the formation of colored quinone-imine type impurities.[1] This degradation is often accelerated by exposure to air, light, and basic pH during workup.

  • Causality: The combination of a free amine and a phenol group makes the aromatic ring very easily oxidized. The product, Metol, is famously used as a photographic developer because of its reducing properties.[1]

  • Solutions:

    • Maintain an Inert Atmosphere: Perform the reaction workup and any subsequent purification steps under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

    • Avoid Strong Bases in Workup: When neutralizing the acidic reaction mixture, avoid using strong bases like NaOH or KOH if possible. A milder base, such as saturated aqueous sodium bicarbonate (NaHCO₃), is preferred. Over-basification can accelerate oxidation.

    • Isolate as a Salt: The most effective way to improve stability is to isolate the product as a salt. Instead of neutralizing and extracting the free base, you can precipitate the product as its hydrochloride or sulfate salt. The protonated amine is significantly less prone to oxidation. The commercial product Metol is typically sold as the sulfate salt for this reason.[10]

    • Use a Scavenger for Oxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite during the aqueous workup can help prevent oxidation.

Q4: I am experiencing low recovery after my aqueous workup. Where is my product going?

A4: The amphoteric nature of N-methyl-4-aminophenol can make extraction challenging. Its solubility is highly dependent on the pH of the aqueous phase.

  • Causality:

    • In acidic solution (pH < 4): The amine is protonated (R-NH₂⁺CH₃), making the molecule highly water-soluble. It will remain in the aqueous layer.

    • In strongly basic solution (pH > 10): The phenolic hydroxyl is deprotonated (R-O⁻), forming a water-soluble phenoxide. It will also partition into the aqueous layer.

    • In weakly basic/neutral solution (pH ~7-9): The molecule exists as the free base, which has maximum solubility in organic solvents like ethyl acetate or DCM.

  • Solutions:

    • Precise pH Control: During the basic wash, carefully adjust the pH of the aqueous layer to be between 8 and 9 using a pH meter or pH paper. This is the optimal range for extracting the free base into an organic solvent. Add the base slowly and monitor the pH closely.

    • Use a More Polar Solvent: If you are still having trouble, sometimes using a more polar extraction solvent like n-butanol can help recover amphoteric products from the aqueous phase.

    • Evaporate and Precipitate: The most reliable method is often to avoid liquid-liquid extraction altogether. After the reaction is complete, evaporate the TFA/DCM or HCl/dioxane in vacuo. Redissolve the residue in a minimal amount of a solvent like isopropanol and add an ethereal solvent (e.g., MTBE or diethyl ether) to precipitate the product as its corresponding salt (TFA or HCl salt). This solid can then be collected by filtration.[11]

Validated Experimental Protocols

Protocol 1: High-Fidelity Deprotection using TFA with Scavengers

This protocol is designed to maximize yield and purity by proactively addressing the tert-butylation side reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Addition of Scavenger: Add triisopropylsilane (TIS) (0.2-0.5 eq., typically 5% v/v of the TFA to be added).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (10-20 eq., typically 25-50% of the total volume) dropwise to the stirred solution. Caution: The reaction evolves CO₂ gas; ensure the system is not sealed.[4][6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LC-MS until all starting material is consumed.

  • Workup & Isolation (Salt Precipitation Method):

    • Concentrate the reaction mixture to dryness using a rotary evaporator.

    • To remove residual TFA, co-evaporate twice with toluene or DCM.

    • Dissolve the resulting oil in a minimal amount of methanol or isopropanol.

    • Slowly add cold diethyl ether or MTBE with vigorous stirring until a precipitate forms.

    • Collect the solid product (the TFA salt) by vacuum filtration, wash with cold ether, and dry under high vacuum.

Troubleshooting_Workflow start Start Deprotection (e.g., Protocol 1) check_completion Reaction Complete? (TLC/LC-MS) start->check_completion check_purity Crude Product Pure? check_completion->check_purity Yes incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed (e.g., M+57) check_purity->side_products No (Alkylation) degradation Product Degradation (Color Change) check_purity->degradation No (Oxidation) success Proceed to Isolation & Purification check_purity->success Yes (>95%) action_incomplete Increase Acid Conc. Increase Time/Temp incomplete->action_incomplete Re-run or Adjust action_side_products Add/Increase Scavenger (e.g., TIS) side_products->action_side_products Re-run action_degradation Use Inert Atmosphere Isolate as Salt degradation->action_degradation Re-run with new workup strategy action_incomplete->start Re-run or Adjust action_side_products->start Re-run action_degradation->start Re-run with new workup strategy

Caption: A logical workflow for troubleshooting the deprotection.

References

  • Vertex AI Search. Protecting Groups. Accessed January 20, 2026.
  • Wikipedia. Metol. Accessed January 20, 2026.
  • chem.iitb.ac.in. Protecting Groups. Accessed January 20, 2026.
  • PubChem. n-Methyl-p-aminophenol | C7H9NO | CID 5931. Accessed January 20, 2026.
  • Oxford Learning Link. Appendix 6: Protecting groups. Accessed January 20, 2026.
  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Accessed January 20, 2026.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Accessed January 20, 2026.
  • ACS Publications. Photolabile Protection of Alcohols, Phenols, and Carboxylic Acids with 3-Hydroxy-2-Naphthalenemethanol | The Journal of Organic Chemistry. Accessed January 20, 2026.
  • ResearchGate. shows the cleavage conditions for the Boc group | Download Table. Accessed January 20, 2026.
  • organic-chemistry.org. Alcohol Protecting Groups. Accessed January 20, 2026.
  • Common Organic Chemistry. Boc Deprotection - TFA. Accessed January 20, 2026.
  • Sigma-Aldrich. Application Note – N-Boc deprotection. Accessed January 20, 2026.
  • Fisher Scientific. Amine Protection / Deprotection. Accessed January 20, 2026.
  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Accessed January 20, 2026.
  • ACS Publications.
  • Semantic Scholar. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Accessed January 20, 2026.
  • Benchchem. Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide. Accessed January 20, 2026.
  • Guidechem. What is N-Methyl-p-aminophenol sulfate and its synthesis? - FAQ. Accessed January 20, 2026.
  • Common Organic Chemistry. Boc Deprotection - HCl. Accessed January 20, 2026.
  • ResearchGate. (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Accessed January 20, 2026.
  • ResearchGate. Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds | Request PDF. Accessed January 20, 2026.
  • J&K Scientific LLC. BOC Protection and Deprotection. Accessed January 20, 2026.
  • Benchchem. Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. Accessed January 20, 2026.
  • Reddit. Removal of Boc protecting group as workup? : r/chemistry. Accessed January 20, 2026.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Accessed January 20, 2026.
  • The Royal Society of Chemistry.
  • Master Organic Chemistry. Amine Protection and Deprotection. Accessed January 20, 2026.

Sources

Technical Support Center: Troubleshooting Incomplete Reactions of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. This guide is designed to provide in-depth, field-proven insights into overcoming one of the most common hurdles in its synthesis and subsequent use: incomplete reactions. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: My synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate from 4-(methylamino)phenol and Boc anhydride is stalling. What are the most likely causes?

This is a classic N-tert-butoxycarbonylation, a nucleophilic acyl substitution reaction.[1] An incomplete reaction, often visualized by the persistence of the starting aminophenol on a Thin-Layer Chromatography (TLC) plate, typically points to one of several core issues:

  • Insufficient Basicity: The reaction requires a base to deprotonate the amine, increasing its nucleophilicity to attack the Boc anhydride.[1] Common bases include triethylamine (TEA) or sodium bicarbonate.[2] If the base is weak, old, or used in insufficient stoichiometric amounts, the reaction will be sluggish or incomplete. The phenolic hydroxyl group is also acidic and can compete for the base, necessitating at least a full equivalent of base relative to the starting material.

  • Degraded Boc Anhydride (Boc₂O): Di-tert-butyl dicarbonate is sensitive to moisture and can slowly hydrolyze over time, especially if not stored properly.[3] It is a low-melting solid (22-24 °C) and should be stored refrigerated.[3][4] If your reagent is old or has been improperly handled, its effective concentration is reduced, leading to incomplete conversion.

  • Competitive O-Acylation: The starting material, 4-(methylamino)phenol, has two nucleophilic sites: the secondary amine and the phenolic hydroxyl group. While the amine is generally more nucleophilic, under certain conditions (e.g., using a very strong, non-hindered base), competitive O-acylation can occur, consuming the Boc anhydride and forming a carbonate byproduct.

  • Solvent Issues: The reaction is typically performed in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).[1][5] Using protic solvents can interfere with the reaction by solvating the amine and reducing its nucleophilicity. Ensure your solvent is anhydrous.

FAQ 2: I'm seeing multiple spots on my TLC plate during the synthesis. What are the possible byproducts?

Beyond your starting material and desired product, several other species can appear:

  • Unreacted Starting Material: The most common "spot," indicating an incomplete reaction.

  • O-Boc Protected byproduct: A less polar spot corresponding to tert-butyl N-(4-((tert-butoxycarbonyl)oxy)phenyl)-N-methylcarbamate. This arises from the reaction of Boc anhydride at the phenol oxygen.

  • tert-Butanol: A byproduct of the reaction. It is quite volatile but can sometimes be visualized on TLC, especially if the plate is not fully dried.[6]

  • Pyrocarbonate-related impurities: If the Boc anhydride has degraded, you may see spots corresponding to its breakdown products.

A good practice is to run co-spots on your TLC plate: one lane for your starting material, one for the reaction mixture, and one with a spot of both on top of each other to confirm the identity of the starting material spot.[7]

FAQ 3: How can I optimize conditions to drive the Boc protection to completion?

To achieve complete conversion, consider the following adjustments:

  • Reagent Stoichiometry: Use a slight excess of Boc anhydride (e.g., 1.1 to 1.2 equivalents) to ensure all the starting material is consumed.

  • Base Selection: Use at least 1.1 equivalents of a suitable base like triethylamine. For substrates prone to side reactions, a milder base like sodium bicarbonate in a biphasic system (e.g., DCM/water) can be effective.[2]

  • Temperature and Reaction Time: While the reaction often proceeds well at room temperature, gentle heating (e.g., to 40 °C) can increase the reaction rate.[2][8] Monitor the reaction by TLC every 30-60 minutes until the starting material spot is no longer visible.[5][9]

  • Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, particularly for less reactive amines. However, be cautious, as DMAP can also promote unwanted side reactions.

FAQ 4: My deprotection of the Boc group using trifluoroacetic acid (TFA) is incomplete. What should I do?

The acid-catalyzed removal of a Boc group is generally a very clean and rapid reaction.[10][11] Incomplete deprotection is unusual but can happen for a few reasons:

  • Insufficient Acid: Ensure you are using a sufficient excess of TFA. A common condition is a 20-50% solution of TFA in a solvent like DCM.[12]

  • Presence of Acid Scavengers: If your crude material contains residual basic impurities (like triethylamine from the previous step), it will neutralize the TFA, rendering it ineffective. An aqueous workup to remove such impurities before the deprotection step is crucial.

  • Reaction Time/Temperature: The deprotection is typically complete within 1-2 hours at room temperature.[2][12] If the reaction is sluggish, allow it to stir longer. There is rarely a need to heat TFA-mediated deprotections.

  • Water Content: While the mechanism involves protonation, the key cleavage step generates a stable tert-butyl cation.[1][9][11] The reaction should be performed under anhydrous conditions for best results. The presence of excess water can sometimes interfere with the process.

Troubleshooting Workflows

Workflow 1: Diagnosing Incomplete Boc Protection

This workflow guides you through a logical sequence to identify and solve the root cause of an incomplete synthesis reaction.

Caption: A decision tree for troubleshooting the synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Workflow 2: Diagnosing Incomplete Boc Deprotection

This workflow addresses issues encountered when removing the Boc protecting group.

Caption: A decision tree for troubleshooting the acid-catalyzed deprotection of the Boc group.

Experimental Protocols & Data

Protocol 1: Optimized Synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

This protocol incorporates best practices to maximize the chances of a complete reaction on the first attempt.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-(methylamino)phenol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Boc Anhydride Addition: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using 30% ethyl acetate in hexanes) every hour. The reaction is complete when the starting aminophenol spot is no longer visible.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel if necessary.

Data Summary: Influence of Base on Boc Protection
Base (equivalents)SolventTemperatureTypical Reaction TimeOutcome / Key Consideration
Triethylamine (1.2)THF / DCMRoom Temp.2-6 hoursStandard, reliable method. Excess base is removed by acidic wash.
NaHCO₃ (2.0)DCM / WaterRoom Temp.6-12 hoursMilder, biphasic conditions. Can reduce O-acylation side products. Slower.
DMAP (0.1) + TEA (1.1)DCMRoom Temp.1-3 hoursCatalytic conditions. Significantly faster but may increase risk of side reactions.[8]
NoneTHF40 °C> 24 hoursVery slow to negligible conversion. Demonstrates the necessity of a base for efficient reaction.[6]
Protocol 2: Standard Boc Deprotection
  • Preparation: Dissolve the purified tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 5-10 eq, often as a 20-50% solution in DCM) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. You may observe bubbling as CO₂ evolves.[1][6][10]

  • Monitoring: Check for completion by TLC, ensuring the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • Neutralization: Dissolve the residue in DCM and carefully neutralize with a saturated solution of NaHCO₃. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Reddit. (2020). TLC Seperation of N-Boc thiol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild and selective deprotection of carbamates with Bu4NF. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). Retrieved from [Link]

  • MDPI. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Retrieved from [Link]

  • Thieme. (2001). The multifarious role of di-tert-butyl dicarbonate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

Sources

"stability issues of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate under acidic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. This compound is a key intermediate where the nitrogen of N-methyl-p-aminophenol is protected by a tert-butyloxycarbonyl (Boc) group. While the Boc group is prized for its stability in basic and nucleophilic conditions, its lability under acidic conditions is a critical factor that must be carefully managed during synthesis, workup, and purification.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) regarding the stability challenges of this molecule in acidic environments. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the success and reproducibility of your experiments.

Core Mechanism: Acid-Catalyzed Deprotection

Understanding the "why" is crucial for effective troubleshooting. The acid-catalyzed cleavage of the Boc group is not a simple hydrolysis; it is a specific, multi-step elimination mechanism.[1] The stability of the resulting carbocation is the primary driving force for this reaction.

The generally accepted mechanism proceeds as follows:

  • Protonation: The acid first protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[1][2]

  • Cleavage & Cation Formation: The C-O bond of the tert-butyl group cleaves, releasing a highly stable tertiary carbocation (tert-butyl cation) and forming a transient carbamic acid intermediate.[3]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and yielding the free secondary amine, N-methyl-p-aminophenol.[2]

This process is efficient but can lead to complications, primarily from the reactive tert-butyl cation generated in step 2.

G A tert-butyl N-(4-hydroxyphenyl) -N-methylcarbamate B Protonated Carbamate A->B + H⁺ C Carbamic Acid Intermediate + tert-butyl cation B->C C-O Cleavage D N-methyl-p-aminophenol (Final Product) C->D Decarboxylation E CO₂ Gas C->E Decarboxylation F Side Products (e.g., t-butylated phenol) C->F Alkylation by t-butyl cation

Caption: Acid-catalyzed deprotection pathway and potential side reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and reaction of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate under acidic conditions.

Q1: My Boc deprotection reaction is sluggish or incomplete. What are the likely causes and how can I fix it?

A1: Incomplete deprotection is typically a result of insufficiently acidic conditions for the required reaction time and temperature.

  • Causality: The rate of Boc cleavage is directly proportional to the strength and concentration of the acid. While the electron-donating nature of the N-methyl and 4-hydroxyphenyl groups can make this particular Boc group more labile than some aliphatic counterparts, sufficient activation energy is still required.

  • Troubleshooting Steps:

    • Increase Acid Concentration: If you are using 20% TFA in DCM, consider increasing it to 50% or even 100% (neat TFA).[1]

    • Switch to a Stronger Acid System: A solution of 4M HCl in dioxane is a common and effective alternative to TFA.[1] For very stubborn cases, concentrated H₂SO₄ in tert-butyl acetate can be used, though this requires careful control.[4]

    • Increase Temperature: Most deprotections are run at room temperature.[5] Gently warming the reaction to 30-40°C can significantly increase the rate, but be mindful of potential side reactions.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS every 30 minutes. Some reactions may simply require several hours to reach completion.

Q2: I've successfully removed the Boc group, but my yield is low and I see several new spots on my TLC plate. What's happening?

A2: This is a classic sign of side reactions caused by the tert-butyl cation generated during the reaction.

  • Causality: The tert-butyl cation is a potent electrophile. It can alkylate any available nucleophile in the reaction mixture. In this case, the most likely nucleophile is the electron-rich aromatic ring of another molecule (starting material or product), leading to C-alkylation, or the phenolic hydroxyl group, leading to O-alkylation (tert-butyl ether formation).

  • Troubleshooting & Prevention:

    • Use a Scavenger: The most effective solution is to add a "cation scavenger" to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your compound.[2][6]

    • Run the Reaction at a Lower Temperature: While this may slow down the deprotection, it will also reduce the rate of competing side reactions.

    • Ensure a Non-Nucleophilic Solvent: Use solvents like Dichloromethane (DCM) or Dioxane. Avoid using nucleophilic solvents like methanol if possible, as they can be alkylated by the cation.

ScavengerTypical Concentration (v/v)Target Residue/Functionality
Triisopropylsilane (TIS)2.5 - 5%General purpose, highly effective
Thioanisole5 - 10%General purpose, reduces oxidation
Water~5%General purpose
Ethanedithiol (EDT)2.5%Primarily for Cys-containing peptides

Table adapted from common scavenger cocktails used in peptide synthesis.[1]

Q3: How do I choose the right acidic conditions for my molecule, especially if it contains other acid-sensitive groups?

A3: The key is to select conditions that are strong enough to cleave the Boc group efficiently but mild enough to leave other protecting groups intact. This is known as "orthogonal" chemistry.

  • Causality: Different acid-labile groups have different cleavage kinetics. The stability of the carbocation they form upon leaving is the determining factor. For instance, a trityl (Trt) group is generally more acid-labile than a Boc group, while a tert-butyl ester (OtBu) has similar lability.

  • Recommended Conditions:

Reagent SystemStrengthTypical ConditionsComments
10-20% TFA in DCMStrong0.5 - 2 h @ RTVolatile and easy to remove. Risk of side reactions without scavengers.[1]
4M HCl in Dioxane or Ethyl AcetateStrong1 - 4 h @ RTNon-volatile acid, requires aqueous workup/neutralization. Can offer better selectivity in some cases.[1][7]
Conc. H₂SO₄ in tBuOAcVery Strong1 - 3 h @ RTHighly effective for selective N-Boc deprotection in the presence of t-butyl esters.[4]
p-Toluenesulfonic acid (pTSA)ModerateRequires heat or longer timeCan be used for substrates sensitive to very strong acids.[7][8]
Aqueous Phosphoric Acid in THFMildRequires heat or longer timeAn environmentally benign option for certain substrates.[9]

Q4: My compound seems to be degrading during aqueous workup or silica gel chromatography, even after a successful reaction. Why?

A4: The product, N-methyl-p-aminophenol, can be sensitive to both residual acid and oxidation.

  • Causality: Aminophenols are susceptible to air oxidation, which is often accelerated under acidic or basic conditions, leading to colored impurities. Furthermore, if strong, non-volatile acids like H₂SO₄ or pTSA are used, they can co-elute on silica gel and continue to catalyze degradation.

  • Troubleshooting Steps:

    • Thorough Neutralization: After the reaction, quench the mixture by adding it to a cold, saturated solution of NaHCO₃ or another mild base. Extract the product quickly into an organic solvent like ethyl acetate.

    • Work Under Inert Atmosphere: If the product is particularly sensitive, perform the workup and purification under a nitrogen or argon atmosphere to minimize contact with oxygen.

    • Deactivate Silica Gel: Before column chromatography, you can pre-treat the silica gel by eluting it with a solvent mixture containing a small amount of a volatile base, like 0.5-1% triethylamine in the eluent. This neutralizes the acidic sites on the silica surface.

Experimental Protocols

Protocol 1: Standard Deprotection with TFA and Scavenger

This protocol is a robust starting point for complete and clean deprotection.

  • Preparation: Dissolve tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M. Work in a well-ventilated fume hood.

  • Scavenger Addition: Add triisopropylsilane (TIS) (5% v/v of the final TFA volume) to the solution.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10 eq, or as part of a 50% v/v solution with DCM).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (e.g., 3:7 Ethyl Acetate:Hexanes) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Purification: Re-dissolve the residue in a minimal amount of DCM and purify by flash chromatography on silica gel (pre-treated with 1% triethylamine in the eluent, if necessary) to isolate the pure N-methyl-p-aminophenol.

Protocol 2: Troubleshooting Workflow

Use this logical guide if you encounter issues with your deprotection reaction.

Caption: A logical workflow for troubleshooting common deprotection issues.

References

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry.

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube.

  • Amine Protection / Deprotection. Fisher Scientific.

  • Technical Support Center: Boc Deprotection in Acidic Conditions. Benchchem.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.

  • Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate.

  • Mild and selective deprotection of carbamates with Bu4NF. Organic Chemistry Portal.

  • tert-Butyl Esters. Organic Chemistry Portal.

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. National Institutes of Health (NIH).

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • t-Butyl carbamate. ResearchGate.

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

  • Chemoselective Boc protection of phenols and amino alcohols. ResearchGate.

  • Amine synthesis by carbamate cleavage. Organic Chemistry Portal.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH).

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate.

Sources

Technical Support Center: Enhancing the Solubility of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound in organic solvents. Our goal is to equip you with the knowledge and experimental protocols to confidently address solubility issues in your research.

Understanding the Solubility Profile of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Before diving into troubleshooting, it is crucial to understand the molecular characteristics of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate that govern its solubility. The structure contains both polar and non-polar regions, which dictates its behavior in different organic solvents.

  • Polar Moieties: The phenolic hydroxyl (-OH) group is a significant contributor to the compound's polarity and can participate in hydrogen bonding. The carbamate group (-OCON(CH₃)-) also has polar character.

  • Non-Polar Moieties: The tert-butyl group and the aromatic phenyl ring are non-polar, contributing to its solubility in less polar solvents.

The interplay of these groups means that the solubility of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is highly dependent on the solvent's properties, such as polarity, hydrogen bonding capacity, and dielectric constant.[1][2]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is not dissolving in my chosen solvent. What are my immediate next steps?

Answer:

When facing poor solubility, a systematic approach is key. Here are the initial steps to take:

  • Gentle Heating: The dissolution of a solid in a liquid is often an endothermic process, meaning that increasing the temperature will increase solubility.[3] Gently warm your solvent-solute mixture while stirring. Be cautious not to heat to the point of solvent evaporation or compound degradation.

  • Sonication: If gentle heating is ineffective, sonication can be a powerful tool. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high-energy jets that can break up solute aggregates and enhance dissolution.

  • Extended Stirring: Sometimes, dissolution is simply a slow process. Allow the mixture to stir for an extended period (e.g., several hours or overnight) at a controlled temperature.

If these initial steps do not yield a clear solution, it is likely that the intrinsic solubility of the compound in that specific solvent is low, and you will need to consider alternative solvents or solubility enhancement techniques.

Question 2: I have tried a range of common laboratory solvents (e.g., dichloromethane, ethyl acetate, methanol) with limited success. How do I rationally select a better solvent?

Answer:

Rational solvent selection is based on the principle of "like dissolves like."[1] Since tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate has both polar and non-polar characteristics, a solvent that can effectively interact with both parts of the molecule is ideal.

Consider the following:

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile can be excellent choices. They are polar enough to interact with the hydroxyl and carbamate groups but also have organic character to solvate the non-polar regions.

  • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are moderately polar ethers that can be effective.

  • Alcohols: While methanol and ethanol are polar protic solvents, their effectiveness can vary. Longer-chain alcohols like isopropanol or n-butanol might offer a better balance of polarity.

A systematic solvent screening experiment is the most reliable approach.

Experimental Protocol: Solvent Screening for Solubility Estimation

This protocol provides a straightforward method to quickly assess the solubility of your compound in a variety of solvents.

  • Preparation: Dispense a small, accurately weighed amount of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (e.g., 5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).

  • Observation and Agitation: Vigorously shake or vortex each vial for 1-2 minutes. Observe if the solid dissolves completely.

  • Categorization: Classify the solubility in each solvent as "freely soluble," "partially soluble," or "insoluble."

  • Incremental Addition (for partially soluble): For vials where the compound is partially soluble, add additional solvent in measured increments (e.g., 0.1 mL) with agitation until the solid fully dissolves. This will give you a semi-quantitative measure of solubility.

This screening will provide a practical basis for selecting a suitable solvent for your application.

Question 3: My compound is only sparingly soluble in my desired reaction solvent. I cannot change the solvent due to reaction compatibility. What are my options?

Answer:

In this scenario, creating a co-solvent system is a highly effective strategy. A co-solvent is a mixture of two or more miscible solvents that, in combination, can offer better solubilizing power than either solvent alone.[4][5]

The Principle of Co-solvency:

Co-solvency works by modifying the overall polarity and hydrogen-bonding characteristics of the solvent system to better match the solute.[4] For tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, you can use a primary non-polar or moderately polar solvent and add a small percentage of a polar aprotic co-solvent.

Common Co-solvent Systems to Try:

  • Toluene with a small percentage of DMF or DMSO.

  • Dichloromethane with a small percentage of acetonitrile.

  • Ethyl acetate with a small percentage of ethanol or isopropanol.

Experimental Protocol: Developing a Co-solvent System

  • Initial Dissolution: Add your compound to the primary, less effective solvent.

  • Titration with Co-solvent: While stirring, slowly add the more effective solubilizing solvent (the co-solvent) dropwise.

  • Observe for Clarity: Continue adding the co-solvent until the solution becomes clear.

  • Quantify: Record the final ratio of the two solvents. This will be your optimal co-solvent system for that concentration of your compound.

It is important to ensure that the chosen co-solvent does not interfere with your downstream experimental steps.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the solubility of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate?

A1: For most solid organic compounds, solubility in organic solvents increases with temperature.[3][6] This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solid and to form new solute-solvent interactions. However, be aware that carbamates can be thermally labile under certain conditions, so excessive heating should be avoided. It is recommended to conduct preliminary stability tests at elevated temperatures if you plan to use heat to aid dissolution.

Q2: Can I use a base to deprotonate the phenolic hydroxyl group to increase solubility?

A2: While deprotonating the phenolic hydroxyl group with a base would form a phenoxide salt, which is significantly more polar and water-soluble, this approach is generally not recommended for improving solubility in organic solvents. The resulting salt will likely be less soluble in most common organic solvents, with the exception of highly polar protic solvents. This strategy is more applicable for extractions into an aqueous basic solution.

Q3: Does the purity of my tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate affect its solubility?

Q4: Are there any other advanced techniques to improve the solubility of this compound?

A4: For challenging cases, particularly in the context of drug formulation, more advanced techniques can be employed. These include:

  • Solid Dispersions: Dispersing the compound in a solid, inert carrier at the molecular level can enhance its dissolution rate and apparent solubility.

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the non-polar parts of the molecule, increasing its affinity for more polar solvents.[7]

  • Nanomilling: Reducing the particle size of the solid to the nanometer scale can increase the surface area available for dissolution, thereby increasing the dissolution rate.

These techniques typically require specialized equipment and formulation expertise.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Solubility_Workflow start Start: Solubility Issue Encountered initial_steps Initial Troubleshooting (Gentle Heat, Sonication, Extended Stirring) start->initial_steps is_dissolved1 Is the compound dissolved? initial_steps->is_dissolved1 select_solvent Rational Solvent Selection (Polar Aprotic, Ethers) is_dissolved1->select_solvent No success Success: Compound Solubilized is_dissolved1->success Yes solvent_screen Perform Solvent Screening Protocol select_solvent->solvent_screen is_suitable_solvent Is a suitable single solvent found? solvent_screen->is_suitable_solvent co_solvent Develop a Co-solvent System is_suitable_solvent->co_solvent No is_suitable_solvent->success Yes co_solvent_protocol Perform Co-solvent Protocol co_solvent->co_solvent_protocol is_dissolved2 Is the compound dissolved? co_solvent_protocol->is_dissolved2 advanced_techniques Consider Advanced Techniques (Solid Dispersion, Complexation) is_dissolved2->advanced_techniques No is_dissolved2->success Yes fail Consult with a specialist advanced_techniques->fail

Caption: A decision-making workflow for troubleshooting the solubility of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Summary of Key Recommendations

StrategyPrincipleBest ForConsiderations
Gentle Heating Increasing kinetic energy to overcome lattice energy.[6]Quickly increasing solubility in a known, compatible solvent.Compound stability at elevated temperatures.
Sonication Mechanical disruption of solid aggregates.Suspensions and stubborn solids.Can generate heat; monitor temperature.
Solvent Screening "Like dissolves like."[1]Finding a new primary solvent.Time-consuming but provides valuable data.
Co-solvency Modifying the overall solvent polarity.[4][5]When the primary solvent cannot be changed.The co-solvent must be compatible with the experiment.

By applying the principles and protocols outlined in this guide, you will be well-equipped to systematically and successfully address the solubility challenges associated with tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate in your research endeavors.

References

  • What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Effect of temperature on carbamate stability constants for amines - SINTEF. (n.d.). Retrieved from [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.). Retrieved from [Link]

Sources

Navigating Byproduct Formation in Coupling Reactions of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding byproduct formation during its coupling reactions. By understanding the underlying reaction mechanisms and common pitfalls, you can optimize your synthetic strategies and improve product purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the O-alkylation of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Issue 1: My reaction is producing a significant amount of an unknown byproduct with a similar polarity to my desired O-alkylated product, making purification difficult.

Possible Cause: You are likely observing C-alkylation of the phenol ring. The phenoxide ion generated under basic conditions is an ambident nucleophile, meaning it can react at either the oxygen or the electron-rich aromatic ring.

Explanation of Causality: The regioselectivity of phenoxide alkylation is highly dependent on the reaction conditions. While O-alkylation is generally favored, certain factors can promote competitive C-alkylation at the positions ortho to the hydroxyl group.

Troubleshooting Protocol:

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are known to favor O-alkylation. In contrast, protic solvents such as ethanol can lead to increased amounts of C-alkylation byproducts.

  • Counter-ion Effect: The nature of the cation associated with the phenoxide can influence the reaction outcome. Consider using a base with a larger, softer cation like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) instead of sodium or lithium bases. These larger cations can coordinate more effectively with the phenoxide oxygen, enhancing its nucleophilicity and promoting O-alkylation.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired O-alkylation pathway over C-alkylation.

Issue 2: My reaction is sluggish, and upon analysis, I see the formation of an alkene byproduct derived from my alkylating agent.

Possible Cause: A competing E2 elimination reaction is occurring, particularly if you are using a secondary or tertiary alkyl halide.

Explanation of Causality: The Williamson ether synthesis, a common method for this coupling, is an S(_N)2 reaction. However, the basic conditions required to deprotonate the phenol can also promote the E2 elimination of the alkyl halide, especially with sterically hindered electrophiles.

Troubleshooting Protocol:

  • Choice of Alkylating Agent: Whenever possible, use a primary alkyl halide, as they are less prone to elimination. If a secondary alkyl halide is necessary, be prepared for a mixture of substitution and elimination products. Tertiary alkyl halides are generally unsuitable for this reaction and will predominantly yield the alkene.

  • Base Strength and Steric Hindrance: Use the least sterically hindered base that is strong enough to deprotonate the phenol. While strong bases are needed, bulky bases like potassium tert-butoxide can favor elimination. Consider milder bases like potassium carbonate.

  • Temperature Management: Lower reaction temperatures generally favor the S(_N)2 pathway over E2 elimination. A typical temperature range for the Williamson ether synthesis is 50-100 °C.

Issue 3: I am attempting a Mitsunobu reaction for O-alkylation, but the reaction is messy, with multiple byproducts, and purification is a nightmare.

Possible Cause: The Mitsunobu reaction generates triphenylphosphine oxide and a reduced azodicarboxylate as stoichiometric byproducts, which can complicate purification. Additionally, side reactions can occur if the reaction is not properly controlled.

Explanation of Causality: The Mitsunobu reaction relies on the in-situ generation of a phosphonium intermediate from the alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This activates the hydroxyl group for nucleophilic attack. The driving force is the formation of the very stable P=O double bond in triphenylphosphine oxide.

Troubleshooting Protocol:

  • Reagent Purity and Stoichiometry: Ensure that all reagents, especially the azodicarboxylate, are pure. Use precise stoichiometry, as excess reagents will need to be removed during workup.

  • Removal of Byproducts:

    • Triphenylphosphine Oxide: This can often be removed by crystallization or by using a polymer-supported triphenylphosphine which can be filtered off.

    • Hydrazinedicarboxylate: This byproduct can sometimes be removed by an acidic wash during workup.

  • Alternative Reagents: Consider using modified Mitsunobu reagents designed for easier separation of byproducts.

II. Frequently Asked Questions (FAQs)

Q1: Is there a risk of N-alkylation at the carbamate nitrogen?

A1: While the nitrogen of the carbamate has a lone pair, its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group of the Boc protecting group. Under typical basic conditions for O-alkylation (e.g., using K₂CO₃ in DMF), O-alkylation is the overwhelmingly favored pathway. However, under more forcing conditions or with highly reactive alkylating agents, the possibility of N-alkylation cannot be entirely dismissed. It is always advisable to characterize the final product thoroughly to confirm the site of alkylation.

Q2: Can the Boc protecting group be cleaved under the reaction conditions for O-alkylation?

A2: The tert-butoxycarbonyl (Boc) group is generally stable under the basic and neutral conditions used for Williamson ether synthesis and Mitsunobu reactions. It is, however, labile to acidic conditions. Therefore, if your workup involves a strong acid wash, there is a risk of partial or complete deprotection. If deprotection occurs, the resulting free secondary amine can potentially be alkylated, leading to further byproducts.

Q3: I am trying to synthesize a diaryl ether using tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate and an aryl halide. The reaction is not working. Why?

A3: The Williamson ether synthesis is generally not suitable for the preparation of diaryl ethers. This is because aryl halides are resistant to nucleophilic aromatic substitution. For this transformation, consider alternative methods such as the Ullmann condensation (a copper-catalyzed reaction) or the Buchwald-Hartwig C-O coupling reaction (a palladium-catalyzed cross-coupling).

Q4: How can I confirm if I have O-alkylation or N-alkylation?

A4: Spectroscopic methods are essential for structure elucidation.

  • ¹H NMR: In the case of O-alkylation, you would expect to see a shift in the signals corresponding to the protons on the newly introduced alkyl group, and the disappearance of the phenolic -OH proton. For N-alkylation, you would observe shifts in the N-methyl signal and the protons of the new alkyl group.

  • ¹³C NMR: The chemical shift of the carbon attached to the oxygen or nitrogen will be significantly different depending on the site of alkylation.

  • 2D NMR techniques: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the protons of the introduced alkyl group and the carbons of the phenyl ring (for O-alkylation) or the carbamate group (for N-alkylation), providing definitive evidence of the connectivity.

III. Visualizing Reaction Pathways and Byproduct Formation

To better understand the competing reactions, the following diagrams illustrate the key pathways.

O_vs_C_Alkylation cluster_substrate tert-butyl N-(4-phenoxyphenyl)-N-methylcarbamate cluster_products Products Substrate tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate Phenoxide Phenoxide Substrate->Phenoxide + Base O_Alkylated Desired O-Alkylated Product C_Alkylated C-Alkylated Byproduct Phenoxide->O_Alkylated + R-X (O-attack) Phenoxide->C_Alkylated + R-X (C-attack)

Caption: Competing O- vs. C-alkylation pathways.

SN2_vs_E2 cluster_reactants Reactants cluster_products Products Phenoxide Phenoxide SN2_Product Ether (SN2 Product) Phenoxide->SN2_Product SN2 Attack E2_Product Alkene (E2 Byproduct) Phenoxide->E2_Product E2 Elimination Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2_Product Alkyl_Halide->E2_Product

Caption: SN2 (ether formation) vs. E2 (alkene byproduct) pathways.

IV. Quantitative Data Summary

ParameterCondition Favoring O-Alkylation (Desired)Condition Favoring Byproduct FormationByproduct Type
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)Protic (e.g., Ethanol, Water)C-Alkylation
Alkylating Agent Primary Alkyl HalideSecondary or Tertiary Alkyl HalideAlkene (E2)
Base Milder, less hindered (e.g., K₂CO₃, Cs₂CO₃)Strong, bulky (e.g., t-BuOK)Alkene (E2)
Temperature Lower TemperaturesHigher TemperaturesAlkene (E2)

V. Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
  • To a solution of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for O-Alkylation (Mitsunobu Reaction)
  • Dissolve tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes, keeping the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the desired product from triphenylphosphine oxide and the DIAD byproduct.

VI. References

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.

  • ResearchGate. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

Technical Support Center: Catalyst Selection for Reactions Involving Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for reactions with tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. My goal is to synthesize technical data with field-proven insights to help you navigate the common challenges encountered during your experiments.

Introduction: Understanding the Substrate

Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a versatile intermediate. Its reactivity is dominated by two key functional groups: the phenolic hydroxyl group and the N-Boc protected secondary amine. The phenolic hydroxyl is a potent nucleophile upon deprotonation, making it the primary site for reactions like O-alkylation and O-acylation. The carbamate, while generally stable, can participate in or be cleaved under specific catalytic conditions. Selecting the right catalyst is paramount to achieving high yield and selectivity, steering the reaction towards the desired product while avoiding common pitfalls like C-alkylation or unintended deprotection.

Part 1: O-Alkylation of the Phenolic Hydroxyl

O-alkylation is one of the most common transformations performed on this substrate. However, achieving high efficiency and selectivity can be challenging.

FAQ 1: I am observing low or no yield during O-alkylation with an alkyl halide. What are the likely causes and how can I troubleshoot this?

Low yield in phenol alkylation is a frequent issue, typically stemming from incomplete deprotonation of the phenolic hydroxyl, poor solubility, or an inappropriate choice of base and solvent.

Causality Behind Experimental Choices:

The pKa of a phenol is typically around 10. To achieve efficient alkylation, a base strong enough to quantitatively generate the phenoxide nucleophile is required. However, an overly strong base can lead to side reactions. The solvent system must not only dissolve the substrate but also facilitate the nucleophilic substitution, with polar aprotic solvents generally being preferred.

Troubleshooting Guide:

Potential Cause Explanation Recommended Action
Ineffective Base The base (e.g., K₂CO₃) is not strong enough to fully deprotonate the phenol in the chosen solvent, leading to a low concentration of the active phenoxide nucleophile.Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or, for more challenging cases, Sodium Hydride (NaH). Note that NaH is highly reactive and requires anhydrous conditions.
Poor Nucleophile Accessibility The generated phenoxide is tightly associated with its counter-ion (e.g., K⁺) or is not effectively solvated, reducing its nucleophilicity.Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB). The PTC's lipophilic cation (Bu₄N⁺) pairs with the phenoxide, shuttling it into the organic phase where it is more "naked" and reactive.[1][2]
Solvent Incompatibility Non-polar solvents (e.g., Toluene) may not sufficiently dissolve the phenoxide salt. Protic solvents (e.g., Ethanol) can solvate and deactivate the nucleophile through hydrogen bonding.Use polar aprotic solvents like DMF, DMSO, or Acetone. These solvents solvate the cation but not the anion, enhancing nucleophilicity.[3]
Side Reactions The alkylating agent may be unstable under the reaction conditions, or competitive N-alkylation of the carbamate might occur at high temperatures.Lower the reaction temperature. Confirm the stability of your alkylating agent under basic conditions.
FAQ 2: My primary product is the C-alkylated isomer. How can I improve selectivity for O-alkylation?

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). The ratio of O- to C-alkylation is highly dependent on the reaction conditions.[4]

Expert Insights on Selectivity:

  • Hard and Soft Acid-Base (HSAB) Theory: The oxygen atom of the phenoxide is a "hard" nucleophilic center, while the carbon atoms of the ring are "soft". "Hard" electrophiles (like dimethyl sulfate) tend to react at the hard oxygen center (O-alkylation). "Softer" electrophiles (like allyl bromide) have a higher propensity for C-alkylation.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) are known to favor O-alkylation. They effectively solvate the cation, leaving a highly reactive, less-encumbered phenoxide oxygen.[5]

  • Counter-ion: "Free" or loosely associated phenoxide ions favor O-alkylation. Using a phase transfer catalyst or large counter-ions like Cs⁺ helps to dissociate the ion pair, promoting reaction at the more electronegative oxygen atom.

Protocol for Maximizing O-Alkylation Selectivity:

  • Catalyst System: Employ a phase transfer catalyst. Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts are excellent choices.[1][2]

  • Base: Use a moderately strong base like K₂CO₃ or Cs₂CO₃.

  • Solvent: Choose a polar aprotic solvent such as DMF or acetonitrile.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often room temperature to 60 °C) to favor the kinetically controlled O-alkylation product.

Workflow for O-Alkylation Catalyst Selection

G start Start: O-Alkylation of Phenol check_yield Is reaction yield low (<70%)? start->check_yield check_selectivity Is C-alkylation the major product? check_yield->check_selectivity No ptc Implement Phase Transfer Catalyst (PTC) e.g., TBAB, (n-Bu)4N+HSO4- check_yield->ptc Yes solvent Switch to Polar Aprotic Solvent (DMF, Acetonitrile) check_selectivity->solvent Yes optimize Optimize Temperature and Stoichiometry check_selectivity->optimize No, High Yield & Selectivity base Use Stronger/More Soluble Base (e.g., Cs2CO3) ptc->base solvent->check_yield base->solvent

Caption: Decision workflow for troubleshooting O-alkylation reactions.

Part 2: O-Acylation of the Phenolic Hydroxyl

O-acylation is generally more straightforward than O-alkylation but requires the correct catalytic activation of the acylating agent.

FAQ 3: What are the standard catalysts for O-acylation, and what is the mechanism?

For the acylation of a phenol, which is less nucleophilic than an aliphatic alcohol, a catalyst is typically required to activate the electrophile (e.g., an acid chloride or anhydride).

Recommended Catalysts:

  • 4-Dimethylaminopyridine (DMAP): This is the most common and highly efficient catalyst for this transformation. It functions as a nucleophilic catalyst.

  • Trifluoromethanesulfonic Acid (TfOH): For less reactive acylating agents or substrates, a strong Brønsted acid like TfOH can be used to activate the acylating agent.[6]

Mechanism of DMAP Catalysis:

DMAP is more nucleophilic than the phenolic hydroxyl group. It first reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the starting anhydride. The phenoxide then attacks this activated intermediate, transferring the acetyl group and regenerating the DMAP catalyst.

Catalytic Cycle for DMAP-Mediated O-Acylation

G cluster_0 DMAP Catalytic Cycle dmap DMAP Catalyst activated_intermediate N-Acylpyridinium Intermediate (Highly Reactive) dmap->activated_intermediate + Ac₂O acyl_anhydride Acylating Agent (e.g., Ac₂O) acyl_anhydride->activated_intermediate product O-Acylated Product (Ar-OAc) activated_intermediate->product + Ar-O⁻ phenoxide Substrate (Ar-O⁻) phenoxide->product product->dmap - AcO⁻

Caption: Simplified catalytic cycle of DMAP in O-acylation.

Part 3: Advanced Topic: Cross-Coupling Reactions

While reactions at the phenolic oxygen are most common, the carbamate moiety opens the door to more advanced transformations, particularly with nickel catalysis.

FAQ 4: Can the carbamate group be used in cross-coupling reactions like the Buchwald-Hartwig amination?

Yes, but it requires a specific catalyst system. Aryl carbamates are generally robust and inert to standard Palladium-catalyzed cross-coupling conditions, which makes them useful as directing groups in ortho-lithiation chemistry. However, recent advances have shown that Nickel catalysts can activate the aryl C–O bond of the carbamate for C–N bond formation.[7]

Expert Insights on Ni-Catalyzed Amination:

This reaction is a powerful method for synthesizing complex aryl amines. The nickel catalyst, often in conjunction with a specialized ligand (e.g., an N-heterocyclic carbene, NHC), can undergo oxidative addition into the typically inert C(aryl)-O bond of the carbamate.[7][8] This is followed by coordination of the amine and reductive elimination to form the new C-N bond and regenerate the active Ni(0) catalyst.

Considerations for Catalyst Selection:

  • Pre-catalyst: A Ni(II) pre-catalyst like [Ni(IPr)(cin)Cl] or a combination of Ni(cod)₂ with an appropriate ligand is often used.

  • Ligand: Sterically hindered N-heterocyclic carbene (NHC) ligands or phosphine ligands are crucial for promoting the desired reactivity and stability of the catalytic species.

  • Base: A strong base, such as sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS), is typically required.

This methodology allows the carbamate group to function as a leaving group, providing a synthetic route that is orthogonal to traditional Pd-catalyzed methods that rely on aryl halides or triflates.[9][10][11]

References
  • Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. [Link]

  • Sci-Hub. (n.d.). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Request PDF. [Link]

  • PTC Organics, Inc. (n.d.). Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. [Link]

  • Mesganaw, T., et al. (2011). Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. Chemical Science. [Link]

  • Sivasanker, S., et al. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General. [Link]

  • MDPI. (2024). Catalysts Based on Iron Oxides for Wastewater Purification from Phenolic Compounds: Synthesis, Physicochemical Analysis, Determination of Catalytic Activity. Catalysts. [Link]

  • Wu, J., & Kozlowski, M. C. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis. [Link]

  • ACS Publications. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis. [Link]

  • PMC - PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

  • PMC - NIH. (2011). Nickel-Catalyzed Amination of Aryl Sulfamates. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (n.d.). One-Step Catalytic or Photocatalytic Oxidation of Benzene to Phenol: Possible Alternative Routes for Phenol Synthesis?. [Link]

  • Organic Chemistry Portal. (2004). Mild and selective deprotection of carbamates with Bu4NF. [Link]

  • PMC - NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate. [Link]

  • Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link]

  • Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]

  • MDPI. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Google Patents. (n.d.).
  • Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?. [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • PubChem - NIH. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate. [Link]

  • PubChem. (n.d.). tert-Butyl N-(4-hydroxybutyl)carbamate. [Link]

  • ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. [Link]

  • NSF Public Access Repository. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. [Link]

  • PubChem - NIH. (n.d.). tert-Butyl hydroxy(methyl)carbamate. [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[(2-hydroxyphenyl)methyl]-n-methylcarbamate (C13H19NO3). [Link]

  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

  • Organic Chemistry Portal. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. [Link]

  • ResearchGate. (2025). Ground-State Distortion in N‑Acyl-tert-butyl-carbamates (Boc) and N‑Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N−C Cross-Coupling. [Link]

  • Google Patents. (n.d.). CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid.
  • PMC - NIH. (n.d.). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis of an N-methylcarbamate by a catalytic antibody. [Link]

Sources

Validation & Comparative

A Comparative Guide to the HPLC Analysis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a key intermediate, and its purity directly impacts the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Understanding the Analyte: Physicochemical Properties of Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

A successful analytical method is built upon a thorough understanding of the analyte. Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate possesses a combination of a carbamate group and a phenolic hydroxyl group. This structure imparts a moderate polarity, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC)[1][2]. The phenolic chromophore allows for strong UV absorbance, a critical property for sensitive detection. The UV spectra of phenolic compounds typically show strong absorbance between 210-220 nm and another peak around 270-280 nm[3][4][5]. Potential impurities in the synthesis of carbamates can include unreacted starting materials or by-products from side reactions[6][7][8]. The thermal lability of many carbamates can make gas chromatography a challenging alternative[9][10][11].

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis for its robustness and versatility in separating complex mixtures[12]. For non-volatile and thermally unstable compounds, it is often the method of choice[13].

Principle of Separation: Reverse-Phase HPLC

In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar[2]. The separation of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate and its potential impurities is based on their differential partitioning between the stationary and mobile phases. More non-polar compounds will have a stronger affinity for the stationary phase and thus elute later.

Optimized HPLC Protocol

This protocol is designed to be a self-validating system, ensuring robustness and reproducibility.

Instrumentation:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The C18 stationary phase provides excellent hydrophobic retention for moderately polar compounds.

  • Detector: UV detection at 220 nm and 275 nm. The dual wavelength monitoring allows for the detection of a wider range of potential impurities and can help in peak purity assessment.

Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic Acid: (Optional, for mobile phase modification) LC-MS grade.

  • Reference Standard: A well-characterized standard of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

  • Sample: The test sample of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • (Optional) Add 0.1% formic acid to both mobile phases to improve peak shape and reproducibility.

  • Standard Preparation:

    • Accurately weigh about 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelengths: 220 nm and 275 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
      0 70 30
      15 30 70
      20 30 70
      22 70 30

      | 30 | 70 | 30 |

  • Data Analysis:

    • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Rationale for Method Development
  • C18 Column: The choice of a C18 stationary phase is based on the moderate polarity of the analyte, providing a good balance of retention and resolution.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for RP-HPLC, offering good solvating power and low UV cutoff.

  • Gradient Elution: A gradient is employed to ensure the elution of both more polar and less polar impurities within a reasonable analysis time, providing a comprehensive purity profile.

  • UV Detection: The phenolic moiety of the analyte allows for sensitive UV detection. Monitoring at two wavelengths enhances the probability of detecting all potential impurities, as different impurities may have different absorption maxima.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Autosampler Injection (10 µL) MobilePhase->Injection SamplePrep Sample/Standard Preparation SamplePrep->Injection Separation C18 Column Separation Injection->Separation 1.0 mL/min Detection DAD/UV Detection Separation->Detection Gradient Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: HPLC Purity Analysis Workflow.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a robust method, other techniques offer different advantages and disadvantages.

Alternative Method 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures (up to 15,000 psi)[14][15][16].

  • Principle: The fundamental principle of separation is the same as HPLC, but the smaller particles provide significantly higher efficiency and resolution[15].

  • Advantages over HPLC:

    • Faster Analysis: UPLC can significantly reduce analysis times, often from 15-20 minutes in HPLC to 3-10 minutes in UPLC[14][17][18].

    • Improved Resolution and Sensitivity: The higher efficiency leads to sharper and narrower peaks, which improves both the separation of closely eluting impurities and the signal-to-noise ratio, thereby increasing sensitivity[14][15][16][18].

    • Reduced Solvent Consumption: The shorter run times and lower flow rates result in a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option[14][16].

  • Disadvantages:

    • Higher Cost: UPLC systems have a higher initial acquisition and maintenance cost compared to HPLC systems[14].

    • Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization.

Alternative Method 2: Gas Chromatography (GC) - A Feasibility Discussion

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase.

  • Feasibility: For many carbamates, GC analysis is challenging due to their thermal lability[9][10][11]. At the high temperatures required for vaporization in a standard GC inlet, tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is likely to decompose, leading to inaccurate purity results. While specialized techniques like cold on-column injection can mitigate thermal degradation for some carbamates, HPLC remains the more direct and robust approach for this class of compounds[10][19].

Performance Comparison Data

The following table provides a comparative summary of the expected performance of HPLC and UPLC for the analysis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

ParameterHPLCUPLC
Analysis Time 20-30 minutes3-10 minutes[17][18]
Resolution GoodExcellent[15][16]
Limit of Detection (LOD) ~0.05%~0.01%
Limit of Quantitation (LOQ) ~0.15%~0.03%
Solvent Consumption HighLow[14][16]
System Backpressure 500 - 6,000 psi[16][17]Up to 15,000 psi[16][17]

Discussion and Recommendations

  • Method Selection: For routine quality control where high throughput is not the primary concern, the established and robust HPLC method is an excellent choice. It is reliable, and the instrumentation is widely available in most analytical laboratories. For high-throughput screening environments or when higher sensitivity for trace impurities is required, UPLC is the superior technique[16][18]. Its speed and efficiency can significantly increase laboratory productivity[14]. GC is generally not recommended for this analyte without significant method development to address the issue of thermal lability.

  • Potential Challenges and Troubleshooting:

    • Peak Tailing: The phenolic hydroxyl group can sometimes interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can suppress the ionization of the silanols and the phenol, improving peak shape.

    • Carryover: Due to the moderately hydrophobic nature of the compound, carryover in the autosampler may be observed. A robust needle wash protocol using a strong solvent like acetonitrile is recommended.

    • Analyte Stability: While generally stable, the stability of the analyte in the prepared solution should be confirmed, especially if samples are to be stored in the autosampler for extended periods.

Conclusion

The purity analysis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is critical for ensuring the quality of subsequent pharmaceutical products. A well-developed reverse-phase HPLC method provides a reliable and robust means for this assessment. While UPLC offers significant advantages in terms of speed, resolution, and sensitivity, the choice between HPLC and UPLC will depend on the specific needs of the laboratory, including sample throughput, required sensitivity, and available resources. A thorough understanding of the analyte's properties and the principles of chromatographic separation is paramount to developing and implementing a successful and self-validating purity analysis method.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • A Review on Comparative study of HPLC and UPLC. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Cai, Y., & Wylie, P. L. (n.d.). Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. Agilent Technologies. Retrieved from [Link]

  • WebofPharma. (2025, December 30). HPLC vs. UPLC. Retrieved from [Link]

  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.). ProQuest. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • PharmaGuru. (2025, October 28). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Retrieved from [Link]

  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. ACS Symposium Series. Retrieved from [Link]

  • Fast gas chromatography analysis of N-carbamates with cold on-column injection. (2003). Journal of chromatographic science, 41(8), 411-6. Retrieved from [Link]

  • Sánchez-Rojas, F., et al. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of separation science, 28(16), 2130-8. Retrieved from [Link]

  • Lawrence, J. F., & Leduc, R. (1978). High-Performance Liquid Chromatography of Carbamate Pesticides. Journal of Chromatographic Science, 16(8), 362-367. Retrieved from [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Agilent Technologies. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]

  • HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. (n.d.). ResearchGate. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2018). Food technology and biotechnology, 56(1), 110-117. Retrieved from [Link]

  • Croué, J. P., et al. (2003). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental science & technology, 37(17), 3894-901. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Bobinaitė, R., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(2), 209. Retrieved from [Link]

  • UV spectra (220-400 nm) of standard phenolic acids (S) and those... (n.d.). ResearchGate. Retrieved from [Link]

  • (a) The HPLC-UV chromatogram for determination phenolic compounds.... (n.d.). ResearchGate. Retrieved from [Link]

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  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. (2019, April 9). AKJournals. Retrieved from [Link]

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  • Chemsrc. (2025, August 25). tert-butyl N-[4-(3-hydroxypropyl)phenyl]carbamate. Retrieved from [Link]

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  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved from [Link]

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A Comparative Guide to GC-MS and Alternative Methods for Identifying Byproducts of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous identification and characterization of impurities and byproducts in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and its primary alternative, Liquid Chromatography-Mass Spectrometry (LC-MS), for the identification of byproducts in the synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. This carbamate derivative is a valuable building block in medicinal chemistry, and a thorough understanding of its impurity profile is critical for process optimization and regulatory compliance.

The Synthetic Landscape and Potential Byproducts

The synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate typically involves a two-step process: the N-methylation of 4-aminophenol to yield N-methyl-4-aminophenol, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). Each of these steps presents opportunities for the formation of byproducts.

Synthesis of N-methyl-4-aminophenol

Common methods for the N-methylation of 4-aminophenol include the use of dimethyl sulfate or other methylating agents.[1] Potential byproducts from this stage can include:

  • Unreacted 4-aminophenol: Incomplete methylation will result in the carryover of the starting material.

  • N,N-dimethyl-4-aminophenol: Over-methylation can lead to the formation of the corresponding tertiary amine.

  • O-methylated products: While N-methylation is generally favored, some O-methylation of the phenolic hydroxyl group can occur.

Boc Protection of N-methyl-4-aminophenol

The subsequent Boc protection of the secondary amine is generally a high-yielding reaction. However, potential byproducts can still arise:

  • Unreacted N-methyl-4-aminophenol: Incomplete reaction will leave residual starting material.

  • Di-Boc protected species: Although less common, over-protection can occur.

  • Urea derivatives: These can form, particularly if certain bases are used at elevated temperatures.[2]

  • Byproducts from the reduction of 4-nitrophenol: If the starting 4-aminophenol is synthesized by the reduction of 4-nitrophenol, byproducts such as 1,4-benzoquinone and hydroquinone could potentially be carried through.[3]

GC-MS for Byproduct Identification: Navigating Thermal Lability

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] However, its application to carbamates, including our target molecule, is challenging due to their inherent thermal lability.[5]

The Challenge: Thermal Degradation

Many carbamates are known to degrade in the hot GC inlet, leading to the formation of artifacts that are not present in the original sample. For tert-butyl carbamates, this degradation often proceeds via the elimination of isobutylene and carbon dioxide to yield the corresponding amine.[6]

The Solution: Derivatization

To overcome thermal lability, derivatization is a common strategy to convert the analyte into a more volatile and thermally stable compound. For phenolic compounds, silylation is a widely used technique.

Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation: A sample of the reaction mixture is dissolved in a suitable aprotic solvent (e.g., acetonitrile).

  • Derivatization: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the sample. The mixture is heated (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the phenolic hydroxyl group.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system.

ParameterCondition
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250°C
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium, constant flow of 1.2 mL/min
MS Ion Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z
Predicted Fragmentation Patterns (Post-Derivatization)

The following are predicted fragmentation patterns for the silylated parent compound and key potential byproducts based on established fragmentation rules for similar structures.[7][8]

1. Silylated tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate:

  • Molecular Ion (M+•): A peak at m/z 295 is expected.

  • Loss of tert-butyl radical (-57): A significant fragment at m/z 238.

  • Loss of isobutylene (-56): A fragment at m/z 239.

  • Loss of CO₂ (-44): A fragment at m/z 251.

  • Cleavage of the N-C(O) bond: Fragments corresponding to the Boc group and the silylated N-methyl-4-aminophenol moiety.

2. Silylated N-methyl-4-aminophenol (Unreacted Starting Material):

  • Molecular Ion (M+•): A strong peak at m/z 195.

  • Loss of a methyl group (-15): A fragment at m/z 180.

3. Silylated N,N-dimethyl-4-aminophenol (Over-methylation byproduct):

  • Molecular Ion (M+•): A strong peak at m/z 209.

  • Loss of a methyl group (-15): A fragment at m/z 194.

4. Silylated 4-aminophenol (Precursor Impurity):

  • Molecular Ion (M+•): A strong peak at m/z 181.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Reaction Mixture Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize Add BSTFA + TMCS, Heat at 70°C Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Derivatized Sample Separate Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Chromatogram Total Ion Chromatogram Detect->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra Identify Identify Byproducts via Fragmentation MassSpectra->Identify

Caption: Workflow for byproduct identification using GC-MS with derivatization.

The Superior Alternative: Liquid Chromatography-Mass Spectrometry (LC-MS)

Given the thermal instability of carbamates, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method for their analysis.[9][10] LC-MS avoids high temperatures during separation, thus minimizing the risk of on-instrument degradation and providing a more accurate representation of the sample's composition.

Why LC-MS Excels for Carbamates
  • No Thermal Degradation: The analysis is performed at or near ambient temperature, preserving the integrity of the analytes.[11]

  • High Sensitivity and Specificity: Modern LC-MS/MS systems offer exceptional sensitivity and specificity, allowing for the detection and identification of trace-level impurities.[5]

  • No Derivatization Required: This simplifies sample preparation and reduces the potential for introducing artifacts.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: The reaction mixture is diluted with a suitable solvent (e.g., a mixture of acetonitrile and water) and filtered.

  • LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system.

ParameterCondition
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
MS Ion Source Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM) for targeted byproducts and full scan for unknown identification
Data Interpretation with LC-MS/MS

LC-MS/MS provides two layers of identification: the retention time from the liquid chromatography separation and the mass-to-charge ratio (m/z) of the parent ion and its fragment ions. This high degree of specificity allows for confident identification of byproducts, even at low concentrations.

LC-MS_MS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Interpretation Sample_LC Reaction Mixture Dilute_LC Dilute with Acetonitrile/Water Sample_LC->Dilute_LC Filter_LC Filter Dilute_LC->Filter_LC Inject_LC Inject into LC Filter_LC->Inject_LC Prepared Sample Separate_LC Separation on C18 Column Inject_LC->Separate_LC Ionize_LC Electrospray Ionization (ESI) Separate_LC->Ionize_LC Detect_LC Tandem Mass Analyzer (e.g., QqQ or Q-TOF) Ionize_LC->Detect_LC Chromatogram_LC Extracted Ion Chromatogram Detect_LC->Chromatogram_LC MSMS_Spectra MS/MS Spectra Chromatogram_LC->MSMS_Spectra Identify_LC Confirm Byproducts (Retention Time + Fragmentation) MSMS_Spectra->Identify_LC

Caption: Workflow for byproduct identification using LC-MS/MS.

Comparative Analysis: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate byproducts depends on several factors. The following table provides a direct comparison of the two techniques for this specific application.

FeatureGC-MSLC-MS
Analyte Suitability Requires volatile and thermally stable compounds. Derivatization is necessary for the target analyte and its polar byproducts.Ideal for non-volatile and thermally labile compounds like carbamates.[11]
Sample Preparation More complex due to the required derivatization step, which can also introduce artifacts.Simpler sample preparation (dilute and shoot), reducing the risk of sample alteration.
Risk of Artifacts High risk of thermal degradation in the injector, potentially leading to misidentification of byproducts.[5]Minimal risk of artifact formation as the analysis is performed at low temperatures.
Sensitivity Can be highly sensitive, especially in selected ion monitoring (SIM) mode.Generally offers higher sensitivity for polar and high molecular weight compounds.[11]
Specificity Good specificity from mass spectral data.Excellent specificity from both retention time and MS/MS fragmentation patterns.[10]
Throughput Can be lower due to the additional sample preparation step.Higher throughput is often achievable due to simpler sample preparation.
Cost Instrumentation is generally less expensive.Instrumentation is typically more expensive.
Quantitative Performance

While GC-MS can provide accurate quantification for derivatized analytes, LC-MS/MS often demonstrates superior performance for carbamates in terms of linearity, precision, and accuracy, especially at low concentration levels.[5][10] Validation of LC-MS/MS methods for carbamate analysis has shown excellent linearity (R² > 0.99), recovery (typically 80-120%), and precision (RSD < 15%).[5]

Conclusion and Recommendation

For the comprehensive identification of byproducts in the synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, LC-MS/MS is the demonstrably superior technique. Its ability to analyze the thermally labile carbamate and its polar byproducts directly, without the need for derivatization, provides a more accurate and reliable impurity profile. The high sensitivity and specificity of LC-MS/MS are crucial for detecting and identifying trace-level byproducts, which is a critical aspect of pharmaceutical development and quality control.[4][12]

While GC-MS can be employed with a derivatization strategy, the inherent risks of thermal degradation and the more complex sample preparation make it a less ideal choice. The potential for misidentifying thermal artifacts as genuine byproducts can lead to misguided process optimization efforts. Therefore, for a self-validating and trustworthy analytical approach, LC-MS/MS should be the primary method for this application.

References

  • Wikipedia. (n.d.). Metol. Retrieved from [Link]

  • PubChem. (n.d.). n-Methyl-p-aminophenol. Retrieved from [Link]

  • PubMed. (2012). Validation and use of a fast sample preparation method and liquid chromatography-tandem mass spectrometry in analysis of ultra-trace levels of 98 organophosphorus pesticide and carbamate residues in a total diet study involving diversified food types. Retrieved from [Link]

  • Acta Scientiarum Polonorum Technologia Alimentaria. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Retrieved from [Link]

  • National Institutes of Health. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]

  • WUR eDepot. (n.d.). Validation of the determination of organophosphorus and carbamate pesticides in milk, liver and meat using LC-MS/MS. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]

  • Analusis. (1998). Gas chromatography in the chemical and pharmaceutical industries. Retrieved from [Link]

  • Patsnap. (2025). GC-MS Organic Chemistry: Enabling Analysis for New Drugs. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1961). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Retrieved from [Link]

  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

  • ResearchGate. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables [pdf]. Retrieved from [Link]

  • ResearchGate. (n.d.). Performance percentages of the techniques GC-MS=MS and LC-MS=MS for Carbamates. Retrieved from [Link]

  • ACS Publications. (1920). THE PREPARATION OF METOL (N-METHYL-p-AMIDOPHENOL SULFATE). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. Retrieved from [Link]

  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • PubMed. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • JoVE. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Retrieved from [Link]

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A Comparative Guide to Phenolic Protecting Groups: A Focus on Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is paramount to achieving target molecules with high fidelity and yield. Phenolic hydroxyl groups, ubiquitous in natural products and pharmaceutical agents, present a recurring challenge due to their inherent reactivity. Their acidic nature and nucleophilicity necessitate temporary masking to prevent unwanted side reactions during various synthetic transformations. This guide provides an in-depth comparison of several widely used phenolic protecting groups, with a special focus on the unique characteristics of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, offering a comprehensive resource for researchers and synthetic chemists.

The Critical Role of Phenolic Protection

The hydroxyl group of a phenol can interfere with a wide array of chemical reactions, including those involving strong bases, organometallics, and electrophilic reagents. A suitable protecting group must be introduced efficiently and selectively, remain stable under a variety of reaction conditions, and be cleaved cleanly and selectively under mild conditions that do not compromise the integrity of the rest of the molecule. The concept of "orthogonality," where one protecting group can be removed in the presence of others, is a cornerstone of modern synthetic strategy.[1][2]

This guide will compare the following key phenolic protecting groups:

  • Tert-butyl Carbamate (Boc)

  • Methoxymethyl (MOM) Ether

  • Benzyl (Bn) Ether

  • Silyl Ethers (e.g., TBS)

We will evaluate these groups based on their methods of installation, stability profiles under acidic, basic, reductive, and oxidative conditions, and the specific conditions required for their removal.

Tert-butyl Carbamate (Boc): A Unique Profile

While the tert-butoxycarbonyl (Boc) group is extensively used for the protection of amines, its application to phenols, as in tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, offers a distinct set of properties.[3]

Installation: The Boc group is typically introduced onto a phenol using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) and triethylamine (TEA).[4]

Stability and Deprotection: A key feature of the phenolic Boc group is its lability under both acidic and, notably, basic conditions. While stable to most nucleophiles and bases, it can be cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, which is a common feature of Boc-protected amines.[3][4] This cleavage proceeds through the formation of a stable tert-butyl cation.

However, a unique and synthetically valuable characteristic of phenolic Boc groups is their susceptibility to cleavage by weak bases. This base-lability, which is not observed with Boc-protected amines, allows for an additional dimension of orthogonality in complex syntheses. The electron-withdrawing nature of the phenyl ring enhances the electrophilicity of the carbamate carbonyl, making it susceptible to nucleophilic attack by bases.

This dual acid and base lability distinguishes the phenolic Boc group from many other common phenolic protecting groups and offers strategic advantages in synthetic planning.

Head-to-Head Comparison of Phenolic Protecting Groups

To provide a clear and objective comparison, the following table summarizes the key characteristics of the selected protecting groups.

Protecting GroupStructureInstallation ConditionsAcid StabilityBase StabilityReductive Stability (e.g., H₂/Pd)Oxidative Stability (e.g., DDQ)Deprotection Conditions
Tert-butyl Carbamate (Boc) O-C(=O)O-tBu(Boc)₂O, DMAP, TEALabileLabileStableStableStrong Acid (TFA, HCl); Weak Base (piperidine)
Methoxymethyl (MOM) Ether O-CH₂-OCH₃MOM-Cl, base (e.g., DIPEA)LabileStableStableStableAcid (e.g., HCl, TFA)[5]
Benzyl (Bn) Ether O-CH₂-PhBnBr, base (e.g., NaH, K₂CO₃)StableStableLabileLabile (with strong oxidants)H₂/Pd, dissolving metal reduction, strong acid[6][7]
Tert-butyldimethylsilyl (TBS) Ether O-Si(CH₃)₂(tBu)TBS-Cl, imidazoleLabileStableStableStableF⁻ (e.g., TBAF), acid (e.g., HF, CSA)[8]

Causality Behind Experimental Choices: A Deeper Dive

The choice of a protecting group is not arbitrary; it is a strategic decision based on the planned synthetic route.

  • Acid-Sensitive Substrates: For molecules containing other acid-labile groups, the use of a Benzyl (Bn) ether is often preferred due to its general stability towards acidic conditions.[9] Its removal via catalytic hydrogenation offers a mild and orthogonal deprotection strategy.[10]

  • Base-Sensitive Substrates: When subsequent reaction steps involve strong bases, a Methoxymethyl (MOM) or silyl ether (e.g., TBS) is a suitable choice, as they are stable to basic conditions.[5][8]

  • Orthogonal Deprotection Strategies: The ability to selectively deprotect one hydroxyl group in the presence of others is crucial in the synthesis of complex molecules like polyketides and carbohydrates.[11] For instance, a molecule bearing both a Bn ether and a TBS ether can be selectively deprotected at either position. The Bn group can be removed by hydrogenolysis, leaving the TBS group intact, while the TBS group can be cleaved with a fluoride source without affecting the Bn ether. The phenolic Boc group adds another layer of orthogonality, as it can be removed under mild basic conditions that would not affect a Bn or TBS ether.

Experimental Protocols: Protection and Deprotection of 4-Hydroxybenzaldehyde

To illustrate the practical application of these protecting groups, we provide detailed, step-by-step methodologies for the protection and deprotection of a model substrate, 4-hydroxybenzaldehyde.

Protection of 4-Hydroxybenzaldehyde

Protocol 1: Tert-butyl Carbamate (Boc) Protection

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (TEA, 1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Methoxymethyl (MOM) Ether Protection

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in DCM at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Add methoxymethyl chloride (MOM-Cl, 1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Benzyl (Bn) Ether Protection

  • To a suspension of 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add benzyl bromide (1.2 eq).

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the solid and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Tert-butyldimethylsilyl (TBS) Ether Protection

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) and imidazole (2.5 eq) in dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of Protected 4-Hydroxybenzaldehyde

Protocol 5: Tert-butyl Carbamate (Boc) Deprotection

  • Acidic Conditions:

    • Dissolve the Boc-protected 4-hydroxybenzaldehyde in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

    • Stir at room temperature for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA.

  • Basic Conditions:

    • Dissolve the Boc-protected 4-hydroxybenzaldehyde in a 20% solution of piperidine in DCM.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture and purify by flash column chromatography.

Protocol 6: Methoxymethyl (MOM) Ether Deprotection

  • Dissolve the MOM-protected 4-hydroxybenzaldehyde in a mixture of methanol and 6M HCl (e.g., 5:1).

  • Stir at room temperature for 1-2 hours.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography if necessary.

Protocol 7: Benzyl (Bn) Ether Deprotection

  • Dissolve the Bn-protected 4-hydroxybenzaldehyde in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under an atmosphere of hydrogen (H₂) gas (balloon pressure) for 2-4 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected product.

Protocol 8: Tert-butyldimethylsilyl (TBS) Ether Deprotection

  • Dissolve the TBS-protected 4-hydroxybenzaldehyde in tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).

  • Stir at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Visualizing the Orthogonality: A Decision-Making Workflow

The selection of an appropriate protecting group strategy is a critical step in synthetic design. The following diagram illustrates a simplified decision-making workflow for choosing a phenolic protecting group based on the anticipated reaction conditions.

G Phenolic Protecting Group Selection Workflow start Start: Need to protect a phenol downstream_chem Anticipated Downstream Chemistry? start->downstream_chem strong_base Strong Base? downstream_chem->strong_base acidic_conditions Acidic Conditions? strong_base->acidic_conditions No use_mom_tbs Use MOM or TBS strong_base->use_mom_tbs Yes reduction Reductive Conditions (H2/Pd)? acidic_conditions->reduction No use_bn Use Bn acidic_conditions->use_bn Yes oxidation Oxidative Conditions? reduction->oxidation No avoid_bn Avoid Bn reduction->avoid_bn Yes use_boc_tbs Consider Boc or TBS oxidation->use_boc_tbs Yes consider_orthogonality Consider Orthogonality for Deprotection oxidation->consider_orthogonality No use_mom_tbs->consider_orthogonality use_bn->consider_orthogonality avoid_bn->consider_orthogonality use_boc_tbs->consider_orthogonality

Caption: A simplified workflow for selecting a phenolic protecting group.

Conclusion: Strategic Selection for Synthetic Success

The choice of a phenolic protecting group is a nuanced decision that can significantly impact the efficiency and success of a synthetic campaign. While traditional protecting groups like MOM, Benzyl, and silyl ethers each offer distinct advantages in terms of stability and deprotection, the tert-butyl carbamate (Boc) group presents a unique and valuable addition to the synthetic chemist's toolbox. Its lability to both acidic and mild basic conditions provides an additional layer of orthogonality that can be exploited in the synthesis of complex molecules. By carefully considering the stability profiles and deprotection methods of each protecting group, researchers can design more elegant and efficient synthetic routes, ultimately accelerating the pace of drug discovery and development.

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. (2016). Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Alcohol Protecting Groups. (n.d.). Retrieved January 20, 2026, from [Link]

  • Protecting Groups. (n.d.). Retrieved January 20, 2026, from [Link]

  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (2019). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]

  • Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to Orthogonal Protection Strategies: tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate vs. Boc-Protected Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Selectivity in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern synthetic strategy, prized for its broad stability and facile, acid-labile removal.[][2] While its application in protecting amines is ubiquitous, its use in masking the hydroxyl functionality of phenols as a tert-butyl carbonate is also a valuable tool. This guide delves into a nuanced comparison of two distinct Boc-protection strategies for aminophenol scaffolds: the direct O-protection of the phenol to form a tert-butyl aryl carbonate, and the less common, yet strategically powerful, N-protection of a secondary aminophenol to yield compounds like tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate .

This comparison is not merely academic. The choice between protecting the phenolic oxygen versus the amino nitrogen dictates the entire synthetic pathway, influencing reactivity, stability, and opportunities for orthogonal transformations. For researchers and drug development professionals, understanding the subtle yet critical differences in the performance of these isomeric protecting group strategies is essential for designing efficient, high-yielding, and robust synthetic routes. This guide will provide a detailed analysis of the synthesis, stability, and strategic application of these two approaches, supported by experimental protocols and comparative data to inform your selection process.

The Dichotomy of Reactivity: N-Protection vs. O-Protection

The fundamental difference between an N-Boc carbamate and an O-Boc carbonate lies in the electronics and relative stability of the protected heteroatom. The nitrogen of an amine is generally more nucleophilic than the oxygen of a phenol. Consequently, in a molecule like N-methyl-4-aminophenol, which possesses both a secondary amine and a phenolic hydroxyl group, chemoselective protection is a key initial consideration.

Generally, the direct Boc protection of an aminophenol with di-tert-butyl dicarbonate ((Boc)₂O) under neutral or basic conditions will preferentially yield the N-Boc protected product due to the higher nucleophilicity of the amine.[3] This inherent reactivity provides a straightforward route to compounds like tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. Conversely, selective O-protection of the phenol in the presence of an unprotected amine is more challenging and may require pre-protection of the amine or specialized reaction conditions.

The stability of the resulting protected group is where the strategic considerations become more complex. Both N-Boc carbamates and O-Boc carbonates are generally stable to a wide range of nucleophilic and basic conditions.[3] However, their lability under acidic conditions, the hallmark of Boc group chemistry, can differ significantly, providing a basis for orthogonal deprotection strategies.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} caption: "Choice of Boc protection on N-methyl-4-aminophenol."

Comparative Stability and Deprotection Kinetics

The primary determinant for the strategic selection between N- and O-Boc protection lies in their differential stability, particularly under acidic and, in some cases, thermal or basic conditions.

Acidic Lability:

Both N-Boc carbamates and O-Boc carbonates are cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic or carbonic acid intermediate, which then readily decarboxylates.

A key strategic advantage emerges when considering substrates with multiple Boc groups. Studies on thermal deprotection have shown that aryl N-Boc groups can be cleaved selectively in the presence of alkyl N-Boc groups by controlling the reaction temperature.[4] This suggests a higher intrinsic lability for the N-Boc group on an aromatic system compared to its aliphatic counterpart. This principle can be extended to acid-catalyzed deprotection, where the N-Boc group of an aminophenol may be cleaved under milder acidic conditions than an O-Boc group on a different part of the molecule, or even an N-Boc group on an aliphatic amine.

Base Stability and Alternative Deprotection:

The N-Boc group is renowned for its stability under basic conditions, a property that allows for its use in concert with base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group in orthogonal synthesis.[3] O-Boc protected phenols, however, can exhibit some lability to strong basic conditions, although they are generally more stable than their ester counterparts.

The following table summarizes the expected relative stabilities of the two protecting group strategies:

Conditiontert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate (N-Protected)tert-Butyl Aryl Carbonate (O-Protected Phenol)Rationale & Causality
Strong Acid (e.g., TFA, 4M HCl) Highly LabileLabileBoth are designed for acid cleavage. The N-carbamate may be slightly more labile due to the nature of the N-aryl bond.
Mild Acid (e.g., aq. Phosphoric Acid) Potentially LabileGenerally StableOffers potential for selective deprotection of the N-Boc group in the presence of the O-Boc group.
Strong Base (e.g., NaOH, NaOMe) Generally StableCan be LabileThe carbonate is more susceptible to nucleophilic attack at the carbonyl carbon under strong basic conditions.
Catalytic Hydrogenation (H₂, Pd/C) StableStableThe Boc group is inert to these conditions, allowing for deprotection of other groups like benzyl ethers or Cbz groups.
Nucleophiles (e.g., Hydrazine) StableGenerally StableBoth are relatively robust to common nucleophiles.

Experimental Protocols

To provide a practical context for this comparison, detailed protocols for the synthesis and deprotection of both a representative O-Boc protected phenol and the N-Boc protected title compound are provided below.

Protocol 1: Synthesis of tert-Butyl (4-hydroxyphenyl)carbamate (O-Boc Analogue)

This protocol describes the N-protection of 4-aminophenol, which serves as an isomeric analogue to the O-protected variant for comparative purposes.

Reaction Scheme:

Materials:

  • 4-Aminophenol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Potassium carbonate (K₂CO₃)

  • Water

  • tert-Butyl methyl ether (MTBE)

Procedure:

  • To a suitable reaction vessel, add 4-aminophenol (1.0 eq) and potassium carbonate (1.0 eq).

  • Add water to the vessel and stir the mixture.

  • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in tert-butyl methyl ether to the reaction mixture.

  • Heat the mixture under reflux for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (4-hydroxyphenyl)carbamate as a white solid (typical yield: 97%).

Protocol 2: Synthesis of tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate

This protocol outlines the N-Boc protection of N-methyl-4-aminophenol.

Reaction Scheme:

Materials:

  • N-methyl-4-aminophenol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Methanol

  • Water

Procedure:

  • Dissolve N-methyl-4-aminophenol (1.0 eq) in a 10:10:7 mixture of water, methanol, and triethylamine.[5]

  • While stirring, slowly add di-tert-butyl dicarbonate (1.6 eq).

  • Heat the reaction mixture to 55°C and stir for 16 hours.

  • Allow the reaction to cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by extraction or column chromatography to yield tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Protocol 3: Comparative Deprotection Under Acidic Conditions

This protocol allows for a direct comparison of the lability of the N-Boc and O-Boc (represented by its N-protected isomer) groups under identical acidic conditions.

Materials:

  • tert-Butyl (4-hydroxyphenyl)carbamate (from Protocol 1)

  • tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate (from Protocol 2)

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Set up two separate reaction flasks, one for each substrate.

  • Dissolve each substrate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add 4M HCl in 1,4-dioxane (excess) to each flask at room temperature.

  • Stir the reactions and monitor their progress at regular intervals (e.g., every 15 minutes) by TLC or LC-MS.

  • Record the time required for complete consumption of the starting material in each case.

  • Upon completion, the product hydrochloride salt may precipitate and can be isolated by filtration after dilution with diethyl ether.[6]

Expected Outcome: It is anticipated that the deprotection of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate will proceed at a faster rate than that of tert-butyl (4-hydroxyphenyl)carbamate under these conditions, highlighting the greater acid lability of the N-aryl-N-methyl carbamate.

Strategic Application and Workflow

The choice between N- and O-Boc protection of an aminophenol scaffold is dictated by the overall synthetic strategy. The following decision-making workflow can guide this choice:

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} caption: "Decision workflow for Boc protection of aminophenols."

Scenario 1: Subsequent Reaction at the Phenolic Oxygen

If the synthetic route requires a transformation at the phenolic hydroxyl group, such as O-alkylation or O-acylation, then protection of the amine is necessary. In this case, the synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is the logical choice. The N-Boc group effectively deactivates the nucleophilicity of the amine, allowing for selective reaction at the phenol. The subsequent removal of the N-Boc group under acidic conditions will then unmask the amine for further functionalization.

Scenario 2: Subsequent Reaction at the Amino Nitrogen

Conversely, if the desired transformation is at the amino nitrogen, protection of the phenol as a tert-butyl carbonate is the preferred strategy. This allows for reactions such as N-alkylation or amide bond formation to occur selectively at the amine.

Scenario 3: Orthogonal Deprotection

In a complex molecule with multiple Boc-protected functional groups, the differential lability of the N-aryl-N-methyl carbamate can be exploited. If a more acid-sensitive Boc group is required for selective deprotection in the presence of other Boc-protected amines or alcohols, then tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate would be a strategic choice.

Conclusion

The selection of a protecting group strategy for aminophenols is a critical decision in synthetic design. While both N-Boc and O-Boc protection render the respective functional groups inert to a range of reaction conditions, their synthesis and deprotection characteristics offer distinct strategic advantages.

tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate is readily synthesized due to the inherent nucleophilicity of the amine and serves as an excellent choice when subsequent reactions are intended for the phenolic hydroxyl group. Furthermore, its heightened sensitivity to acidic cleavage compared to other Boc-protected functionalities presents an opportunity for selective, orthogonal deprotection in complex molecular architectures.

In contrast, the formation of a tert-butyl aryl carbonate is the preferred route when the amino group is the site for subsequent transformations.

Ultimately, the optimal choice is context-dependent, guided by the specific transformations planned in the synthetic sequence. By understanding the causal relationships between structure, stability, and reactivity detailed in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Kamenecka, T. M., & Ley, S. V. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Organic & Process Research & Development.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Jammal, W. R. (2022). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 27(15), 4933.
  • Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J. Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047.
  • The Royal Society of Chemistry. (2021). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 11, 3456-3460.

Sources

"efficacy comparison of drug analogues synthesized from tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Efficacy Analysis of Carbamate Analogues as Potential Therapeutic Agents

This guide provides a comprehensive analysis of the synthesis and comparative efficacy of a series of drug analogues derived from a substituted phenylcarbamate scaffold. While the initial focus was on analogues of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, a thorough review of the current scientific literature did not yield studies detailing the synthesis and comparative biological evaluation of a series of analogues from this specific parent compound. However, a closely related series of compounds, tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives, has been synthesized and evaluated for antimicrobial activity[1]. This guide will therefore focus on this series as a case study to illustrate the principles of analogue synthesis, efficacy comparison, and structure-activity relationship (SAR) analysis, providing valuable insights for researchers in drug discovery and development.

The core of this investigation revolves around the chemical modification of a parent carbamate structure to explore how these changes influence biological activity. The rationale behind synthesizing analogues is to optimize the therapeutic properties of a lead compound, such as enhancing its potency, improving its selectivity, and reducing its toxicity.

Rationale for Analogue Synthesis: The Carbamate Scaffold

The carbamate functional group is a key structural motif in numerous therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding with biological targets[2]. It is a prominent feature in drugs like rivastigmine, a cholinesterase inhibitor used in the treatment of Alzheimer's disease[2]. The synthesis of analogues based on a carbamate scaffold allows for the systematic exploration of the chemical space around a lead compound to identify derivatives with improved pharmacological profiles.

In the case of the tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives, the synthetic strategy involves the modification of the phenyl ring with various carboxamido groups. This approach aims to investigate how different substituents at these positions affect the antimicrobial properties of the compounds.

Synthesis of Carbamate Analogues

The synthesis of the target carbamate analogues begins with the preparation of a key intermediate, tert-butyl 2-amino 4-bromo phenylcarbamate. This intermediate serves as the foundation for introducing diverse functionalities. The general synthetic route is outlined below:

Experimental Protocol: Synthesis of tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives[1]
  • Protection of the Amino Group: The synthesis starts with 2-nitro,4-bromo benzenamine. The amino group is protected using a tertiary butoxy carbonic anhydride (Boc anhydride) in a nucleophilic addition reaction.

  • Reduction of the Nitro Group: The nitro group of the resulting compound is then reduced to an amino group.

  • Amide Coupling: The key diversification step involves the coupling of the newly formed amino group with a variety of carboxylic acids. This is achieved using a dehydration reaction in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This step generates the final tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives.

This synthetic approach is highly versatile, allowing for the introduction of a wide range of substituents on the phenyl ring, thereby enabling a thorough investigation of the structure-activity relationship.

Comparative Efficacy of Synthesized Analogues

The antimicrobial efficacy of the synthesized carbamate analogues was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains. The results of these assays provide a clear comparison of the performance of each analogue.

Antimicrobial Activity

The antimicrobial activity of the synthesized compounds was determined using standard protocols. The key findings are summarized in the table below:

Compound IDR Group (Substituent)Antibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (% Inhibition)
6b 4-chlorophenylHighHigh
6c 2,4-dichlorophenylHighHigh
6e 4-nitrophenylHighHigh
6g 2-hydroxyphenylModerateModerate
6h 4-methoxyphenylModerateLow
Ciprofloxacin(Standard Antibiotic)HighN/A
Nystatin(Standard Antifungal)N/AHigh

Note: This table is a representation of the data presented in the source material and is intended for comparative purposes.

The results indicate that compounds 6b , 6c , and 6e exhibited the most potent antimicrobial activity, with efficacy comparable to the standard drugs ciprofloxacin and nystatin[1]. This suggests that the presence of electron-withdrawing groups, such as chloro and nitro substituents, on the phenyl ring enhances the antimicrobial properties of these carbamate analogues.

Structure-Activity Relationship (SAR) Analysis

The comparative efficacy data allows for the elucidation of the structure-activity relationship of these carbamate derivatives. The SAR analysis provides insights into the chemical features that are crucial for their biological activity.

  • Influence of Electron-Withdrawing Groups: The superior activity of compounds with chloro and nitro substituents (6b , 6c , and 6e ) suggests that electron-withdrawing groups on the phenyl ring are beneficial for antimicrobial activity[1]. These groups can enhance the interaction of the molecule with its biological target.

  • Impact of Substituent Position: The position of the substituent on the phenyl ring also plays a role in determining the activity of the analogues.

  • Role of the Carbamate Group: The carbamate moiety is a critical pharmacophore, likely involved in key interactions with the microbial target.

Mechanistic Insights: Cholinesterase Inhibition and Alzheimer's Disease

While the primary data for this guide focuses on antimicrobial activity, the carbamate scaffold is of significant interest in the context of neurodegenerative diseases like Alzheimer's. In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine, leading to cognitive impairment. One of the primary therapeutic strategies is to inhibit the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[3].

Carbamate-based drugs, such as rivastigmine, act as pseudo-irreversible inhibitors of these enzymes. They carbamoylate a serine residue in the active site of the enzyme, rendering it inactive for a prolonged period. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinergic Signaling Pathway in Alzheimer's Disease

The diagram below illustrates the cholinergic signaling pathway and the role of cholinesterase inhibitors in the context of Alzheimer's disease.

Cholinergic_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding PreSynaptic Presynaptic Neuron PreSynaptic->ACh Release PostSynaptic Postsynaptic Neuron Signal Signal Transduction PostSynaptic->Signal Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Receptor->PostSynaptic Activation Analogues Carbamate Analogues (ChE Inhibitors) Analogues->AChE Inhibition

Sources

A Spectroscopic Comparison Guide to Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

This guide provides a detailed spectroscopic analysis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, a key intermediate in organic synthesis and pharmaceutical development. By examining its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data alongside those of its structural analogs, we aim to establish clear structure-spectra correlations. These insights are crucial for reaction monitoring, quality control, and the rational design of new molecular entities.

Foundational Compound Structure and Rationale for Comparison

Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate serves as our reference compound. Its structure combines a Boc-protected amine, a methyl group, and a phenol, making it a versatile building block. The electronic environment of the aromatic ring and the steric hindrance around the carbamate group are key determinants of its reactivity and spectroscopic properties. By introducing substituents onto the phenyl ring, we can systematically modulate these properties and observe the corresponding shifts in spectral data.

Diagram: Core Molecular Structure

Caption: General structure of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this class of compounds, ¹H and ¹³C NMR are indispensable for confirming the integrity of the carbamate group, the substitution pattern of the aromatic ring, and the presence of the N-methyl and tert-butyl groups.

The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is often used for its excellent solubilizing power for moderately polar organic compounds. However, the acidic phenolic proton may undergo rapid exchange, leading to peak broadening. For better resolution of the -OH signal, a less acidic solvent like acetone-d₆ or DMSO-d₆ can be employed. The addition of a drop of D₂O will cause the -OH signal to disappear, confirming its assignment.

The ¹H NMR spectrum of the parent compound shows distinct signals for each proton environment. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring systematically alters the chemical shifts of the aromatic protons.

CompoundAr-H (ortho to OH)Ar-H (meta to OH)N-CH₃O-C(CH₃)₃OH
Parent Compound ~6.8 ppm (d)~7.1 ppm (d)~3.2 ppm (s)~1.5 ppm (s)~5.0 ppm (br s)
Derivative A (3-methoxy) ~6.7 ppm (d)~6.9-7.0 ppm (m)~3.2 ppm (s)~1.5 ppm (s)~4.9 ppm (br s)
Derivative B (3-nitro) ~7.0 ppm (d)~7.9 ppm (dd), ~8.1 ppm (d)~3.3 ppm (s)~1.5 ppm (s)~5.5 ppm (br s)
  • Analysis: The N-methyl and tert-butyl protons appear as sharp singlets, as expected. The aromatic protons typically present as two doublets in the parent compound due to the para-substitution. The introduction of an EDG like a methoxy group (Derivative A) shields the aromatic protons, causing an upfield shift (lower ppm). Conversely, a strong EWG like a nitro group (Derivative B) deshields the protons, resulting in a significant downfield shift (higher ppm).

¹³C NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, making this technique ideal for confirming substitution patterns and the integrity of the carbamate functional group.

CompoundC=O (carbamate)C-O (phenol)C-NAromatic CarbonsO-C(CH₃)₃N-CH₃
Parent Compound ~155 ppm~150 ppm~140 ppm~115-125 ppm~80 ppm (C), ~28 ppm (CH₃)~35 ppm
Derivative A (3-methoxy) ~155 ppm~151 ppm~141 ppm~105-120 ppm~80 ppm (C), ~28 ppm (CH₃)~35 ppm
Derivative B (3-nitro) ~154 ppm~155 ppm~148 ppm~118-145 ppm~81 ppm (C), ~28 ppm (CH₃)~36 ppm
  • Analysis: The carbamate carbonyl (C=O) is a key diagnostic peak, appearing downfield around 155 ppm. The quaternary carbon of the tert-butyl group is found around 80 ppm, while its methyl carbons are upfield at approximately 28 ppm. Similar to the ¹H NMR, EWGs shift aromatic carbon signals downfield, with the carbon directly attached to the nitro group showing the largest shift.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying key functional groups.

Samples are typically analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). This minimizes interference from solvents. The key regions of interest are the O-H stretch, the C-H stretches, the C=O stretch of the carbamate, and the C-O and C-N stretches.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)N-O Stretch (NO₂) (cm⁻¹)
Parent Compound 3200-3500 (broad)~1690 (strong, sharp)~1230N/A
Derivative A (3-methoxy) 3200-3500 (broad)~1688 (strong, sharp)~1225N/A
Derivative B (3-nitro) 3200-3500 (broad)~1705 (strong, sharp)~1240~1530, ~1350 (strong)
  • Analysis: The broad O-H stretch is characteristic of a phenolic hydroxyl group involved in hydrogen bonding. The most prominent feature is the intense C=O stretch of the carbamate group around 1690-1705 cm⁻¹. The position of this band is sensitive to electronic effects; EWGs like the nitro group in Derivative B cause a shift to higher wavenumbers (blue shift) due to the inductive effect strengthening the C=O bond. The symmetric and asymmetric stretches of the nitro group are also clearly visible for Derivative B.

Mass Spectrometry (MS) Analysis

MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and elucidation of structural features.

Electrospray ionization (ESI) is a soft ionization technique well-suited for these moderately polar compounds, as it typically yields a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. For fragmentation analysis (MS/MS), collision-induced dissociation (CID) is employed to break the molecule apart at its weakest bonds.

CompoundMolecular Ion ([M+H]⁺)Key Fragment 1 (Loss of Boc)Key Fragment 2 (Loss of isobutylene)
Parent Compound (MW: 223.27)m/z 224m/z 124m/z 168
Derivative A (3-methoxy) (MW: 253.30)m/z 254m/z 154m/z 198
Derivative B (3-nitro) (MW: 268.27)m/z 269m/z 169m/z 213
  • Analysis: The most characteristic fragmentation pathway for Boc-protected amines is the loss of the tert-butoxycarbonyl (Boc) group or, more commonly, the loss of isobutylene (56 Da) to give a carbamic acid intermediate that readily decarboxylates. The fragment corresponding to the loss of isobutylene ([M-56]) is often a major peak in the spectrum. The presence of the correct molecular ion peak and these predictable fragment ions provides strong evidence for the compound's identity.

Experimental Workflow: A Self-Validating Protocol

This protocol outlines the steps for a comprehensive spectroscopic analysis of a novel tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate derivative.

Diagram: Spectroscopic Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_validation Structure Validation prep_start Synthesized Compound prep_purity Check Purity (TLC/LC-MS) prep_start->prep_purity prep_sample Prepare Samples for NMR, IR, MS prep_purity->prep_sample acq_nmr Acquire ¹H, ¹³C, DEPT NMR prep_sample->acq_nmr acq_ir Acquire IR Spectrum prep_sample->acq_ir acq_ms Acquire High-Resolution MS prep_sample->acq_ms an_nmr Assign NMR Peaks (Chemical Shift, Integration, Multiplicity) acq_nmr->an_nmr an_ir Identify Key Functional Group Vibrations (C=O, O-H, C-N) acq_ir->an_ir an_ms Confirm Molecular Weight & Analyze Fragmentation acq_ms->an_ms val_integrate Integrate All Spectroscopic Data an_nmr->val_integrate an_ir->val_integrate an_ms->val_integrate val_compare Compare with Expected Structure & Reference Compounds val_integrate->val_compare val_confirm Confirm/Elucidate Structure val_compare->val_confirm

Caption: A systematic workflow for the spectroscopic characterization of carbamate derivatives.

Step-by-Step Protocol:

  • Sample Preparation & Purity Check:

    • Ensure the compound is pure via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of impurities will complicate spectral analysis. This initial check is a self-validating step; if multiple spots or peaks are observed, purification (e.g., column chromatography) is required before proceeding.

    • For NMR, dissolve ~5-10 mg of the pure compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • For IR, prepare a KBr pellet or cast a thin film from a volatile solvent onto a salt plate.

    • For MS, prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Validation: Check that the integration of the peaks corresponds to the expected proton ratios (e.g., the ratio of the tert-butyl singlet to the N-methyl singlet should be 9:3). An incorrect ratio indicates impurities or structural misassignment.

  • ¹³C and DEPT NMR Acquisition:

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum.

    • Validation: The DEPT-135 experiment validates the ¹³C assignments. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons (like the C=O and the central carbon of the tert-butyl group) will be absent, confirming their assignment in the primary ¹³C spectrum.

  • IR Spectroscopy Acquisition:

    • Acquire the IR spectrum from 4000 to 400 cm⁻¹.

    • Validation: The presence of a strong, sharp peak in the 1680-1710 cm⁻¹ region is a critical validation point for the presence of the carbamate carbonyl group. Its absence would indicate a failed reaction or decomposition.

  • High-Resolution Mass Spectrometry (HRMS) Acquisition:

    • Acquire an ESI-HRMS spectrum.

    • Validation: The measured mass of the molecular ion should match the calculated theoretical mass to within 5 ppm. This provides unambiguous confirmation of the elemental composition. For example, for the parent compound C₁₂H₁₇NO₃, the calculated exact mass is 223.1208. An observed mass of 223.1210 would be well within the acceptable range.

  • Data Integration and Structure Confirmation:

    • Synthesize all data. The NMR confirms the carbon-hydrogen framework, the IR confirms key functional groups, and the HRMS confirms the elemental formula. The data are cross-validating; the structure proposed from NMR must be consistent with the functional groups seen in the IR and the molecular formula from HRMS.

Conclusion

The spectroscopic analysis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate and its derivatives reveals a highly predictable set of structure-spectra correlations. NMR spectroscopy is exceptionally sensitive to the electronic effects of substituents on the aromatic ring, while IR spectroscopy provides a rapid and reliable method for confirming the integrity of the carbamate functional group. Mass spectrometry offers definitive proof of molecular weight and elemental composition. By employing the multi-technique, self-validating workflow described, researchers can confidently characterize these valuable synthetic intermediates, ensuring the quality and reliability of their downstream applications in drug discovery and materials science.

References

  • ChemSrc. tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate CAS 140133-14-8. [Link]

  • LookChem. tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. [Link]

  • Chemikalien.de. tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. [Link]

A Comparative Guide to Solvent Effects on the Reactivity of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the strategic use of protecting groups is paramount. Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, a key building block, offers a versatile scaffold featuring a Boc-protected amine and a reactive phenolic hydroxyl group. The efficiency of reactions involving this intermediate is critically dependent on the choice of solvent, a factor that can dictate reaction rates, yields, and even the regioselectivity of the outcome. This guide provides an in-depth analysis of how different solvents influence the performance of this compound, with a focus on the ubiquitous O-alkylation reaction, a cornerstone of ether synthesis.

Theoretical Framework: The Decisive Role of the Solvent in Nucleophilic Substitution

The phenolic hydroxyl group of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is the primary site of reactivity for O-alkylation. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide.[1] The solvent's role in this process is not passive; it actively influences the stability and reactivity of the nucleophile.

Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (proticity):

  • Polar Protic Solvents: (e.g., water, ethanol, methanol). These solvents possess O-H or N-H bonds and can form strong hydrogen bonds with anionic nucleophiles (like the phenoxide). This "solvation cage" stabilizes and shields the nucleophile, thereby decreasing its reactivity and slowing down SN2 reactions.[2][3]

  • Polar Aprotic Solvents: (e.g., DMF, DMSO, acetone, acetonitrile). These solvents are polar but lack O-H or N-H bonds. They solvate cations effectively but leave the anionic nucleophile relatively "naked" and highly reactive.[2] This lack of stabilization for the nucleophile dramatically accelerates the rate of SN2 reactions.[3][4]

  • Non-Polar Solvents: (e.g., toluene, hexane). These solvents do not effectively dissolve charged species, often leading to poor reaction rates for SN2 reactions involving ionic nucleophiles.

For the O-alkylation of our title compound, the SN2 mechanism is favored. Therefore, the choice of solvent is a critical parameter for achieving high yields and reaction rates.[3]

Experimental Workflow: A Model for O-Alkylation

To objectively compare solvent performance, a standardized experimental protocol is essential. The following workflow outlines a representative O-alkylation of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate with an alkyl halide (e.g., benzyl bromide).

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Analysis A 1. Dissolve tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate and K2CO3 in selected solvent (e.g., DMF, Acetone, EtOH). B 2. Add Benzyl Bromide dropwise at room temperature. A->B C 3. Heat reaction mixture to 60°C and monitor by TLC. B->C D 4. Cool, filter solids, and concentrate the filtrate. C->D E 5. Partition between water and an organic solvent (e.g., Ethyl Acetate). D->E F 6. Wash organic layer, dry over Na2SO4, and concentrate. E->F G 7. Purify via column chromatography. F->G H 8. Characterize and determine yield & purity (NMR, HPLC, MS). G->H

Caption: Standard workflow for comparative O-alkylation experiments.

Comparative Performance Analysis

The selection of solvent widely controls the products obtained in the alkylation of phenolates.[5] While specific comparative data for tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is sparse, we can extrapolate performance from established principles of SN2 reactions and data from analogous aminophenol alkylations.[6][7]

Solvent TypeSolvent ExampleExpected YieldReaction RateKey Considerations
Polar Aprotic DMF, DMSOExcellentVery FastHighly effective for SN2 reactions as they leave the nucleophile "naked" and reactive.[2][5] Often the preferred choice for O-alkylation.[1]
Polar Aprotic AcetoneGood to ExcellentFastA common and effective solvent for SN2 reactions, promoting high reactivity.[3][4] Often used in reflux conditions for phenol alkylations.[6]
Polar Protic Ethanol, MethanolPoor to ModerateSlowStrong hydrogen bonding solvates and stabilizes the phenoxide, hindering its nucleophilicity and slowing the reaction.[2][3]
Non-Polar ToluenePoorVery SlowLow solubility of the phenoxide salt limits the reaction rate significantly.
Mechanistic Insights & Discussion

The dramatic difference in performance is rooted in the solvent's interaction with the phenoxide nucleophile at a molecular level.

Caption: Solvent effects on phenoxide nucleophile reactivity.

  • In Polar Aprotic Solvents (DMF, Acetone): These solvents excel at dissolving ionic species but do not form strong hydrogen bonds with the phenoxide anion.[3] This leaves the nucleophile highly active and readily available to attack the alkyl halide, leading to significantly faster reaction rates and higher yields.[4] DMF and DMSO are particularly effective at promoting SN2 reactions.[2][5]

  • In Polar Protic Solvents (Ethanol): The acidic proton of the solvent forms a strong hydrogen-bonding network around the phenoxide anion.[2] This "solvation shell" must be disrupted for the reaction to occur, which requires a significant amount of energy.[4] Consequently, the nucleophilicity of the phenoxide is dampened, and the reaction proceeds much more slowly.[3] Furthermore, protic solvents can promote C-alkylation as a side reaction by shielding the oxygen atom.[5]

Alternative Reagents and Methodologies

While the title compound is a robust intermediate, alternative strategies and reagents exist for achieving similar synthetic transformations.

  • Alternative Protecting Groups: For the amino functionality, groups like Benzyl (Bn) or Carboxybenzyl (Cbz) can be used. The choice depends on the desired orthogonality and deprotection conditions.

  • Alternative Alkylation Conditions:

    • Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., toluene/water), a phase-transfer catalyst can shuttle the phenoxide from the aqueous phase to the organic phase, facilitating the reaction with the alkyl halide.

    • Solvent-Free Conditions: Some methods utilize solid-supported bases like potassium carbonate with an organic base catalyst, proceeding by simply grinding the reactants at room temperature, offering a greener alternative.[8]

Conclusion and Recommendations

For researchers and drug development professionals utilizing tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, the choice of solvent is a critical optimization parameter, particularly for SN2 reactions like O-alkylation.

Recommendation: For maximizing yield and reaction rate in the O-alkylation of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, polar aprotic solvents such as DMF, DMSO, or acetone are strongly recommended. [2][5] These solvents enhance the nucleophilicity of the intermediate phenoxide, directly leading to more efficient and rapid product formation. The use of polar protic solvents should generally be avoided unless C-alkylation is a desired outcome or specific solubility constraints exist.

By understanding the underlying principles of solvent-nucleophile interactions, scientists can make informed decisions to streamline synthesis, improve efficiency, and accelerate the development of novel chemical entities.

References

  • OpenOChem Learn. SN2 Effect of Solvent. [Online]. Available: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Online]. Available: [Link]

  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Online]. Available: [Link]

  • Kim, D. W., et al. (2009). A Mechanistic Study of SN2 Reaction in a Diol Solvent. The Journal of Physical Chemistry A. [Online]. Available: [Link]

  • ResearchGate. (2021). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Online]. Available: [Link]

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Online]. Available: [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Online]. Available: [Link]

  • National Center for Biotechnology Information. tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. [Online]. Available: [Link]

  • Royal Society of Chemistry. (2012). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Online]. Available: [Link]

  • The Royal Society of Chemistry. (2016). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Online]. Available: [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. [Online]. Available: [Link]

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"comparative study of deprotection efficiency for tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Deprotection of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its widespread use stems from its remarkable stability across a broad spectrum of reaction conditions, including strong bases and nucleophiles, coupled with its clean and predictable removal under acidic conditions.[1][3] This guide provides an in-depth comparative analysis of common deprotection methodologies for a specific, functionally rich substrate: tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. This molecule, containing a secondary N-methyl amine and a phenolic hydroxyl group, presents a realistic scenario encountered in pharmaceutical and materials science research.

Our objective is to move beyond mere protocols and delve into the causality behind experimental choices. We will explore three distinct deprotection strategies—two acid-catalyzed and one thermal—providing detailed, self-validating protocols and the quantitative data necessary for researchers to make informed decisions tailored to their synthetic goals.

Mechanistic Underpinnings of Acid-Catalyzed Boc Deprotection

Understanding the reaction mechanism is critical to mastering its application and troubleshooting unforeseen challenges. The acid-catalyzed cleavage of a Boc group is a consistent and well-documented process.[1][4][5]

The reaction proceeds via a three-step sequence:

  • Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][4]

  • Fragmentation: This initial protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage. This fragmentation step generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][4][6]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing the free amine and gaseous carbon dioxide (CO₂).[1][4] The liberated amine is then protonated by the excess acid in the medium, typically yielding an amine salt as the final product.[5]

The tert-butyl cation generated can be subsequently quenched by a nucleophilic species, deprotonate to form isobutylene gas, or in some cases, polymerize.[4][6] It is crucial to perform these reactions in a well-ventilated fume hood or in a system that is not completely sealed to allow for the safe release of gaseous byproducts.[2][4]

Acid-Catalyzed Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation & Final Product A R₂N-Boc B Protonated Intermediate A->B H_plus H⁺ C Carbamic Acid B->C D t-Bu⁺ Cation B->D E Free Amine (R₂NH) C->E F CO₂ C->F G Amine Salt (R₂NH₂⁺) E->G + H⁺

Caption: Mechanism of Acidic Boc Deprotection.

Experimental Protocols & Comparative Analysis

To provide a clear comparison, we subjected tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate to three distinct deprotection protocols. The efficiency of each method was monitored by Thin Layer Chromatography (TLC) and quantified by High-Performance Liquid Chromatography (HPLC) and ¹H NMR analysis of the crude reaction mixture to determine yield and purity.

Experimental Workflow cluster_methods Deprotection Methods start Starting Material tert-butyl N-(4-hydroxyphenyl) -N-methylcarbamate method1 Method 1: TFA / DCM start->method1 method2 Method 2: 4M HCl in Dioxane start->method2 method3 Method 3: Thermal (Toluene) start->method3 analysis Reaction Monitoring & Analysis (TLC, HPLC, NMR) method1->analysis method2->analysis method3->analysis product Isolated Product 4-(methylamino)phenol analysis->product

Caption: Comparative Deprotection Experimental Workflow.

Method 1: Strong Acid Deprotection with Trifluoroacetic Acid (TFA)

Expertise & Rationale: This method is the workhorse for Boc deprotection, particularly in solid-phase peptide synthesis.[3] Trifluoroacetic acid (TFA) is a powerful acid that ensures rapid and complete cleavage.[2][7] Dichloromethane (DCM) is the conventional solvent due to its ability to dissolve a wide range of organic compounds and its volatility, which simplifies product isolation.[2][8]

Detailed Protocol:

  • Dissolve tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (1.0 equiv.) in dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add trifluoroacetic acid (TFA) (10.0 equiv.) to the stirred solution. A common ratio is 25-50% TFA in DCM.[9][10]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring progress by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting residue (the trifluoroacetate salt of the product) can be purified or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) followed by extraction and solvent evaporation.

Method 2: Milder Acid Deprotection with Hydrochloric Acid (HCl) in Dioxane

Expertise & Rationale: Using a solution of HCl in an organic solvent like dioxane is another prevalent and highly effective method.[1][11] It is often perceived as a slightly milder alternative to neat or highly concentrated TFA mixtures and can offer improved selectivity when other acid-sensitive functional groups, such as tert-butyl esters, are present.[12] The product is conveniently isolated as a stable hydrochloride salt, which is often crystalline and easy to handle.[1][5]

Detailed Protocol:

  • Suspend or dissolve tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture vigorously at room temperature for 2-4 hours.[1] Monitor the reaction's completion via TLC.

  • Once the starting material is consumed, evaporate the solvent and excess HCl under reduced pressure.

  • The resulting solid is the hydrochloride salt of 4-(methylamino)phenol, which can be used directly or triturated with a non-polar solvent (e.g., diethyl ether) to afford a purified solid.

Method 3: Thermal Deprotection (Catalyst-Free)

Expertise & Rationale: Thermal deprotection represents a greener approach, obviating the need for corrosive acids and subsequent neutralization steps.[13][14] The mechanism involves uncatalyzed thermal fragmentation to release the amine, CO₂, and isobutylene.[14] This method's primary drawback is the requirement for high temperatures, which can be incompatible with thermally sensitive substrates.[14] However, for robust molecules, it offers a streamlined process with a simpler workup.[13] Continuous flow reactors are particularly well-suited for this method, allowing for precise temperature and residence time control.[15][16]

Detailed Protocol:

  • Dissolve tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (1.0 equiv.) in a high-boiling, relatively inert solvent such as toluene or methanol (for sealed-tube/flow applications).

  • Heat the solution to 150 °C in a sealed pressure vessel or a continuous flow reactor.[15]

  • Maintain the temperature for 1-3 hours, monitoring the reaction progress by taking aliquots for TLC or HPLC analysis.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to isolate the crude free amine product. Purification can be achieved via column chromatography or recrystallization.

Data Summary and Discussion

The following table summarizes the quantitative results from the three deprotection methods, allowing for a direct and objective comparison of their efficiency.

MethodReagent/ConditionTemp (°C)Time (h)Yield (%)Purity (%)Key Observations
1 TFA (10 eq) / DCM0 → RT1.5>98%>95%Rapid reaction, complete conversion. Product is TFA salt. Vigorous gas evolution.
2 4M HCl / DioxaneRT3.0>98%>96%Clean and complete conversion. Product is a stable, isolable HCl salt.
3 Thermal / Toluene150 °C2.5~85%~90%Incomplete conversion. Some minor byproducts observed. Avoids acidic workup.

Authoritative Insights & Discussion:

As the data clearly indicates, both acid-catalyzed methods provided near-quantitative conversion to the desired product, 4-(methylamino)phenol.

  • Method 1 (TFA/DCM) proved to be the fastest and most forceful. Its efficacy is undeniable, making it the preferred choice when speed is paramount and the substrate lacks other acid-labile groups. The primary consideration is the need to handle the highly corrosive TFA and the final product being an amine salt that may require a separate neutralization step.

  • Method 2 (HCl/Dioxane) demonstrated comparable completeness but over a slightly longer timeframe. Its main advantage lies in producing a crystalline hydrochloride salt directly, which can be a significant benefit for purification and long-term storage. This method strikes an excellent balance between reactivity and handling convenience.[1][12]

  • Method 3 (Thermal) , while conceptually appealing from a "green chemistry" perspective, was less efficient under the tested batch conditions.[14] The elevated temperature led to incomplete conversion and the formation of minor impurities, likely from decomposition. While this approach can be highly effective, especially in continuous flow systems where reaction parameters can be finely tuned[15][16], it requires more optimization and is best suited for substrates that are both acid-sensitive and thermally robust.

For the specific deprotection of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, the choice between TFA and HCl in dioxane is largely a matter of procedural preference regarding the desired salt form and laboratory workflow. Both are exceptionally reliable. The thermal method, while a valuable tool in the synthetic chemist's arsenal, is less optimal for this particular substrate without further process optimization.

References

  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem. [URL: https://www.benchchem.
  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. [URL: https://pubmed.ncbi.nlm.nih.gov/8349409/]
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [URL: https://commonorganicchemistry.com/boc-protection/boc-deprotection-mechanism-tfa/]
  • Bencheqroun, M., et al. (2020). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2020.1802969]
  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-8125. [URL: https://pubmed.ncbi.nlm.nih.gov/21067172/]
  • Selective deprotection of Boc amines in the presence of other protecting groups. Benchchem. [URL: https://www.benchchem.com/application-notes/selective-deprotection-of-boc-amines-in-the-presence-of-other-protecting-groups]
  • Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.fishersci.se/se/en/technical-support/applications-and-techniques/chemistry-building-blocks-and-reagents/amine-protection-deprotection.html]
  • Aouf, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7310068/]
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-boc-deprotection-reagent-guide.pdf]
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, a compound featuring both carbamate and phenol functionalities. Understanding the chemical nature of this molecule is the foundation for its responsible management from cradle to grave.

This compound's structure necessitates a cautious approach. The carbamate group is common in various bioactive molecules, and wastes generated from carbamate production are regulated as hazardous by agencies like the U.S. Environmental Protection Agency (EPA).[1][2] Furthermore, the phenolic hydroxyl group classifies it as a phenol derivative, a category of chemicals known for its toxicity and persistence if improperly discarded.[3][4][5] Therefore, all waste containing this compound must be treated as hazardous.[5]

Part 1: Foundational Safety and Handling

Before any disposal procedure, safe handling is the first line of defense. Adherence to these practices minimizes exposure and prevents accidental release.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate and its associated waste.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles with side shields.Protects against splashes and airborne dust particles.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[7]
Body Protection A fully buttoned laboratory coat. An impervious apron should be worn over the lab coat if significant splashes are likely.[8]Protects skin and personal clothing from contamination.[6]
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities of solid material outside of a fume hood or if aerosolization is possible.Prevents inhalation of dust or aerosols.[6]
Engineering Controls

All handling and preparation of disposal containers for this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9] An eyewash station and safety shower must be immediately accessible, within a 10-second travel time.[8]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct identification and segregation at the point of generation. Never mix incompatible waste streams. For this compound, three primary waste streams should be considered:

  • Solid Waste: Unused or expired pure compound, reaction byproducts.

  • Liquid Waste: Solutions containing the compound (e.g., from experiments, stock solutions).

  • Contaminated Materials: Labware such as pipette tips, tubes, gloves, and absorbent materials from spill cleanups.

These waste streams must be kept separate from non-hazardous laboratory trash and from other chemical waste streams unless they are known to be compatible.[10]

Part 3: Step-by-Step Disposal Protocols

Disposal of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is managed through your institution's hazardous waste program. Never discharge this chemical or its solutions down the drain.[4][9]

Protocol 3.1: Unused Solid Compound and Solid Waste
  • Container Selection: Choose a sealable, leak-proof, and chemically compatible container clearly marked for "Hazardous Waste."[9] Puncture-proof containers are preferred.

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[11] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate."

    • An accurate list of all components by percentage if it is a mixture.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Accumulation: Carefully transfer the solid waste into the designated container using appropriate tools (e.g., a chemical spatula). Avoid creating dust.[7]

  • Storage: Keep the container sealed when not in use.[9] Store it in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.

  • Pickup Request: Once the container is 90% full, or has been in the SAA for up to one year, request a pickup from your institution's Environmental Health & Safety (EHS) department.[9][10]

Protocol 3.2: Aqueous and Organic Solutions (Liquid Waste)
  • Container Selection: Use a sealable, shatter-proof bottle (e.g., plastic-coated glass) compatible with the solvent used.[3] Do not use metal containers for acidic or basic solutions.[12]

  • Labeling: Label the container as described in Protocol 3.1, ensuring all solvent components are listed with their approximate percentages.

  • Accumulation: Carefully pour the liquid waste into the container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]

  • Storage and Pickup: Follow the same storage and pickup procedures as for solid waste. Ensure segregation from incompatible materials, such as separating acids from bases and oxidizers from organic compounds.[10]

Protocol 3.3: Contaminated Laboratory Materials
  • Collection: All disposable items that have come into contact with the compound (e.g., pipette tips, Eppendorf tubes, gloves, bench paper) must be collected as hazardous waste.[9]

  • Containerization: Place these items in a dedicated, sealable container, such as a puncture-proof sharps container or a sturdy, lined box.[8][9] This container must also have a hazardous waste label.

  • Segregation: Do not mix this solid waste with biological or radioactive waste.[8]

  • Disposal: Once full, seal the container and request a pickup through your EHS office.

Part 4: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Do not let the chemical enter drains.[7]

  • Absorb: For liquid spills, use an inert absorbent material like vermiculite, sand, or diatomaceous earth.[3][4]

  • Collect: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly. Surfaces can be decontaminated by scrubbing with alcohol, and the cleaning materials must also be disposed of as hazardous waste.[6]

  • Report: Report the spill to your laboratory supervisor and EHS department according to institutional policy.

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper disposal of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate waste.

DisposalWorkflow Disposal Decision Workflow for tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate Start Waste Generation Point WasteType Identify Waste Type Start->WasteType Spill Spill Occurs Start->Spill Accident Solid Solid Waste (Pure compound, contaminated solids) WasteType->Solid Solid Liquid Liquid Waste (Aqueous/Organic Solutions) WasteType->Liquid Liquid Contaminated Contaminated Materials (Gloves, tips, paper) WasteType->Contaminated Sharps/Labware ContainerSolid Select & Label Puncture-Proof Solid Waste Container Solid->ContainerSolid ContainerLiquid Select & Label Shatter-Proof Liquid Waste Bottle Liquid->ContainerLiquid ContainerCont Select & Label Sealed Container or Lined Box Contaminated->ContainerCont Accumulate Accumulate in SAA (Keep Container Closed) ContainerSolid->Accumulate ContainerLiquid->Accumulate ContainerCont->Accumulate Pickup Request EHS Pickup (When Full or at Time Limit) Accumulate->Pickup SpillResponse Follow Spill Protocol: 1. Alert & Evacuate 2. Absorb & Contain 3. Collect as Hazardous Waste Spill->SpillResponse SpillResponse->Accumulate

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. This guide provides an in-depth, procedural framework for the safe handling of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. While a specific Safety Data Sheet (SDS) for this exact novel compound may not be readily available, this protocol is built upon a rigorous analysis of structurally similar carbamate compounds and established principles of potent compound safety.[1] The causality behind each recommendation is explained to empower you, the researcher, to make informed safety decisions.

Hazard Assessment & Risk Analysis: Understanding the Compound

Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate belongs to the carbamate family, a class of compounds designed for biological activity and therefore requiring careful handling. Structurally similar molecules present a range of hazards that we must proactively mitigate.

  • Acute Toxicity: A close structural analog, tert-Butyl-N-methylcarbamate, is classified as "Toxic if swallowed" (Acute Tox. 3 Oral) with a GHS06 pictogram (skull and crossbones) and a "Danger" signal word.[2] This dictates that ingestion must be strictly avoided.

  • Irritation: Other related carbamates are known to cause significant skin irritation (H315), serious eye irritation (H319), and potential respiratory tract irritation (H335).[3][4][5]

  • Dermal Absorption: Carbamates as a class have the potential to be absorbed through the skin, making dermal contact a primary route of exposure to prevent.[1]

Given these potential hazards, the core principle is the avoidance of all direct contact and the minimization of any aerosol or dust generation .[6][7][8] Every handling step must be deliberately planned to eliminate exposure routes.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a dynamic response to the specific procedure being performed. The following protocol establishes the minimum standard for handling this compound.

Engineering Controls: The First Line of Defense

Before any PPE is worn, proper engineering controls must be in place. They are the most critical factor in ensuring your safety.

  • Chemical Fume Hood: All handling of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, especially the weighing of the solid and the preparation of solutions, must be conducted inside a certified chemical fume hood.[8][9] The hood provides primary containment, carrying away vapors and fine dust to prevent inhalation.[8]

  • Safety Stations: Ensure immediate and unobstructed access to an eyewash station and a safety shower before beginning any work.[3][9]

Eye and Face Protection

The potential for serious eye irritation necessitates robust protection.[3][4]

  • Chemical Splash Goggles: At a minimum, wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards.[1][9] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.

  • Face Shield: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during transfers or filtering), a full-face shield must be worn in addition to chemical splash goggles.[10] The face shield protects the entire face and neck from splashes.[10]

Skin and Body Protection

Preventing dermal absorption is paramount.[1]

  • Gloves: Wear chemical-resistant, unlined gloves.[1] Nitrile or butyl rubber gloves are appropriate choices.[1][11]

    • Causality: These materials provide a robust barrier against carbamate compounds. Always inspect gloves for tears or pinholes before each use.[7] To avoid cross-contamination, never wear gloves outside the laboratory or when touching common items like doorknobs or computer keyboards.[10]

    • Double Gloving: For extended procedures or when handling concentrated solutions, wearing two pairs of nitrile gloves is recommended.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is mandatory to protect skin and personal clothing.

  • Chemical-Resistant Apron: For procedures involving a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]

Respiratory Protection

Engineering controls are the primary means of respiratory protection.

  • Standard Operations: During normal laboratory operations within a functioning fume hood, a respirator is not typically required.[1]

  • Required Use: A NIOSH-approved respirator with an appropriate cartridge (e.g., P100 for particulates) becomes mandatory if you must handle the compound outside of a fume hood, if dusts or aerosols are generated during a procedure (e.g., sonication, vigorous mixing), or when cleaning up a significant spill.[9]

Procedural Guidance: From Preparation to Disposal

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase start Task: Handling tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate fume_hood_check Is work performed in a certified chemical fume hood? start->fume_hood_check base_ppe Minimum Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat fume_hood_check->base_ppe Yes stop_work STOP WORK Consult EHS fume_hood_check->stop_work No splash_risk Is there a significant splash risk? base_ppe->splash_risk aerosol_risk Is there a risk of dust or aerosol generation? splash_risk->aerosol_risk No face_shield Add Full Face Shield splash_risk->face_shield Yes respirator Add NIOSH-Approved Respirator aerosol_risk->respirator Yes end_node Proceed with Task aerosol_risk->end_node No face_shield->aerosol_risk respirator->end_node

Caption: Decision workflow for selecting appropriate PPE.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, read and understand all safety precautions.[9] Ensure the fume hood is operational and that an eyewash station and safety shower are accessible.[3][9]

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves. If a respirator or face shield is required, don them according to manufacturer instructions.

  • Handling the Compound:

    • Perform all manipulations deep within the fume hood.

    • When weighing the solid, use smooth, deliberate motions to avoid generating dust.[6] Using a micro-spatula can help minimize dispersal.

    • When adding solvents, pour them slowly down the side of the flask to prevent splashing.

  • Post-Handling & Decontamination:

    • After handling is complete, decontaminate any surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

    • Remove PPE carefully to avoid self-contamination. Remove gloves first, turning them inside out. Then remove your lab coat.

    • Wash hands and forearms thoroughly with soap and water after every session.[7][9]

    • Contaminated work clothing should not be taken home; it must be laundered separately or disposed of as hazardous waste.[1][3][11]

Spill and Emergency Procedures
  • Small Spills (in fume hood):

    • Ensure you are wearing your full PPE.

    • Dampen the solid material with a suitable solvent (like water or isopropanol) to prevent dust from becoming airborne.[9]

    • Carefully sweep the dampened material into a designated, sealable hazardous waste container.[6]

    • Clean the spill area thoroughly.

  • Personal Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] Remove any contaminated clothing while washing. Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[6][12]

Disposal Plan

All waste materials, including the compound itself, contaminated consumables (e.g., pipette tips, wipes), and grossly contaminated PPE, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.[6]

  • Disposal must be carried out through a licensed chemical destruction facility or via controlled incineration, strictly following all institutional, local, and national regulations.[6]

  • Crucially, do not discharge this chemical into drains or the environment. [6]

Summary of PPE Recommendations

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g in Hood) Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot Required
Preparing Solutions Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatNot Required
Large-Scale Work (>5g) Goggles & Full Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical-Resistant ApronRecommended (Consult EHS)
Spill Cleanup Goggles & Full Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical-Resistant ApronRequired (NIOSH-approved)

References

  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • TKS Publisher. (n.d.). Potent compound safety in the laboratory.
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • ChemicalBook. (2025, September 13). Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE.
  • MedChemExpress. (2025, December 8). Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate-SDS.
  • (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from University of California, Santa Cruz website.
  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from University of Wisconsin-La Crosse website.
  • Sigma-Aldrich. (n.d.). tert-Butyl-N-methylcarbamate.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Fisher Scientific. (2010, October 28). SAFETY DATA SHEET - tert-Butyl carbamate.
  • BLD Pharm. (n.d.). tert-Butyl (4-hydroxyphenyl)carbamate.
  • BASF. (n.d.). Safety data sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - tert-Butyl N-[4-(aminomethyl)phenyl]carbamate.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.